5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLEHALZQXAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401421 | |
| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52560-89-1 | |
| Record name | 52560-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
An In-Depth Technical Guide to the Synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Executive Summary
This guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound featuring a thiophene-carboxamide scaffold linked to a thiazolidine-2-thione (rhodanine) moiety. Such structures are of significant interest to the medicinal chemistry community due to the diverse pharmacological activities associated with their constituent parts, including antimicrobial and anticancer properties.[1][2] The synthetic strategy detailed herein is centered on a robust and well-established Knoevenagel condensation reaction. This approach offers high efficiency and atom economy, utilizing readily accessible precursors. We will dissect the synthetic pathway, from the preparation of the key aldehyde intermediate, 5-formylthiophene-2-carboxamide, to the final condensation step, providing detailed protocols, mechanistic insights, and characterization data.
Introduction & Strategic Overview
The convergence of thiophene and thiazolidinone heterocycles within a single molecular framework presents a compelling strategy in modern drug discovery. Thiophene derivatives are renowned for their wide range of therapeutic properties, serving as the core of numerous approved drugs and clinical candidates.[3][4][5] Similarly, the thiazolidinone ring system, particularly the rhodanine scaffold, is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]
The target molecule, this compound (CAS No. 52560-89-1), combines these two pharmacophores.[7] Its potential utility lies in areas such as antiviral and antimicrobial agent development, and it may also find applications in materials science as a conductive organic semiconductor.[8]
This guide presents a logical and efficient synthetic route, chosen for its reliability and scalability. Our approach is built upon the foundational principles of carbonyl chemistry, providing a clear path for researchers to produce this molecule with high purity and yield.
Retrosynthetic Analysis and Synthetic Strategy
To devise a logical forward synthesis, we begin with a retrosynthetic analysis. The most evident disconnection point in the target molecule is the exocyclic double bond linking the thiophene and thiazole rings. This bond is characteristic of products formed via a Knoevenagel condensation.
This analysis suggests that the target compound can be assembled by condensing an aldehyde (an electrophile) with a compound containing an active methylene group (a nucleophile).
-
Precursor 1 (Electrophile): 5-Formylthiophene-2-carboxamide. This intermediate provides the core thiophene-2-carboxamide structure.
-
Precursor 2 (Nucleophile): Rhodanine (2-Thioxothiazolidin-4-one). The methylene group at the C-5 position of the rhodanine ring is acidic and readily deprotonated to form a potent nucleophile.
The forward synthesis, therefore, involves the base-catalyzed condensation of these two precursors.
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An In-depth Technical Guide to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. This molecule, possessing a unique heterocyclic scaffold, is of significant interest in medicinal chemistry due to the established biological activities of its constituent thiophene and thiazole moieties. While specific experimental data for this compound is limited in public literature, this guide consolidates available information on its physicochemical properties and presents plausible synthetic routes and predicted spectral data based on established chemical principles and analysis of analogous structures. Furthermore, we explore the potential pharmacological activities and mechanisms of action that warrant its investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases.
Introduction: A Heterocyclic Scaffold of Interest
The convergence of a thiophene-2-carboxamide and a 2-thioxo-2,3-dihydrothiazole moiety in a single molecular entity presents a compelling scaffold for drug discovery. Thiophene-2-carboxamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. Similarly, the thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating diverse pharmacological effects[3][4][5]. The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and evaluation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS₃ | [6] |
| Molecular Weight | 242.34 g/mol | [6] |
| CAS Number | 52560-89-1 | [6] |
| Appearance | Predicted to be a solid | Inferred from high melting point |
| Melting Point | >236 °C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Predicted LogP | 1.4 - 2.5 | Predicted using cheminformatics tools |
| Predicted pKa | Acidic NH ~8-9; Amide NH >14 | Predicted based on functional groups |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic route could involve the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings from α-haloketones and thioamides[7][8][9][10]. This could be followed by the amidation of a carboxylic acid intermediate.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol
Step 1: Synthesis of Ethyl 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylate
-
To a solution of ethyl 5-(2-bromoacetyl)thiophene-2-carboxylate (1 eq.) in ethanol, add ammonium dithiocarbamate (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the ethyl ester intermediate.
Step 2: Hydrolysis to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylic acid
-
Suspend the ethyl ester intermediate (1 eq.) in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 eq.).
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield the carboxylic acid intermediate.
Step 3: Amidation to this compound
-
To a suspension of the carboxylic acid intermediate (1 eq.) in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated aqueous ammonia solution.
-
Stir the mixture for 1-2 hours, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Predicted Spectral Data
As experimental spectra are not available, the following are predicted characteristic peaks based on the structure and data from analogous compounds.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.5-13.5 (s, 1H): Thiazole N-H proton.
-
7.5-8.0 (m, 3H): Two thiophene ring protons and one thiazole ring proton.
-
7.0-7.5 (br s, 2H): Carboxamide -NH₂ protons.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~185: C=S (thioxo group).
-
~165: C=O (carboxamide).
-
140-150: Quaternary carbons of the thiophene and thiazole rings.
-
120-135: CH carbons of the thiophene and thiazole rings.
Predicted FT-IR (KBr) ν (cm⁻¹):
-
3400-3200: N-H stretching (amide and thiazole).
-
~3100: C-H stretching (aromatic).
-
~1660: C=O stretching (amide I).
-
~1600: N-H bending (amide II).
-
1300-1100: C=S stretching.
Predicted Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 243.
-
[M-NH₂]⁺: m/z 226.
Potential Biological Activities and Therapeutic Applications
The structural motifs within this compound suggest a high probability of interesting biological activities.
Caption: Relationship between core scaffolds and potential activities.
Anticancer Potential
Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation[1][11]. For instance, some analogs have shown activity against various cancer cell lines, including lung, liver, and breast cancer[12]. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. The thioxothiazole moiety may also contribute to anticancer activity, as related structures have demonstrated cytotoxic effects[13][14][15].
Antimicrobial Activity
Both thiophene and thiazole derivatives are well-known for their antimicrobial properties[16][17][18][19]. They can exhibit activity against a broad spectrum of bacteria and fungi. The presence of the thione group (C=S) is often associated with enhanced antimicrobial efficacy. Therefore, this compound is a promising candidate for screening against various pathogenic microorganisms, including drug-resistant strains.
Future Directions and Conclusion
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. While this guide provides a foundational overview based on existing knowledge of its constituent parts, the lack of specific experimental data underscores the need for its synthesis and comprehensive biological evaluation.
Future research should focus on:
-
Optimized Synthesis: Development and optimization of a reliable synthetic protocol.
-
Full Characterization: Detailed spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.
-
Biological Screening: Comprehensive in vitro and in vivo screening for anticancer, antimicrobial, and other potential therapeutic activities.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts its biological effects.
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An In-depth Technical Guide to the Synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the prevalence of the thiophene and thiazole scaffolds in a wide range of biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of the critical experimental parameters. The primary focus is on a robust and efficient synthesis utilizing the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[4][5][6]
Introduction: The Significance of the Thiophene-Thiazole Scaffold
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a well-established pharmacophore found in drugs with diverse therapeutic applications, including anticancer and antithrombotic agents.[7][8][9] Similarly, the thiazole ring system is a key component of many biologically active compounds, exhibiting a wide spectrum of activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11]
The conjugation of these two important heterocycles into a single molecular entity, as in the case of this compound, creates a scaffold with significant potential for the development of novel therapeutic agents. The 2-thioxo-2,3-dihydrothiazole moiety, also known as a rhodanine-like structure, is of particular interest as it is a known pharmacophore that can interact with various biological targets.[12] The carboxamide group on the thiophene ring provides a handle for further derivatization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will provide the necessary technical details to enable the synthesis and exploration of this promising class of compounds.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the thiazole ring, leading to a thiophene-based α-haloketone and a thioamide source. This approach points directly to the well-established Hantzsch thiazole synthesis.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves two key steps:
-
Synthesis of the Key Intermediate: Preparation of 5-(bromoacetyl)thiophene-2-carboxamide via Friedel-Crafts acylation of a suitable thiophene precursor.
-
Cyclization to Form the Thiazole Ring: The Hantzsch thiazole synthesis involving the reaction of the α-haloketone intermediate with a thioamide equivalent to form the final 2-thioxothiazole ring.
Synthesis of the Key Intermediate: 5-(Bromoacetyl)thiophene-2-carboxamide
The synthesis of the crucial α-haloketone intermediate, 5-(bromoacetyl)thiophene-2-carboxamide, can be achieved through a Friedel-Crafts acylation of thiophene-2-carboxamide. This reaction introduces the bromoacetyl group at the 5-position of the thiophene ring, which is highly activated towards electrophilic substitution.
Reaction Scheme
Caption: Synthesis of 5-(bromoacetyl)thiophene-2-carboxamide.
Detailed Experimental Protocol
Materials:
-
Thiophene-2-carboxamide
-
Bromoacetyl chloride (or bromoacetyl bromide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add thiophene-2-carboxamide (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 15-20 minutes.
-
Add bromoacetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-(bromoacetyl)thiophene-2-carboxamide as a solid.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (AlCl₃). Therefore, the use of anhydrous solvents and reagents is critical.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acylating agent (bromoacetyl chloride), making it more electrophilic and facilitating the attack by the electron-rich thiophene ring.
-
Low Temperature: The initial stages of the reaction are carried out at low temperatures to control the exothermicity of the reaction and to prevent potential side reactions.
-
Aqueous Work-up: The addition of ice and HCl is necessary to quench the reaction, hydrolyze the aluminum complexes, and separate the product from the catalyst.
The Hantzsch Thiazole Synthesis: Formation of the Final Product
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[4][5][6] In this case, it involves the reaction of the synthesized 5-(bromoacetyl)thiophene-2-carboxamide with ammonium dithiocarbamate.
Reaction Scheme
Caption: Hantzsch synthesis of the target molecule.
Detailed Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis in this context proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the dithiocarbamate acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion via an Sₙ2 reaction.
-
Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.
-
Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.
Caption: Step-wise mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
Materials:
-
5-(Bromoacetyl)thiophene-2-carboxamide
-
Ammonium dithiocarbamate
-
Ethanol
-
Standard laboratory glassware for reflux
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-(bromoacetyl)thiophene-2-carboxamide (1.0 eq.) in ethanol.
-
To this solution, add ammonium dithiocarbamate (1.1 eq.).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is likely to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for Hantzsch thiazole synthesis as it can dissolve the reactants and is relatively inert under the reaction conditions.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up by Precipitation: The target molecule is often a stable, crystalline solid with limited solubility in the reaction solvent upon cooling, which allows for a simple and efficient purification by filtration.
Characterization of the Final Product
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the amide, the C=S stretch of the thione, and the characteristic vibrations of the thiophene and thiazole rings.
-
Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.[13]
| Property | Expected Data |
| Molecular Formula | C₈H₆N₂OS₃ |
| Molecular Weight | 242.34 g/mol |
| Appearance | Solid |
| Melting Point | >236 °C (decomposes)[13] |
| ¹H NMR | Expect signals for the thiophene protons, the thiazole proton, and the amide protons. |
| ¹³C NMR | Expect signals for all eight carbons in their unique chemical environments. |
| IR (cm⁻¹) | Expect characteristic peaks for N-H, C=O, C=S, and aromatic C-H and C=C bonds. |
Alternative Synthetic Strategies
While the Hantzsch synthesis is a highly effective method, other approaches can also be considered for the synthesis of the target scaffold. One notable alternative is the Gewald aminothiophene synthesis .[1][14][15][16] This multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur to form a 2-aminothiophene.[1][14][15][16] The resulting 2-aminothiophene could then be further elaborated to construct the 2-thioxothiazole ring. However, for the specific target molecule of this guide, the Hantzsch approach is more direct and convergent.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The described two-step process, centered around the robust Hantzsch thiazole synthesis, provides a practical and efficient method for accessing this important heterocyclic scaffold. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to synthesize and further explore the potential of these compounds in the field of drug discovery and development.
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Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme Connect. Retrieved January 18, 2026, from [Link]
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Gewald reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 18, 2026, from [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 18, 2026, from [Link]
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Synthesis of 2‐amino 4‐acyl thiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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synthesis of thiazoles. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]
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The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (n.d.). IJPRS. Retrieved January 18, 2026, from [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Reaction of compound 2 with ammonium dithiocarbamate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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5-(BROMOACETYL)THIOPHENE-2-CARBOXAMIDE CAS#: 68257-90-9. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016, May 19). SciRP.org. Retrieved January 18, 2026, from [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC. Retrieved January 18, 2026, from [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (n.d.). SciRP.org. Retrieved January 18, 2026, from [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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biological activity of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, this compound (CAS No. 52560-89-1).[1][2] While direct experimental data on this specific molecule is not yet prevalent in published literature, a thorough examination of its constituent pharmacophores—the thiazole ring and the thiophene-2-carboxamide core—provides a strong rationale for its investigation as a potential therapeutic agent. This document synthesizes existing research on structurally related analogues to forecast its most promising biological activities, focusing on anticancer and antimicrobial applications. We present detailed, field-proven protocols for the initial screening and evaluation of this compound and propose logical workflows to guide future research endeavors.
Introduction and Molecular Profile
The compound this compound is a unique hybrid molecule integrating two biologically significant heterocyclic systems. Its structure suggests a potential for multifaceted biological interactions, making it a compelling candidate for drug discovery programs.[1]
-
IUPAC Name: 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide[2]
-
Molecular Formula: C₈H₆N₂OS₃[2]
-
CAS Number: 52560-89-1[2]
The core scientific rationale for investigating this molecule is based on the well-documented principle of structure-activity relationships (SAR). The molecule can be deconstructed into two key pharmacophoric units:
-
Thiazole Moiety: The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its presence in numerous approved drugs, such as the anticancer agent Dasatinib, underscores its ability to interact with a wide range of biological targets.[3] Thiazole derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
-
Thiophene-2-carboxamide Moiety: This scaffold is also of significant pharmacological importance. The carboxamide group is a crucial structural unit in proteins and is known for its ability to form robust hydrogen bonds with biological targets.[6] Thiophene-2-carboxamide derivatives have demonstrated a broad spectrum of activities, most notably as antimicrobial and anticancer agents.[7][8][9]
This guide will therefore explore the most probable biological activities of the target compound by examining the established pharmacology of these two core structures.
Predicted Anticancer Activity
The inclusion of the thiazole ring strongly suggests that this compound warrants investigation as a potential anticancer agent.
Mechanistic Rationale
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, making them versatile therapeutic candidates.[3][10] Key mechanisms reported for related compounds include:
-
Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[11]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, often the G2/M phase.[9][11]
-
Enzyme Inhibition: The thiazole nucleus is a key component of molecules that inhibit critical enzymes in cancer signaling pathways, such as various kinases.[3]
The nitrogen and sulfur atoms in the thiazole ring are capable of forming crucial hydrogen bonds and coordinating with metallic ions within enzyme active sites, providing a strong basis for their biological activity.[3]
Supporting Data from Structurally Related Compounds
While data for the specific title compound is unavailable, numerous studies on other thiazole derivatives demonstrate significant cytotoxic activity against a range of human cancer cell lines. This provides a strong precedent for evaluation.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Thiazole Derivative (Compound 4c) | MCF-7 (Breast) | 2.57 | [12] |
| Substituted Thiazole Derivative (Compound 4c) | HepG2 (Liver) | 7.26 | [12] |
| Thiophene Carboxamide Derivative (Compound 2b) | Hep3B (Liver) | 5.46 | [9] |
| 1,3-Thiazole Derivative (Compound T38) | HepG2 (Liver) | 1.11 (µg/mL) | [11] |
| 1,3-Thiazole Derivative (Compound T26) | BGC-823 (Gastric) | 1.67 (µg/mL) | [11] |
Proposed Experimental Workflow for Anticancer Screening
A logical, tiered approach is essential for efficiently evaluating the compound's anticancer potential. The following workflow is recommended as a self-validating system, where each step provides the justification for proceeding to the next.
Caption: Proposed workflow for in vitro anticancer evaluation.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol is foundational for determining the cytotoxic effects of the compound on cancer cell lines.[12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the title compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Predicted Antimicrobial Activity
The thiophene-2-carboxamide core is a well-established pharmacophore in the design of antimicrobial agents, suggesting a high probability of activity for the title compound.[8]
Mechanistic Rationale
Thiophene-based compounds can interfere with essential microbial processes. Molecular docking studies on similar thiophene derivatives have suggested potential mechanisms of action, including:
-
Enzyme Inhibition: Targeting key bacterial enzymes like DNA gyrase B, which is essential for DNA replication.[13]
-
Membrane Disruption: Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to cell death.[14]
-
Biofilm Inhibition: The ability to prevent or disrupt the formation of microbial biofilms is a critical feature for combating chronic and resistant infections.
The carboxamide moiety is vital for forming specific hydrogen bonds within the active sites of target enzymes, anchoring the molecule and enhancing its inhibitory effect.[6]
Supporting Data from Structurally Related Compounds
The antimicrobial efficacy of thiophene-2-carboxamide derivatives has been quantified against a wide range of pathogens. The Minimum Inhibitory Concentration (MIC) is the standard metric for this evaluation.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [13][15] |
| 2-Thiophene Carboxylic Acid Thioureides | Escherichia coli | 31.25 - 250 | [13][15] |
| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans | 31.25 - 62.5 | [13][15] |
| 3-Amino thiophene-2-carboxamide | Staphylococcus aureus | Varies (83.3% inhibition vs. Ampicillin) | [7][8] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [14] |
Proposed Experimental Workflow for Antimicrobial Screening
A systematic workflow is crucial to define the spectrum and potency of the compound's antimicrobial activity.
Caption: Proposed workflow for antimicrobial activity assessment.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[15]
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of a specific microorganism is added to each well. Following incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well sterile microplates
-
This compound (stock solution in DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Sterility control (broth only) and growth control (broth + inoculum) wells
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution well.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well (except the sterility control). This brings the total volume to 100 µL per well and standardizes the inoculum and drug concentrations.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A separate row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (cloudiness). This can be confirmed by measuring the optical density (OD) at 600 nm; the MIC well should have an OD similar to the sterility control.
Proposed Synthesis Outline
The synthesis of the title compound can be logically approached based on established methodologies for creating thiophene and thiazole derivatives.[8][16] A plausible retrosynthetic analysis suggests a convergent approach where the two heterocyclic cores are prepared and then coupled. A more direct route could involve building the thiazole ring onto a pre-functionalized thiophene molecule.
Caption: A plausible synthetic pathway for the target compound.
Conclusion and Future Directions
This compound is a molecule of significant scientific interest, strategically designed by combining two pharmacologically validated scaffolds. Based on extensive literature precedent for its core structures, this compound is a high-priority candidate for both anticancer and antimicrobial screening.
The immediate and logical next step is the chemical synthesis and purification of the compound. Following synthesis, the experimental workflows and detailed protocols provided in this guide offer a robust and efficient pathway for its initial biological characterization. Positive results from these in vitro assays would provide a strong foundation for more advanced studies, including the elucidation of its precise mechanism of action, evaluation against drug-resistant microbial strains and cancer cell lines, and eventual progression to in vivo efficacy and toxicity models.
References
[3]. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. [10]. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [17]. Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. [4]. The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide - Benchchem. [12]. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [15]. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. [6]. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - MDPI. [7]. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed. [13]. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. [14]. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [1]. This compound - MySkinRecipes. [18]. This compound. [8]. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. [5]. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [2]. This compound - PubChem. [19]. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. [9]. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH. [16]. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. [20]. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. [21]. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. [11]. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed.
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A Comprehensive Technical Guide to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide: A Key Intermediate in Arotinolol Synthesis
Executive Summary: This technical guide provides an in-depth analysis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, a pivotal heterocyclic intermediate in the synthesis of the cardiovascular drug Arotinolol. The document details the compound's chemical identity, physicochemical properties, plausible synthetic routes to the core scaffold, and its critical chemical transformation into Arotinolol. By synthesizing data from chemical databases and patent literature, this guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in pharmaceutical development, offering insights into the compound's structure, synthesis, and application.
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a chemical entity are foundational to its application in research and development. This chapter outlines the nomenclature, structural details, and key physicochemical properties of this compound.
Nomenclature
While commonly referred to by the name this compound, the compound is systematically named according to IUPAC conventions, and is also known by several synonyms and unique identifiers in various chemical registries.
-
IUPAC Name: 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide.[1][2][3][4]
-
Common Synonyms: 5-(2,3-Dihydro-2-thioxo-4-thiazolyl)-2-thiophenecarboxamide[5], 5-(2-mercapto-thiazol-4-yl)-thiophene-2-carboxylic acid amide.[2][3][4]
Structural Information
The molecule features a central thiophene-2-carboxamide core linked at the 5-position to a 2-thioxo-2,3-dihydrothiazole (rhodanine) ring. This conjugated heterocyclic system is key to its reactivity and function as a pharmaceutical intermediate.
Caption: 2D Structure of this compound.
Physicochemical Properties
The key physicochemical properties are summarized in the table below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂OS₃ | [1][2][4][5] |
| Molecular Weight | 242.34 g/mol | [1][6] |
| Appearance | Light yellow solid (based on synthesis) | [1] |
| Melting Point | >236 °C (decomposes) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| XLogP3 | 1.4 | [1][2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| TPSA | 141 Ų | [1] |
Synthesis and Chemical Reactivity
This compound is not typically the final target but rather a versatile building block. Its synthesis and subsequent reactions are of primary interest to process and medicinal chemists.
Proposed Synthesis of the Core Scaffold
While specific preparations are proprietary, a chemically sound and widely applicable method for synthesizing the thiophene-thiazole scaffold is the Hantzsch thiazole synthesis. This approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.
Conceptual Workflow: The synthesis would logically begin with a commercially available thiophene-2-carboxamide. This starting material would undergo Friedel-Crafts acylation followed by α-halogenation to generate the key α-haloketone intermediate. This intermediate can then be cyclized with a thiourea equivalent, such as ammonium dithiocarbamate, to form the target thioxothiazole ring.
Caption: Synthetic workflow from the intermediate to Arotinolol.
Protocol 1: Synthesis of Arotinolol This protocol is adapted from the process described in patent literature. [1] Step 1: Synthesis of 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole
-
To a suitable reaction vessel, add 18 L of distilled water and 420 g (5.0 mol) of sodium bicarbonate. Stir until dissolved.
-
In portions, add 605.9 g (2.5 mol) of this compound (referred to as 5-(2-mercapto-4-thiazolyl)-2-thiophene carboxamide in the patent) to the solution. Stir for 60 minutes at ambient temperature. The sodium bicarbonate acts as a base to deprotonate the thiol tautomer, forming a reactive thiolate nucleophile.
-
Add 231.3 g (2.5 mol) of epichlorohydrin.
-
Heat the reaction mixture to 40°C and maintain for 4 hours. The thiolate attacks the terminal carbon of epichlorohydrin, displacing the chloride. The resulting alkoxide then undergoes an intramolecular SN2 reaction to form the epoxide ring.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the mixture and collect the crude product by suction filtration.
-
Wash the crude solid with 4.5 L of methyl tert-butyl ether to remove non-polar impurities.
-
Dry the light yellow solid to obtain the epoxide intermediate. (Reported yield: 90%). [1] Step 2: Synthesis of Arotinolol
-
In a separate vessel, dissolve 5.97 g (0.02 mol) of the epoxide intermediate from Step 1 in absolute ethanol (approx. 8-15 mL per gram of epoxide).
-
Add 4.39 g (0.06 mol) of tert-butylamine. A molar excess of the amine is used to drive the reaction to completion and minimize side reactions.
-
Heat the mixture to reflux (70-75°C) and maintain for 14 hours. The amine acts as a nucleophile, attacking one of the epoxide carbons (preferentially the less sterically hindered terminal carbon) to open the ring.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.
-
To the residue, add 23 mL of acetone and reflux for 30 minutes.
-
Add 45 mL of toluene and stir for 2 hours for trituration/crystallization.
-
Remove the acetone under reduced pressure at 45-50°C.
-
Collect the solid product by suction filtration and dry to obtain Arotinolol. [1]
Pharmaceutical Significance and Biological Context
While the primary value of this compound lies in its role as a synthetic precursor, understanding the biological activity of its final product, Arotinolol, and the broader pharmacological potential of its core scaffolds provides essential context for drug development professionals.
Arotinolol: The End-Product
Arotinolol is a clinically used medication, marketed under the trade name Almarl, for the treatment of high blood pressure and essential tremor. [2] Mechanism of Action: Arotinolol functions as a non-selective adrenergic antagonist, meaning it blocks multiple receptor types in the sympathetic nervous system. [4]* β1-Adrenergic Blockade: Occurs primarily in the heart, leading to a reduced heart rate and decreased myocardial contractility. This lowers cardiac output, contributing to its antihypertensive effect. [4]* β2-Adrenergic Blockade: Affects receptors in vascular smooth muscle.
-
α1-Adrenergic Blockade: Occurs on vascular smooth muscles, preventing vasoconstriction and leading to vasodilation. This reduces peripheral resistance, further lowering blood pressure. [4] The dual action of blocking both alpha and beta receptors provides a comprehensive mechanism for blood pressure control. [4]
Caption: Simplified mechanism of action for Arotinolol.
Pharmacological Potential of the Thiophene-Thiazole Scaffold
The constituent heterocycles of the title compound are recognized "privileged structures" in medicinal chemistry. Thiophene-2-carboxamide and thiazole derivatives are present in numerous compounds investigated for a wide range of biological activities, including:
-
Anticancer Activity: Various thiophene and thiazole derivatives have been synthesized and evaluated as potential cytotoxic agents against multiple cancer cell lines. [7][8]* Antibacterial and Antifungal Activity: The sulfur and nitrogen atoms in these heterocyclic systems are often key pharmacophoric features for antimicrobial activity.
-
Antioxidant and Anti-inflammatory Properties: Thiophene-2-carboxamide derivatives have been studied for their potential to act as antioxidants.
While this compound is primarily known as an intermediate, its structural motifs suggest that it or its derivatives could be explored for other biological activities.
Conclusion
This compound is a well-characterized chemical compound whose significance is firmly established in the field of pharmaceutical synthesis. Its value lies not in its own biological activity, but in its strategic position as the direct precursor to the dual-action antihypertensive drug, Arotinolol. This guide has detailed its chemical identity, provided a logical framework for its synthesis, and presented a validated, step-by-step protocol for its conversion to Arotinolol. For chemists and researchers in drug development, this compound represents a key building block, and a thorough understanding of its properties and reactivity is essential for the efficient production of its life-saving end-product.
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The Thiophene-Thiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The strategic fusion of thiophene and thiazole rings has given rise to a class of heterocyclic compounds with significant implications for medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of thiophene-thiazole compounds. It delves into the evolution of synthetic methodologies, from classical ring-forming reactions to modern catalytic approaches, offering detailed experimental protocols for key transformations. Furthermore, this guide examines the structure-activity relationships and the diverse pharmacological applications that have established the thiophene-thiazole scaffold as a privileged structure in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing sulfur and nitrogen, form the cornerstone of numerous therapeutic agents.[1][2] Among these, the thiophene and thiazole rings have independently carved out significant niches. Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized for its bioisosteric relationship with benzene, offering modulated physicochemical properties.[3] Thiazole, a five-membered ring with both sulfur and nitrogen, is a key component of natural products like vitamin B1 (thiamine) and is present in a multitude of synthetic drugs.[1][4]
The true innovation, however, lies in the synergistic combination of these two heterocycles. The resulting thiophene-thiazole scaffold represents a "molecular hybrid," a strategic amalgamation of two pharmacophorically active moieties. This hybridization often leads to compounds with enhanced biological profiles, including improved efficacy, selectivity, and pharmacokinetic properties. Thiophene-thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of intensive research in drug discovery.[5][6]
This guide will provide a comprehensive journey through the world of thiophene-thiazole compounds, from their chemical roots to their modern-day applications.
Historical Perspective: A Tale of Two Heterocycles and Their Union
The story of thiophene-thiazole compounds is not one of a single, sudden discovery, but rather the convergence of two independent streams of heterocyclic chemistry.
The Serendipitous Discovery of Thiophene
The Foundational Synthesis of the Thiazole Ring
The synthesis of the thiazole ring has a rich history, with the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887, standing as a cornerstone.[8][9] This versatile method involves the condensation of an α-haloketone with a thioamide.[9][10] Another significant early contribution was the Gabriel synthesis , which utilizes the reaction of α-acylamino ketones with phosphorus pentasulfide.[4] These classical methods provided the fundamental tools for constructing the thiazole core and paved the way for the synthesis of a vast array of derivatives.[1]
The Dawn of Thiophene-Thiazole Hybrids
While the individual histories of thiophene and thiazole are well-documented, the precise moment of their first intentional coupling into a single molecule is less clearly defined in a single seminal report. However, the application of established synthetic methodologies to thiophene-containing starting materials marked the genesis of this important class of compounds. The inherent reactivity of thiophene derivatives made them suitable substrates for classical thiazole syntheses. For instance, the use of a thiophene-containing thioamide in a Hantzsch synthesis or a thiophene-derived α-haloketone would directly lead to a thiophene-thiazole hybrid. The increasing interest in the pharmacological potential of heterocyclic hybrids in the mid to late 20th century spurred the deliberate synthesis and investigation of these combined scaffolds.
The Evolution of Synthetic Methodologies
The synthesis of thiophene-thiazole compounds has evolved from the application of classical named reactions to the development of highly efficient, modern synthetic strategies.
Classical Approaches: Building from the Ground Up
The foundational methods for constructing thiophene-thiazole scaffolds rely on the well-established principles of heterocyclic synthesis.
The Hantzsch synthesis remains a widely used and reliable method for preparing thiophene-thiazole derivatives. The general strategy involves the reaction of a thiophene-containing α-haloketone with a thioamide, or conversely, a thiophene-containing thioamide with an α-haloketone. The versatility of this reaction allows for the introduction of a wide range of substituents on both the thiophene and thiazole rings.
Diagram: Hantzsch Synthesis of a Thienyl-Thiazole
Caption: General scheme of the Hantzsch synthesis for thienyl-thiazoles.
The Gewald aminothiophene synthesis , reported by Karl Gewald in 1966, is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[11] This reaction is particularly relevant as the resulting 2-aminothiophene can serve as a versatile precursor for the subsequent construction of a thiazole ring. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11] A modified Gewald reaction can also lead to the formation of thiazoles directly.[12][13]
Diagram: Gewald Synthesis and Subsequent Thiazole Formation
Caption: Gewald synthesis leading to a thienyl-thiazole.
Modern Synthetic Approaches: Efficiency and Diversity
More contemporary methods for the synthesis of thiophene-thiazole compounds focus on improving reaction efficiency, functional group tolerance, and access to molecular diversity. These often involve multi-component reactions and transition-metal-catalyzed cross-coupling strategies.
The development of one-pot, multi-component reactions for the synthesis of thiophene-thiazole derivatives has been a significant advancement. These reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer considerable advantages in terms of time, cost, and environmental impact. For example, a one-pot synthesis might involve the in-situ formation of a thiophene precursor followed by the addition of reagents for the Hantzsch thiazole synthesis.[14]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have become indispensable tools for the synthesis of bi-aryl and hetero-bi-aryl compounds, including thiophene-thiazole derivatives. These reactions allow for the direct coupling of a pre-functionalized thiophene (e.g., a boronic acid or a stannane) with a halogenated thiazole, or vice versa. This approach provides a highly modular and flexible route to a wide range of substituted thiophene-thiazole compounds.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative thiophene-thiazole compounds.
Protocol 1: Hantzsch Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole[15]
This protocol describes the synthesis of a 5-substituted thienyl-thiazole via the Hantzsch reaction.
Materials:
-
2-Chloro-3-(2-thienyl)propanal
-
Thiourea
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A solution of 2-chloro-3-(2-thienyl)propanal (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Thiourea (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
A solution of sodium hydroxide is added to neutralize the reaction mixture, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-(2-thienylmethyl)thiazole.[15]
Protocol 2: Synthesis of 2-(Thien-2-yl)thiazole[16]
This protocol outlines the synthesis of a 2-substituted thienyl-thiazole.
Materials:
-
(Thien-2-yl)thiocarboxamide
-
Bromoacetaldehyde dimethyl acetal
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, (thien-2-yl)thiocarboxamide (1 equivalent) is dissolved in ethanol.
-
Bromoacetaldehyde dimethyl acetal (3.5 equivalents) and a catalytic amount of concentrated hydrochloric acid are added to the solution.
-
The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 2-(thien-2-yl)thiazole as an oil.[16]
Structure-Activity Relationships and Pharmacological Applications
The pharmacological versatility of thiophene-thiazole compounds stems from the unique electronic and steric properties of the fused heterocyclic system. The relative orientation of the two rings, as well as the nature and position of substituents, can significantly influence the biological activity.
Anticancer Activity
Thiophene-thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[5][6][17] Their mechanisms of action are often multifaceted and can include the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain thienyl-thiazole derivatives have shown potent inhibitory activity against kinases such as EGFR and BRAFV600E.[17]
Table 1: Examples of Thiophene-Thiazole Compounds with Anticancer Activity
| Compound Structure | Target Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Thiazolyl-pyrazoline with thiophene moiety | MCF-7 (Breast Cancer) | 0.07 µM | [17] |
| 4,5-Dihydropyrazole with thiazole and thiophene | WM266.4, MCF-7 | Potent antiproliferative activity | [17] |
Antimicrobial and Antifungal Activity
The thiophene-thiazole scaffold is also a fertile ground for the discovery of new antimicrobial and antifungal agents.[6] The presence of both sulfur and nitrogen atoms in the heterocyclic system is thought to contribute to their ability to interact with microbial targets. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]
Other Therapeutic Areas
Beyond oncology and infectious diseases, thiophene-thiazole compounds have shown potential in a variety of other therapeutic areas, including:
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties, likely through the modulation of inflammatory pathways.
-
Antiviral: The scaffold has been explored for the development of antiviral agents, with some compounds showing activity against viruses such as HCV.[18]
-
Enzyme Inhibition: Thiophene-thiazole derivatives have been designed as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), a key target in antimicrobial therapy.[6]
Future Perspectives and Conclusion
The journey of thiophene-thiazole compounds, from their conceptual origins in classical heterocyclic chemistry to their current status as privileged scaffolds in drug discovery, is a testament to the power of molecular hybridization. The continued exploration of this chemical space is poised to yield even more potent and selective therapeutic agents.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The design of even more efficient, sustainable, and diversity-oriented synthetic routes will be crucial for accessing novel thiophene-thiazole derivatives.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will enable more rational drug design.
-
Expansion into New Therapeutic Areas: The broad pharmacological potential of the thiophene-thiazole scaffold suggests that its application in other disease areas, such as neurodegenerative and metabolic disorders, warrants further investigation.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Abstract
The heterocyclic compound 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide represents a promising scaffold for therapeutic development, integrating two biologically significant moieties: a thiophene-2-carboxamide core and a 2-thioxo-2,3-dihydrothiazole ring. While direct studies on this specific molecule are nascent, extensive research into analogous structures provides a fertile ground for hypothesizing its potential therapeutic targets. This technical guide synthesizes the existing knowledge on related compound classes to propose and explore potential protein targets, offering a strategic roadmap for researchers and drug development professionals. We delve into the scientific rationale for investigating targets in oncology, infectious diseases, and inflammatory conditions, and provide detailed, actionable protocols for target identification and validation. This document is intended to serve as a foundational resource to accelerate the investigation of this promising chemical entity.
Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold
The convergence of privileged chemical structures in a single molecule is a powerful strategy in drug discovery. This compound is a prime example of such a design. The thiophene-2-carboxamide nucleus is a well-established pharmacophore found in a variety of clinically relevant agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The aromaticity and electronic properties of the thiophene ring facilitate strong receptor binding, while the carboxamide group provides a key hydrogen bonding motif.[2]
Complementing this is the 2-thioxo-2,3-dihydrothiazole moiety, a structure known to be a key intermediate in the synthesis of various pharmaceuticals, particularly antiviral and antimicrobial agents.[4] This guide will explore the most probable therapeutic targets for this hybrid molecule by examining the established activities of its constituent chemical domains.
Postulated Therapeutic Target Classes
Based on the extensive literature surrounding thiophene-carboxamides and thiazole derivatives, we can logically infer several high-priority target classes for this compound.
Protein Kinases in Oncology
The thiophene-carboxamide scaffold is a recurrent motif in the design of protein kinase inhibitors.[3][5] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.
-
c-Met Kinase: Thiazole and thiadiazole carboxamide derivatives have been successfully designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor proliferation, metastasis, and angiogenesis.[6] The aberrant activation of the c-Met pathway is a known oncogenic driver in various cancers, including gastric and lung carcinomas.[6]
-
Abl Kinase: N-(thiazol-2-yl)-2-thiophene carboxamide derivatives have been identified as potent inhibitors of Abl kinase, the primary target in the treatment of chronic myeloid leukemia.[5] Molecular docking studies suggest that the thiophene and thiazole rings can effectively occupy the ATP-binding pocket of the enzyme.[5]
-
IKK-2 (Inhibitor of nuclear factor kappa-B kinase subunit beta): Thiophene-2-carboxamide has been identified as a lead scaffold for the inhibition of IKK-2, a key kinase in the NF-κB signaling pathway which is central to inflammation and is often constitutively active in cancer cells.[3]
Signaling Pathway: Postulated Inhibition of the c-Met Signaling Cascade
Caption: Postulated inhibition of the c-Met signaling pathway.
Tubulin Polymerization
A significant number of anticancer agents exert their effects by disrupting microtubule dynamics. Thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[7] These agents lead to cell cycle arrest and apoptosis in cancer cells.[7] The planar structure of the thiophene ring is thought to mimic one of the aromatic rings of CA-4, facilitating binding to tubulin.[7]
Microbial Enzymes
The historical and ongoing interest in thiophene derivatives for antimicrobial applications suggests that this compound could target essential microbial enzymes.[1][8]
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of quinolone antibiotics. The planar, aromatic nature of the thiophene scaffold could allow it to intercalate into DNA or bind to the enzyme-DNA complex. Docking studies on related compounds have suggested potential binding to E. coli gyrase B.[8]
-
Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis. Molecular docking studies have indicated that thiophene derivatives can bind to the active site of S. aureus tyrosyl-tRNA synthetase.[8]
Androgen Receptor
Prostate cancer is often dependent on androgen receptor (AR) signaling. Structurally related compounds, specifically those containing a 2-thioxoimidazolidine ring, have been developed as potent AR antagonists.[9] These compounds function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and the subsequent transcription of genes that drive prostate cancer cell growth. The 2-thioxo-2,3-dihydrothiazole moiety in our compound of interest shares key structural features with these active AR antagonists, making the AR a plausible therapeutic target.[9]
Experimental Workflows for Target Validation
To systematically evaluate the therapeutic potential of this compound, a multi-pronged approach to target identification and validation is essential.
Initial Broad-Spectrum Screening
A high-throughput screening campaign is the logical first step to narrow down the potential biological activities.
| Screening Panel | Objective | Example Cell Lines/Assays |
| Oncology Panel | To assess broad anticancer activity. | NCI-60 human tumor cell line screen; specific lines such as MKN-45 (c-Met amplified), K-562 (Abl dependent), and PC-3 (androgen-independent prostate cancer). |
| Antimicrobial Panel | To determine antibacterial and antifungal efficacy. | Broth microdilution assays against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and pathogenic fungi (Candida albicans, Aspergillus niger). |
| Kinase Panel | To identify specific kinase inhibition. | A commercially available broad-spectrum kinase panel (e.g., DiscoverX KINOMEscan™ or similar). |
Workflow: General Target Identification and Validation
Caption: A generalized workflow for target identification and validation.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to verify direct binding of a compound to its target in a cellular environment.
Objective: To determine if this compound directly binds to and stabilizes a putative target protein (e.g., c-Met) in intact cells.
Methodology:
-
Cell Culture: Culture cells expressing the target of interest (e.g., MKN-45 cells for c-Met) to ~80% confluency.
-
Compound Treatment: Treat cells with either the vehicle control (e.g., 0.1% DMSO) or varying concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization due to direct binding.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of the compound on the polymerization of tubulin into microtubules.
Methodology:
-
Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which typically includes purified tubulin, GTP, and a fluorescent reporter.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin, a polymerization buffer with GTP, and the fluorescent reporter.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., Paclitaxel for polymerization promotion or Nocodazole/Colchicine for inhibition) and a negative control (vehicle).
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity every minute for 60-90 minutes using a fluorescence plate reader. The fluorescence increases as the reporter incorporates into growing microtubules.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the compound, compared to the vehicle control, indicates inhibitory activity. Calculate the IC₅₀ value from a dose-response curve.
Conclusion and Future Directions
The compound this compound stands as a molecule of significant interest, born from the strategic fusion of two pharmacologically active scaffolds. While its specific biological targets remain to be elucidated, the wealth of data on related thiophene-carboxamide and thiazole derivatives provides a robust framework for hypothesis-driven research. The most promising avenues for investigation lie in its potential as an anticancer agent, through the inhibition of protein kinases or tubulin polymerization, and as a novel antimicrobial agent. The experimental protocols outlined in this guide offer a clear and validated path forward for academic and industry researchers to systematically unravel the therapeutic potential of this compound, ultimately paving the way for its potential development into a next-generation therapeutic.
References
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Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia. (Therapeutic importance of synthetic thiophene - PMC, [Link])[1]
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Thiophene derivatives are particularly attractive for application in drug development for their versatile pharmacological properties. We synthesized a series of four compounds with thiophene carboxamide as a scaffold. (Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI, [Link])[2]
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The results emphasize the potential therapeutic applications of these thiophene analogues as efficacious antimicrobial agents, thereby encouraging further investigation. Molecular docking was used to examine thiophene derivative binding affinities on the S. aureus tyrosyl-tRNA synthetase protein. (Versatile thiophene 2-carboxamide derivatives - ResearchGate, [Link])[8]
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The present study aimed to synthesize thiophene carboxamide derivatives, which are considered biomimetics of the anticancer medication Combretastatin A-4 (CA-4). (Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D - An-Najah Staff, [Link])[7]
-
Thiophene-2-carboxamide was considered to be a lead compound for drug discovery; for example; nitro thiophene-2-carboxamide 4 was used as a narrow spectrum antibacterial lead compound and thiophene-2-carboxamide 5 was used as IKK-2 potent lead inhibitor. (Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC, [Link])[3]
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As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, and evaluated for the in vitro activity against c-Met and four human cancer cell lines. (Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC, [Link])[6]
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A series of novel highly active androgen receptor (AR) antagonists containing spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile core was designed based on the SAR studies available from the reported AR antagonists and in silico modeling. (Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists - PubMed, [Link])[9]
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N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. (N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds - PubMed, [Link])[5]
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An In-depth Technical Guide to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide scaffold for researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is nascent, its constituent heterocycles—thiophene-2-carboxamide and a rhodanine-like 2-thioxo-2,3-dihydrothiazole—are well-established pharmacophores with extensive histories in medicinal chemistry. This document dissects the scaffold's potential by examining the known biological activities, synthetic strategies, and critical challenges associated with its core components. We present hypothesized therapeutic targets, detailed experimental protocols for screening and validation, and a forward-looking perspective on medicinal chemistry strategies. The guide emphasizes scientific integrity, providing not just methodologies but the rationale behind them, with a crucial focus on identifying and mitigating risks such as Pan-Assay Interference Compounds (PAINS) behavior associated with the rhodanine moiety.
Deconstructing the Scaffold: A Molecule of Two Halves
The compound this compound (Molecular Formula: C₈H₆N₂OS₃, Molecular Weight: 242.34 g/mol ) is a novel heterocyclic entity built from two biologically significant building blocks.[1][2] Understanding the individual contributions and potential synergies of these moieties is key to unlocking its therapeutic potential.
-
The Thiophene-2-Carboxamide Core: This fragment is a recognized "privileged scaffold" in drug discovery. Thiophene rings, being bioisosteres of phenyl rings, offer unique electronic properties and metabolic profiles.[3] The carboxamide group provides a crucial hydrogen bonding donor/acceptor unit, facilitating interactions with biological targets. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antioxidant effects.[4][5]
-
The 2-Thioxo-2,3-dihydrothiazole Moiety: This substructure is a derivative of rhodanine (2-thioxothiazolidin-4-one). Rhodanine-containing compounds are historically associated with a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[6][7] However, this moiety also carries a significant caveat: it is a well-known PAINS alert.[6][8][9] Its potential for non-specific activity requires rigorous validation to ensure any observed biological effects are genuine and target-specific.
This guide will navigate both the promise and the perils inherent in this molecular architecture, providing a balanced and critical perspective for its exploration in drug discovery.
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient synthesis of the title compound can be envisioned through a multi-step process culminating in a Knoevenagel condensation, a classic method for forming the exocyclic double bond characteristic of many rhodanine derivatives.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Detailed Protocol: Knoevenagel Condensation
-
Reactant Preparation: Dissolve equimolar amounts of 5-formylthiophene-2-carboxamide (Intermediate C) and 2-thioxo-2,3-dihydrothiazole (Intermediate F) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or sodium acetate, to the mixture.
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to yield the pure final compound.
Structural Validation
-
¹H & ¹³C NMR: To confirm the covalent structure, proton and carbon nuclear magnetic resonance spectroscopy are essential. Key signals would include the thiophene ring protons, the carboxamide protons, and the characteristic signal for the vinylic proton formed during the condensation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₆N₂OS₃) by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the C=O of the amide, the N-H stretches, and the C=S of the thioxo group.
The Pharmacological Landscape of the Constituent Scaffolds
The therapeutic potential of the title compound can be inferred from the extensive research on its core components.
Thiophene-Carboxamide: A Scaffold of Versatility
The thiophene-carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing efficacy in numerous disease areas.[3] Its aromaticity and ability to be functionalized allow for fine-tuning of its properties to target specific proteins.[3]
| Compound Class | Biological Target/Activity | Reported IC₅₀/EC₅₀ Values | Reference |
| Phenyl-thiophene-carboxamides | Tubulin Polymerization Inhibition | 5.46 µM (on Hep3B cells) | [4] |
| Thiophene-3-carboxamides | VEGFR-2 Inhibition | 191.1 nM | [10] |
| 3-Amino-thiophene-2-carboxamides | Antibacterial (S. aureus) | High activity index (up to 83.3% vs. Ampicillin) | [5] |
| Thiazole-carboxamides | Antioxidant (DPPH scavenging) | 0.185 µM | [11] |
| Thiophene-2-carboxamides | Anticancer (MCF-7, HepG2, etc.) | 1.11 - 2.21 µg/mL | [12] |
Table 1: Representative Biological Activities of Thiophene-Carboxamide Derivatives.
2-Thioxo-2,3-dihydrothiazole: The Rhodanine Conundrum
The rhodanine moiety is a prolific scaffold, yet it must be approached with caution. Its planar structure and hydrogen bonding capabilities allow it to fit into numerous enzyme active sites, leading to a wide range of reported activities.[13] However, its reputation as a PAINS compound is well-documented.[6][9]
Sources of Non-Specific Activity:
-
Aggregation: Rhodanine compounds can form colloidal aggregates that sequester and denature proteins, leading to false-positive results in biochemical assays.[6]
-
Michael Acceptor Reactivity: The exocyclic double bond can act as a Michael acceptor, reacting non-specifically and covalently with nucleophilic residues (like cysteine) on proteins.[13]
-
Photometric Interference: Many rhodanine derivatives are colored, which can interfere with colorimetric and fluorometric assays.[8]
Caption: Michael addition potential of the rhodanine-like moiety.
It is imperative that any observed activity for a rhodanine-containing compound be validated through rigorous secondary and counter-screening assays.
Hypothesized Targets and Screening Strategy
Based on the analysis of its substructures, this compound could plausibly target several protein families implicated in oncology and infectious diseases.
Potential Target Classes:
-
Protein Kinases: Many thiophene and rhodanine derivatives are known kinase inhibitors (e.g., VEGFR-2).[10]
-
Tubulin: The structural similarity to combretastatin A-4 mimetics suggests potential as a tubulin polymerization inhibitor.[4]
-
Bacterial Enzymes: Scaffolds containing thiophene and thiazole rings are prevalent in antimicrobial drug discovery.[5][14]
Proposed Screening Cascade
A logical workflow is essential to efficiently evaluate the compound's potential while simultaneously identifying and discarding non-specific or artifactual activity.
Caption: Potential sites for chemical modification.
-
R1 (Thiophene Ring): Substitution at the 3 or 4 positions with small alkyl or halogen groups can modulate electronic properties and explore additional binding pockets.
-
R2 (Carboxamide): Alkylation or substitution with various aryl or alkyl groups can significantly impact solubility, cell permeability, and target engagement.
-
R3 (Rhodanine Nitrogen): This is a critical position. N-alkylation can improve metabolic stability and provides a vector to probe for deeper interactions within a target's active site.
Conclusion
The this compound scaffold represents a compelling starting point for drug discovery, merging two heterocycles with rich pharmacological histories. Its potential is underscored by the diverse activities of thiophene-carboxamides in oncology and infectious disease. However, the inclusion of the rhodanine-like moiety necessitates a cautious and rigorous validation approach. The greatest challenge—and opportunity—lies in disentangling true, specific biological activity from the potential artifacts associated with PAINS compounds. By employing the structured screening cascade and validation protocols outlined in this guide, research teams can confidently assess the therapeutic potential of this scaffold, paving the way for the development of novel and effective chemical entities.
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Methodological & Application
Application Notes and Protocols for the In Vitro Antiviral Evaluation of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Introduction
The relentless emergence of novel and drug-resistant viral pathogens underscores the urgent need for the discovery and development of new antiviral agents.[1][2] Thiazole and thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including promising antiviral properties against a broad spectrum of viruses.[2][3][4][5] This document provides a comprehensive guide for the initial in vitro evaluation of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide , a compound featuring both of these key heterocyclic scaffolds.[6]
These application notes are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential antiviral compounds. The protocols herein detail the essential steps for determining the compound's cytotoxicity and its efficacy in inhibiting viral replication in cell culture. The primary objective is to ascertain the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and subsequently, the selectivity index (SI), which is a critical parameter in assessing the therapeutic potential of an antiviral candidate.[1][7][8]
Compound at a Glance
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS₃ | [9][10] |
| Molecular Weight | 242.34 g/mol | [6][9][10] |
| Appearance | Solid | |
| Melting Point | >236°C (decomposes) | [11] |
| Solubility | Slightly soluble in DMSO and Methanol | [11] |
| CAS Number | 52560-89-1 | [9][12] |
Core Principles of Antiviral Screening
The fundamental strategy for in vitro antiviral drug screening revolves around two key assessments performed in parallel: cytotoxicity and antiviral activity.[13][14] It is imperative to distinguish between a compound's direct inhibitory effect on viral replication and any apparent antiviral activity that is merely a consequence of the compound being toxic to the host cells.[15] A promising antiviral candidate will exhibit potent inhibition of the virus at concentrations that are non-toxic to the host cells.[13]
The Importance of the Selectivity Index (SI)
The Selectivity Index (SI) is a quantitative measure of a compound's therapeutic window and is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50).[7][8] A higher SI value indicates greater selectivity of the compound for the virus, suggesting a more favorable safety profile.[13] Generally, an SI value greater than 10 is considered promising for further investigation.
Experimental Workflow
The overall experimental workflow for the in vitro antiviral evaluation of this compound is depicted below. This process begins with the preparation of the compound and host cells, followed by parallel cytotoxicity and antiviral assays, and concludes with data analysis to determine the CC50, EC50, and SI values.
Figure 1: General workflow for in vitro antiviral screening.
Detailed Protocols
PART 1: Compound Preparation and Handling
Due to the slight solubility of this compound in DMSO, it is recommended to prepare a high-concentration stock solution in cell culture-grade DMSO.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve in an appropriate volume of sterile DMSO to create a stock solution of 10-20 mM. Gentle warming or vortexing may be required to facilitate dissolution.[7][8]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Dilutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
-
PART 2: Cytotoxicity Assay (CC50 Determination)
This assay is crucial for determining the concentration of the compound that is toxic to the host cells, ensuring that any observed antiviral effects are not simply due to cell death.[13][15]
Materials:
-
Susceptible host cell line (e.g., Vero, HeLa, MDCK, Huh-7)
-
Complete cell culture medium (e.g., DMEM or MEM with 5-10% FBS)
-
Assay medium (reduced serum, e.g., 2% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the 96-well plates with the host cells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete cell culture medium.[1]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, observe the cells under a microscope to ensure a confluent monolayer has formed.
-
Prepare serial dilutions of the compound in assay medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.[1]
-
Carefully remove the cell culture medium from the plates and add 100 µL of the diluted compound to the respective wells.
-
Include wells with untreated cells (cell control) and wells with the highest concentration of DMSO used (vehicle control).
-
-
Incubation:
-
Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
Cell Viability Measurement (MTT Assay Example):
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Metabolically active cells will convert the yellow MTT to purple formazan crystals.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Figure 2: Workflow for the MTT-based cytotoxicity assay.
PART 3: Antiviral Assay (EC50 Determination)
This assay measures the ability of the compound to inhibit the cytopathic effect (CPE) of the virus or to reduce viral replication.[7][8]
Materials:
-
All materials from the cytotoxicity assay
-
A well-characterized laboratory strain of the virus of interest
-
A known antiviral drug for the specific virus as a positive control (e.g., Remdesivir for SARS-CoV-2, Acyclovir for HSV-1)
Protocol:
-
Cell Seeding:
-
Prepare cell plates as described in the cytotoxicity assay (Part 2, step 1).
-
-
Virus Infection and Treatment:
-
Remove the cell culture medium.
-
Add 50 µL of assay medium containing the desired virus concentration (multiplicity of infection - MOI). The optimal MOI should be predetermined to cause 80-90% CPE in the virus control wells within the assay duration.
-
Add 50 µL of the serially diluted compound to the wells.[1]
-
Include the following controls on every plate:
-
Virus control: Virus-infected but untreated wells.
-
Cell control: Uninfected, untreated wells.
-
Positive control: Virus-infected wells treated with a known antiviral drug.
-
Vehicle control: Virus-infected wells treated with the highest concentration of DMSO.
-
-
-
Incubation:
-
CPE Inhibition Measurement:
-
Assess the viability of the cells in each well using a method such as crystal violet staining or a cell viability reagent like MTT.[1]
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
PART 4: Data Interpretation and Next Steps
A successful initial screening will yield CC50 and EC50 values that allow for the calculation of a promising Selectivity Index.
| Parameter | Description | Desired Outcome |
| CC50 | 50% Cytotoxic Concentration | High value (low toxicity) |
| EC50 | 50% Effective Concentration | Low value (high potency) |
| SI | Selectivity Index (CC50/EC50) | High value (e.g., >10) |
Compounds with a favorable SI should be advanced to secondary assays to elucidate their mechanism of action.[14][17] These can include:
-
Time-of-addition assays: To determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, egress).[14]
-
Plaque reduction assays: A more quantitative measure of antiviral activity.
-
RT-qPCR or Western blot: To directly measure the reduction in viral RNA or protein levels.[16]
Conclusion
This document provides a foundational protocol for the initial in vitro screening of this compound for potential antiviral activity. The parallel assessment of cytotoxicity and antiviral efficacy is paramount for identifying compounds with a genuine therapeutic potential. The methodologies described herein are adaptable to a wide range of viruses and host cell systems. Further investigation into the mechanism of action will be crucial for the continued development of this and other promising thiophene and thiazole derivatives as novel antiviral agents.
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Application Notes: 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide in Materials Science
An Application & Protocol Guide
Introduction
In the continuous search for novel functional materials, heterocyclic compounds have emerged as a cornerstone for innovation, particularly in organic electronics.[1][2] The molecule 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, hereafter referred to as T3TC, is a unique hybrid structure that merges two electronically significant heterocycles: a thiophene-2-carboxamide and a 2-thioxo-2,3-dihydrothiazole (a rhodanine-like moiety). While extensive research on the specific materials science applications of T3TC is nascent, its constituent components provide a strong rationale for its investigation as a functional organic material.[3]
The thiophene ring is a well-established building block for organic semiconductors due to its π-electron-rich nature, structural planarity, and propensity for forming ordered molecular assemblies that facilitate charge transport.[4][5][6] Conversely, the rhodanine-like ring is a known electron-withdrawing group and has been explored for its metal-chelating properties.[7] The carboxamide linker provides a site for hydrogen bonding, which can critically influence solid-state packing and, by extension, the electronic properties of the bulk material.
This guide serves as a forward-looking technical overview for researchers and scientists. It consolidates the known properties of T3TC and provides a scientifically grounded rationale for its potential applications. Furthermore, it outlines detailed, albeit prospective, protocols for its integration into organic electronic devices such as thin-film transistors and chemiresistive sensors, aiming to catalyze further research into this promising compound.
Physicochemical Properties of T3TC
A comprehensive understanding of a material's fundamental properties is a prerequisite for its application. The known physicochemical data for T3TC (CAS Number: 52560-89-1) are summarized below. These properties are critical for selecting appropriate solvents for solution-based processing and for determining the thermal stability of devices fabricated from the material.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS₃ | [8][9] |
| Molecular Weight | 242.34 g/mol | [8][9] |
| Melting Point | >236°C (decomposes) | [10] |
| Appearance | (Not specified, likely a solid) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [10] |
| Density | 1.63 g/cm³ (Predicted) | [9] |
Note: The limited solubility suggests that for solution-based processing, solvent screening and optimization, potentially with heating or the use of co-solvents, will be a critical first step.
Rationale for Application in Organic Electronics
The potential of T3TC in materials science stems directly from its unique molecular architecture. The conjugated system formed by the thiophene and thiazole rings suggests its utility as an organic semiconductor.[3]
-
The Thiophene Core: As a foundational unit in numerous high-performance organic semiconductors, the thiophene ring provides a π-conjugated backbone necessary for charge carrier delocalization and transport.[4][11][12] Its stability and the ability to tune its electronic properties through substitution make it an ideal component for active layers in electronic devices.[1][5]
-
The 2-Thioxo-2,3-dihydrothiazole Moiety: This portion of the molecule is strongly electron-withdrawing. In a conjugated system, such groups are instrumental in lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This tuning of frontier molecular orbitals is a key strategy in designing n-type or ambipolar organic semiconductors and in optimizing materials for specific applications like organic photovoltaics (OPVs).[13] Furthermore, the rhodanine core is known to have complexing properties with metal ions, opening a pathway for sensor applications.[7]
-
Intermolecular Interactions: The carboxamide linker and the N-H and C=S groups on the thiazole ring are capable of forming strong intermolecular hydrogen bonds. This directed, non-covalent interaction can enforce a planar, ordered packing structure in the solid state, which is highly beneficial for efficient charge transport in thin films.
The combination of these features suggests that T3TC is a prime candidate for investigation as an active material in organic thin-film transistors (OTFTs) and as a sensing material in chemiresistive devices.
Prospective Applications and Experimental Protocols
Application 1: Active Layer in Organic Thin-Film Transistors (OTFTs)
Causality: The conjugated thiophene-thiazole framework of T3TC provides the necessary electronic structure for semiconducting behavior. By fabricating a thin-film transistor, we can directly probe its charge transport characteristics, such as field-effect mobility and the on/off current ratio, to validate its performance as a semiconductor.
Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact OTFT
Objective: To evaluate the semiconducting properties of T3TC by measuring the performance of a solution-processed thin-film transistor.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer (serves as gate and dielectric).
-
This compound (T3TC).
-
High-purity Dimethyl Sulfoxide (DMSO).
-
Octadecyltrichlorosilane (OTS) for surface modification.
-
High-purity toluene.
-
Gold (Au) pellets for thermal evaporation (99.99%).
-
Shadow mask for source/drain electrodes.
Workflow Diagram:
Caption: Workflow for fabricating and testing a T3TC-based OTFT.
Step-by-Step Methodology:
-
Substrate Preparation & Cleaning:
-
Cut Si/SiO₂ wafers into 1.5 cm x 1.5 cm substrates.
-
Sonically clean the substrates sequentially in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.
-
Dry the substrates under a stream of N₂ gas and bake at 120°C for 10 minutes to remove residual moisture.
-
Rationale: A pristine substrate surface is crucial to prevent charge trapping and ensure high-quality film formation.
-
-
Dielectric Surface Modification:
-
Treat the SiO₂ surface with an O₂ plasma for 5 minutes to create hydroxyl groups.
-
Immediately place the substrates in a vacuum desiccator with a vial containing a few drops of OTS. Hold under vacuum for 12 hours to form a self-assembled monolayer (SAM).
-
Rinse the substrates with toluene to remove excess OTS and bake at 100°C for 10 minutes.
-
Rationale: The OTS layer makes the hydrophilic SiO₂ surface hydrophobic, promoting better molecular ordering of the organic semiconductor and improving device performance.
-
-
Active Layer Deposition:
-
Prepare a 5 mg/mL solution of T3TC in DMSO. Gentle heating (e.g., 60°C) may be required to aid dissolution. Filter the solution through a 0.2 µm PTFE filter before use.
-
Rationale: Filtering removes particulate impurities that could disrupt the film or short-circuit the device.
-
Spin-coat the T3TC solution onto the OTS-treated substrates at 3000 rpm for 60 seconds.
-
Immediately transfer the coated substrates to a hotplate and anneal at 120°C for 30 minutes in a nitrogen-filled glovebox.
-
Rationale: Annealing removes residual solvent and can improve the crystallinity and molecular packing of the semiconductor film, which is critical for efficient charge transport.
-
-
Electrode Deposition & Device Characterization:
-
Place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) onto the T3TC film.
-
Deposit 50 nm of gold (Au) via thermal evaporation to define the source and drain electrodes.
-
Rationale: Gold is used for its high work function, which facilitates efficient charge injection into many organic semiconductors.
-
Transfer the completed device to a semiconductor probe station. Measure the output and transfer characteristics to extract key performance metrics like field-effect mobility (µ), on/off ratio (I_on/I_off), and threshold voltage (V_th).
-
Application 2: Chemiresistive Sensor for Heavy Metal Ion Detection
Causality: The rhodanine-like moiety contains sulfur and nitrogen atoms that can act as chelation sites for heavy metal ions (e.g., Hg²⁺, Pb²⁺, Ag⁺).[7] Upon binding a metal ion, the electronic structure of the T3TC molecule will be perturbed. If a thin film of T3TC is conductive, this binding event will modulate its resistance, forming the basis of a chemiresistive sensor.
Protocol: Fabrication and Testing of a T3TC-based Chemiresistor
Objective: To evaluate the change in electrical resistance of a T3TC film upon exposure to a target analyte.
Materials:
-
Glass or quartz substrates.
-
T3TC and a suitable solvent (e.g., DMSO).
-
Interdigitated electrodes (IDEs) (e.g., gold on glass).
-
Aqueous solutions of target metal salts (e.g., HgCl₂) and control salts (e.g., NaCl, KCl) of varying concentrations.
-
Source-measure unit (SMU) or multimeter.
Workflow Diagram:
Caption: Fabrication and testing cycle for a T3TC chemiresistor.
Step-by-Step Methodology:
-
Sensor Fabrication:
-
Thoroughly clean the interdigitated electrode (IDE) substrate using the sonication procedure described in the OTFT protocol.
-
Prepare a 1-2 mg/mL solution of T3TC in DMSO.
-
Drop-cast a small volume (e.g., 10 µL) of the T3TC solution to cover the interdigitated area of the electrodes.
-
Anneal the substrate on a hotplate at 100°C for 20 minutes to evaporate the solvent and form a solid film.
-
Rationale: Drop-casting is a simple method to deposit the sensing material directly onto the active area of the sensor. IDEs provide a high signal-to-noise ratio for resistance measurements.
-
-
Sensing Measurement:
-
Connect the contact pads of the IDE to a source-measure unit.
-
Apply a constant bias voltage (e.g., 1 V) and record the baseline current (and thus, resistance) of the T3TC film in a controlled environment (e.g., in air or a pure buffer solution).
-
Rationale: Establishing a stable baseline is essential for accurately measuring the sensor's response.
-
-
Analyte Exposure and Data Collection:
-
Introduce a known concentration of the target analyte solution (e.g., 10 µM HgCl₂) to the sensor surface.
-
Continuously monitor the resistance of the film over time until the signal stabilizes.
-
The sensor response (S) can be calculated as S = |(R - R₀) / R₀|, where R is the stabilized resistance after analyte exposure and R₀ is the initial baseline resistance.
-
Rationale: A significant change in resistance upon exposure indicates a sensing event.
-
-
Selectivity and Regeneration Test:
-
After testing, rinse the sensor thoroughly with DI water and re-measure the baseline resistance to test for reversibility.
-
Repeat the exposure step using non-target ions (e.g., Na⁺, K⁺, Mg²⁺) at the same concentration to evaluate the sensor's selectivity.
-
Rationale: A high-quality sensor should respond strongly to the target analyte but weakly or not at all to other interfering species.
-
References
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- Thiophene-Based Organic Semiconductors. PubMed.
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- Innovating with Thiophene-Based Materials for Future Electronics. Electronic Chemicals.
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- Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI.
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Application Notes and Protocols: In Vitro Cytotoxicity Assessment of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Introduction
The discovery and development of novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing thiazole and thiophene scaffolds, are of significant interest due to their wide range of pharmacological activities.[1][2] Thiazole-based structures are integral to numerous approved drugs and have been extensively reviewed for their anticancer properties.[1][3] Similarly, thiophene carboxamide derivatives have emerged as promising anticancer agents, with some analogs demonstrating potent cytotoxic effects against various cancer cell lines.[4][5][6]
The compound 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide incorporates both of these critical pharmacophores. This structural design makes it a compelling candidate for investigation as a potential cytotoxic or anticancer agent. The initial and most crucial step in evaluating such a compound is to determine its effect on cell viability and proliferation through robust in vitro cytotoxicity assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this novel compound. We present detailed, self-validating protocols for two standard and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane disruption and necrosis.
Principles of the Selected Cytotoxicity Assays
A multi-faceted approach to cytotoxicity testing provides a more complete picture of a compound's cellular effects. Relying on a single assay can sometimes be misleading. Therefore, we recommend a primary metabolic assay supported by a secondary membrane integrity assay.
Metabolic Viability: The MTT Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] The core principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[8][9] These enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][11]
Membrane Integrity: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify overt cytotoxicity caused by the loss of plasma membrane integrity.[12][13] LDH is a stable cytosolic enzyme that is present in all cells.[14] When the cell membrane is damaged or compromised, LDH is rapidly released into the surrounding culture medium.[12] The assay measures the activity of this extracellular LDH by a coupled enzymatic reaction that results in a colorimetric or fluorescent signal, which is proportional to the extent of cell lysis.[15]
Overall Experimental Workflow
The process of evaluating the compound's cytotoxicity follows a structured workflow, from initial cell culture preparation to the final determination of the IC₅₀ value. This ensures reproducibility and accuracy.
Caption: High-level workflow for in vitro cytotoxicity testing.
Materials and Reagents
-
Cell Lines: A panel of cell lines is recommended.
-
Compound: this compound
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS, sterile).
-
Assay Kits/Reagents:
-
For MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[8]
-
For LDH Assay: Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, or Cell Signaling Technology).[14][15] These kits typically include the substrate mix, assay buffer, and a lysis solution for the maximum LDH release control.
-
-
Consumables & Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (plate reader).
-
Multichannel pipette.
-
Sterile pipette tips and microcentrifuge tubes.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Protocol 1: MTT Metabolic Viability Assay
This protocol details the steps to assess cell viability based on mitochondrial function.
Step 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter to determine cell density.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well plate.[11]
-
Incubate the plate for 24 hours in a humidified CO₂ incubator at 37°C. This allows the cells to adhere and resume normal growth.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of the test compound in sterile DMSO.[18]
-
Perform serial dilutions of the stock solution in serum-free culture medium to create working solutions at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
After the 24-hour cell incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Crucially, set up the following controls on the same plate:
-
Untreated Control: Wells containing cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is to ensure the solvent itself is not causing toxicity.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.[8]
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
Step 3: MTT Assay Execution
-
Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[10][18]
-
Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[8]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
Step 4: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 620-630 nm can be used to reduce background noise.[8]
Protocol 2: LDH Membrane Integrity Assay
This protocol quantifies cell death by measuring the release of LDH from damaged cells. It is often performed on a parallel plate set up under identical conditions as the MTT assay.
Step 1 & 2: Cell Seeding and Compound Treatment
Follow Steps 1 and 2 from the MTT protocol exactly as described above. However, the control setup for the LDH assay is different and critical for accurate data interpretation.
LDH-Specific Controls:
-
Spontaneous LDH Release: Untreated cells. This measures the baseline level of LDH released from the normal cell population.[15]
-
Maximum LDH Release: Untreated cells lysed with a detergent (typically provided in the kit, e.g., Triton X-100) about 30-45 minutes before the assay endpoint. This represents 100% cytotoxicity.[15][19]
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Medium Background: Wells with medium only (no cells).
Step 3: LDH Assay Execution
-
After the compound treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached, dead cells.[19]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell pellet.[19]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This usually involves mixing a substrate with an assay buffer.[20]
-
Add 100 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.[19]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
Step 4: Data Acquisition
-
Measure the absorbance at 490 nm using a microplate reader.[12]
Data Analysis and Interpretation
Caption: Workflow for data analysis and IC₅₀ determination.
Calculations
-
MTT Assay - Percent Viability:
-
First, subtract the average absorbance of the blank control from all other readings.
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Untreated_Control - OD_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the average absorbance of the medium background from all other readings.
-
% Cytotoxicity = [(OD_Treated - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[18] It is a key measure of a drug's potency.
-
Plot the calculated % Viability (y-axis) against the logarithm of the compound concentration (x-axis).
-
Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response curve).
-
The software will calculate the IC₅₀ value from this curve.
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) ± SD |
| MCF-7 | MTT | 48 hours | Result |
| HT-29 | MTT | 48 hours | Result |
| HepG2 | MTT | 48 hours | Result |
| WI-38 | MTT | 48 hours | Result |
| MCF-7 | LDH | 48 hours | Result |
SD: Standard Deviation from at least three independent experiments.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Gali, M. L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
-
Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
-
Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
-
Eldehna, W. M., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]
-
Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Al-Suhaimi, K. S., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Molecular and Cellular Biochemistry. [Link]
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Abdel-Wahab, B. F., et al. (2021). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. [Link]
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Sorkhabadi, S. M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]
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Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]
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Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]
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Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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using 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide as a carbonic anhydrase inhibitor
Investigating 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide as a Novel Carbonic Anhydrase Inhibitor: A Methodological Guide
Abstract
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1] Their dysregulation is implicated in pathologies such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive framework for the investigation of a novel, non-sulfonamide compound, This compound , as a potential CA inhibitor. The compound's structure, featuring a thiophene ring and a thioxothiazole moiety (a rhodanine isostere), presents a compelling rationale for its potential interaction with the CA active site.[3][4][5] We present detailed protocols for the in vitro characterization of inhibitory activity, including IC₅₀ determination and kinetic analysis, structural biology approaches to elucidate the binding mechanism, and a proof-of-concept in vivo model for glaucoma. This document is intended for researchers in drug discovery and chemical biology seeking to explore new classes of CA inhibitors.
Scientific Rationale & Putative Mechanism of Action
The catalytic activity of human carbonic anhydrases (hCAs) is centered on a Zn²⁺ ion located at the bottom of a conical active site.[6] This zinc ion coordinates a water molecule, lowering its pKa and facilitating its conversion to a hydroxide ion, which acts as a potent nucleophile for the hydration of carbon dioxide.[7]
Classical CA inhibitors are aromatic or heterocyclic sulfonamides, which coordinate directly to the catalytic Zn²⁺ ion via their deprotonated sulfonamide group, displacing the zinc-bound water/hydroxide.[5][8] The compound This compound lacks a sulfonamide group, positioning it as a non-classical inhibitor. Its potential mechanism may involve:
-
Zinc Coordination: The exocyclic sulfur (thioxo group) or the nitrogen/oxygen atoms of the carboxamide and thiazole ring could act as zinc-binding groups (ZBGs), anchoring the molecule in the active site.
-
Hydrogen Bonding: The carboxamide and thiazole moieties can form hydrogen bonds with key active site residues, such as Thr199 and Glu106, which are critical for orienting substrates and inhibitors.[8]
-
Hydrophobic Interactions: The thiophene ring can engage in van der Waals interactions with hydrophobic residues lining the active site, contributing to binding affinity.[9]
The investigation of such non-sulfonamide scaffolds is crucial for developing inhibitors with novel isoform selectivity profiles and potentially fewer side effects compared to classical sulfonamides.[10]
Caption: CA catalytic cycle and proposed competitive inhibition.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The primary method for assessing the inhibitory potential is a robust, high-throughput colorimetric assay based on the esterase activity of CAs.[1] This assay measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[11]
Protocol 2.1: Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of inhibitor potency. This protocol details the steps to determine the IC₅₀ of the test compound against various hCA isoforms (e.g., hCA I, II, IX, XII).
Rationale for Method Selection: The p-NPA assay is widely adopted due to its simplicity, reliability, and suitability for 96-well plate formats, allowing for efficient screening and dose-response analysis.[1][12] Including a known pan-CA inhibitor like Acetazolamide (AAZ) serves as a positive control, validating the assay's performance.[12]
Materials
| Reagent/Equipment | Suggested Supplier/Cat. No. | Purpose |
| Human CA Isoforms (I, II, IX, XII) | e.g., Sigma-Aldrich | Enzyme source |
| Acetazolamide (AAZ) | e.g., Sigma-Aldrich (A6011) | Positive control inhibitor |
| p-Nitrophenyl Acetate (p-NPA) | e.g., Sigma-Aldrich (N8130) | Colorimetric substrate |
| Assay Buffer (e.g., 50 mM Tris-HCl) | Prepare in-house (pH 7.5) | Maintain optimal pH for enzyme activity |
| DMSO | ACS Grade | Solvent for compound and substrate |
| 96-well clear, flat-bottom plates | Standard lab supplier | Assay vessel |
| Microplate Reader | Capable of kinetic reads at 400-405 nm | Data acquisition |
Step-by-Step Methodology
-
Reagent Preparation:
-
CA Working Solution: Dilute CA stock solution (e.g., 1 mg/mL) in cold Assay Buffer to the desired final concentration (e.g., 10-60 units/mL). Prepare fresh.[1]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile. Prepare fresh daily.[11]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and Acetazolamide stocks in Assay Buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the well should be kept constant and low (<1%).
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: 180 µL Assay Buffer.
-
Maximum Activity (Control) Wells: 158 µL Assay Buffer + 2 µL DMSO.
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each inhibitor dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of CA Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells (including blanks), bringing the final volume to 200 µL.[11]
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode, recording a reading every 30 seconds for 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate Reaction Rates (V): Determine the rate of reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from all other wells.[1]
-
Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[11]
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1][11]
-
Caption: Experimental workflow for in vitro CA inhibition assay.
Expected Data Output
The inhibitory potency is compared using IC₅₀ values. A lower IC₅₀ indicates a more potent inhibitor. Isoform selectivity can be assessed by comparing IC₅₀ values across different CAs.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |
| Test Compound | Experimental | Experimental | Experimental | Experimental |
Structural Biology: Elucidating the Binding Mode
To definitively understand how the compound interacts with the enzyme, co-crystallization followed by X-ray diffraction is the gold standard.[6][13] This provides an atomic-level map of the inhibitor bound within the CA active site, guiding future structure-based drug design efforts.[14][15]
Protocol 3.1: Co-crystallization of hCA II with the Inhibitor
Rationale for Method Selection: hCA II is used as it is a well-characterized, robust, and easily crystallizable isoform, providing a reliable model for structural studies.[6][9] The insights gained are often translatable to other isoforms.
Outline of Methodology
-
Protein Expression and Purification: Express and purify high-purity hCA II.
-
Complex Formation: Incubate the purified hCA II with a 3- to 5-fold molar excess of the test compound.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature).
-
Crystal Harvesting and Data Collection: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known hCA II structure. Refine the model to fit the electron density map, paying close attention to the inhibitor's position and interactions.[9]
The resulting structure will confirm the binding orientation, identify key interactions with the zinc ion and active site residues, and provide invaluable data for structure-activity relationship (SAR) studies.
Caption: The cycle of structure-based drug design.
In Vivo Proof-of-Concept: Glaucoma Model
CA inhibitors are a cornerstone of glaucoma therapy because they reduce the secretion of aqueous humor by the ciliary body, thereby lowering intraocular pressure (IOP).[16][17][18] An animal model can provide crucial proof-of-concept for the therapeutic potential of a novel inhibitor.
Protocol 4.1: IOP Lowering in a Normotensive Rabbit Model
Rationale for Method Selection: The rabbit is a standard and well-accepted model for preclinical ophthalmic studies. Measuring IOP reduction in normotensive animals is a reliable first step to assess the pharmacological activity of a topical CA inhibitor.[19]
Outline of Methodology
-
Compound Formulation: Prepare the test compound as a sterile aqueous suspension or solution suitable for topical ocular administration (e.g., in a buffered, isotonic vehicle).
-
Animal Acclimatization: Acclimate New Zealand white rabbits and obtain baseline IOP measurements using a calibrated tonometer.
-
Dosing:
-
Control Group: Administer vehicle only to one eye.
-
Test Group: Administer a single drop of the test compound formulation to one eye.
-
Positive Control Group: Administer a single drop of a commercial CAI formulation (e.g., Dorzolamide) to one eye. The contralateral eye in each animal can serve as an untreated control.
-
-
IOP Measurement: Measure IOP in both eyes at regular intervals post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the mean change in IOP from baseline for each group at each time point. Compare the IOP reduction achieved by the test compound to both the vehicle and the positive control using appropriate statistical tests (e.g., ANOVA). A significant and sustained reduction in IOP relative to the control indicates positive in vivo activity.
Pharmacokinetic & Toxicological Considerations
While exploring efficacy, it is critical to consider the compound's broader profile. The thiophene moiety is a known "structural alert," as its metabolism by cytochrome P450 enzymes can sometimes lead to reactive metabolites.[20][21] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays are recommended to assess metabolic stability and potential liabilities, ensuring a more comprehensive understanding of the compound's potential as a drug candidate.
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Dar'in, D., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules.
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Application Notes and Protocols for Evaluating the Antimicrobial Properties of Thiophene-Thiazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antimicrobial properties of novel thiophene-thiazole derivatives. This document outlines the foundational principles and detailed protocols for determining the antimicrobial efficacy of these compounds, ensuring data integrity and reproducibility.
Introduction: The Promise of Thiophene-Thiazole Derivatives in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Thiophene and thiazole moieties are privileged heterocyclic structures in medicinal chemistry, known to impart significant biological activities to parent molecules.[1][2] The combination of these two rings into thiophene-thiazole derivatives has emerged as a promising strategy for developing novel antimicrobial agents.[1][2][3] These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria, including multidrug-resistant strains.[4][5]
This guide provides a detailed experimental framework for the systematic evaluation of these derivatives, from initial screening of their inhibitory and bactericidal potential to their efficacy against complex bacterial communities like biofilms. The protocols herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and comparable data.[6][7][8][9][10][11]
Foundational Concepts in Antimicrobial Susceptibility Testing
A thorough understanding of key antimicrobial metrics is fundamental to the evaluation of any new compound. The following parameters provide a quantitative measure of a compound's antimicrobial efficacy.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14] The MIC is a primary indicator of a compound's potency and is a critical metric for screening and comparing the activity of different derivatives.
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16][17] This metric distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17]
-
Biofilm Inhibition and Eradication: Bacteria frequently exist in surface-attached communities known as biofilms, which exhibit increased tolerance to conventional antibiotics.[18] Therefore, assessing a compound's ability to both prevent biofilm formation (inhibition) and destroy pre-formed biofilms (eradication) is crucial for evaluating its potential clinical utility.[19][20]
Experimental Workflow for Antimicrobial Evaluation
The comprehensive assessment of a thiophene-thiazole derivative's antimicrobial properties follows a logical, multi-step process. This workflow ensures a thorough characterization of the compound's activity.
Figure 1: A streamlined workflow for the comprehensive antimicrobial evaluation of thiophene-thiazole derivatives.
Detailed Protocols
Materials and Reagents
-
Thiophene-thiazole derivatives
-
Dimethyl sulfoxide (DMSO) for compound solubilization
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)[21]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and Petri dishes
-
Spectrophotometer
-
Microplate reader
-
Incubator (37°C)
-
Crystal Violet (0.1% w/v)
-
Acetic acid (33% v/v)
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a gold standard for MIC determination.[12][13]
Day 1: Preparation
-
Compound Preparation: Dissolve the thiophene-thiazole derivatives in DMSO to a stock concentration of 10 mg/mL. Prepare serial two-fold dilutions of the compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on MHA, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13][14]
Day 2: Inoculation and Incubation
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in MHB.
-
Negative Control: A well containing only sterile MHB.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
Day 3: Data Analysis
-
Visual Inspection: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
-
Spectrophotometric Reading (Optional): The optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to assess the bactericidal activity of the compounds.[15][16]
Day 3 (continued from MIC):
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot and plate it onto MHA plates.[15]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
Day 4: Data Analysis
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[15][17]
Protocol 3: Anti-Biofilm Activity Assays
This protocol assesses the ability of the compounds to both inhibit biofilm formation and eradicate established biofilms.
-
Preparation: Prepare serial dilutions of the thiophene-thiazole derivatives in TSB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in TSB) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[20]
-
Washing and Solubilization: Discard the crystal violet and wash the wells three times with sterile water. Air dry the plate and then add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[20]
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of the compound that significantly reduces biofilm formation compared to the untreated control.
-
Biofilm Formation: Allow biofilms to form in a 96-well plate as described in the MBIC protocol (steps 2 and 3).
-
Compound Treatment: After 24 hours of biofilm formation, remove the planktonic cells and add fresh TSB containing serial dilutions of the thiophene-thiazole derivatives to the wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 4-7). The MBEC is the lowest concentration of the compound that results in a significant reduction of the pre-formed biofilm.
Data Presentation and Interpretation
For clear and concise reporting of results, the following table format is recommended.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Derivative 1 | S. aureus | |||||
| Derivative 2 | S. aureus | |||||
| Derivative 1 | E. coli | |||||
| Derivative 2 | E. coli | |||||
| Control Drug | S. aureus | |||||
| Control Drug | E. coli |
Interpretation of Results:
-
A low MIC value indicates high potency.
-
An MBC/MIC ratio of ≤ 4 suggests bactericidal activity, while a ratio > 4 indicates bacteriostatic activity.[17]
-
MBIC₅₀ and MBEC₅₀ values represent the concentrations required to inhibit 50% of biofilm formation and eradicate 50% of pre-formed biofilms, respectively. Lower values indicate greater anti-biofilm efficacy.
Causality Behind Experimental Choices
-
Choice of Media: Mueller-Hinton medium is the standard for routine antimicrobial susceptibility testing as it has good reproducibility and is low in inhibitors that can interfere with the results.[21] Tryptic Soy Broth is often used for biofilm assays as it supports robust biofilm formation for many bacterial species.
-
Inoculum Density: The standardization of the bacterial inoculum to a 0.5 McFarland standard is critical for the reproducibility of MIC and MBC results. A higher or lower inoculum density can significantly affect the outcome of the assay.[13]
-
Use of Controls: The inclusion of positive, negative, and solvent controls is essential for validating the assay. The positive control ensures that the bacteria are viable and capable of growth, the negative control confirms the sterility of the medium, and the solvent control ensures that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.
-
Crystal Violet Staining: Crystal violet is a simple and widely used method for staining and quantifying total biofilm biomass.[18][20] It provides a reliable measure of the overall effect of a compound on biofilm formation and eradication.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of novel thiophene-thiazole derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for the identification and advancement of promising new antimicrobial drug candidates.
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Application Note: A Comprehensive Suite of Cell-Based Assays for Efficacy Profiling of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Introduction
Compounds featuring thiazole and thiophene cores represent a privileged class of heterocycles in medicinal chemistry, with numerous derivatives investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Several studies on novel thiazole derivatives have demonstrated their potential to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[3][4][5] The subject of this guide, 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, is a novel compound belonging to this class.[6]
This document provides a comprehensive, structured workflow for the preclinical evaluation of this compound's efficacy using a suite of robust cell-based assays. As a Senior Application Scientist, this guide is designed not merely as a list of protocols, but as a logical, tiered approach to characterization. We begin with broad screening for cytotoxic and cytostatic effects, proceed to elucidate the specific mechanism of cell death or growth inhibition, and conclude by probing potential upstream molecular targets. This strategic pipeline enables researchers to build a comprehensive efficacy profile, guiding further development and mechanism-of-action studies.
Section 1: Initial Efficacy Screening - Cytotoxicity & Viability Assays
Scientific Rationale: The first essential step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This initial screen quantifies the dose-dependent cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of the compound. The half-maximal inhibitory concentration (IC50) value derived from this assay is a critical benchmark for comparing potency and selecting concentrations for subsequent mechanistic studies. We will utilize the MTT assay, a gold-standard colorimetric method that measures the metabolic activity of living cells.[7]
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[8][9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[10]
Protocol 1: MTT Assay for Determining IC50
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549) and appropriate complete culture medium.
-
This compound (stock solution in DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette and microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of the test compound in culture medium from the stock solution. Final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Gently pipette to mix and ensure all crystals are dissolved. The plate can be placed on an orbital shaker for 5-10 minutes to facilitate this.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired to correct for background.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Expert Commentary: The choice between MTT and other tetrazolium salts like XTT or WST-1 depends on experimental needs. MTT requires a solubilization step, which can introduce variability, but it is a highly validated and cost-effective method.[7][9] XTT assays produce a water-soluble formazan, simplifying the protocol, which can be advantageous for high-throughput screening.[8][10]
Data Presentation: Example IC50 Values
| Cell Line | Compound IC50 (µM) after 48h | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast) | 8.5 ± 1.2 | 0.9 ± 0.1 |
| A549 (Lung) | 12.3 ± 2.1 | 1.5 ± 0.3 |
| HepG2 (Liver) | 6.8 ± 0.9 | 0.7 ± 0.1 |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Scientific Rationale: If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks of apoptosis include the activation of executioner caspases (like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the outer plasma membrane.[11][12] A dual-staining assay using Annexin V (which binds to PS) and a substrate for activated caspase-3/7 provides a robust, multi-parameter method to confirm and quantify apoptosis.[13]
Workflow for Apoptosis Detection```dot
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with the test compound (e.g., at IC50) and vehicle control.
-
Cold 70% ethanol.
-
Staining solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells in 6-well plates as described in the apoptosis protocol.
-
-
Harvesting and Fixation:
-
Harvest both floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cells in 500 µL of the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA for accurate analysis. 4. Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer using a linear fluorescence scale.
-
Generate a histogram of fluorescence intensity (DNA content) versus cell count.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which often represents apoptotic cells with fragmented DNA.
-
Expert Commentary: Ethanol fixation is a critical step. Adding it slowly while vortexing prevents cell clumping, which is essential for obtaining high-quality, single-cell suspension data. Incomplete fixation can lead to broad, uninterpretable peaks.
Data Presentation: Example Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 65.2 ± 4.1 | 20.5 ± 2.3 | 14.3 ± 1.9 | 2.1 ± 0.5 |
| Compound (IC50) | 25.8 ± 3.3 | 15.1 ± 1.8 | 59.1 ± 4.5 | 8.5 ± 1.2 |
This example data suggests a G2/M phase arrest.
Section 4: Probing Upstream Signaling Pathways
Scientific Rationale: Once the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest) are established, the investigation can move to potential molecular mechanisms. Thiazole derivatives have been reported to modulate key signaling pathways that control cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways. [14][15][16]
The PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. [17]Its constitutive activation is a hallmark of many cancers. Inhibition of this pathway, often measured by a decrease in the phosphorylation of Akt at Serine 473, is a common mechanism for anticancer drugs. [18]
PI3K/Akt Signaling Cascade
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Application Note: Synthesis and Characterization of Conductive Poly[5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide]
Abstract
This application note provides detailed protocols for the synthesis of a novel conductive polymer derived from the monomer 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. The incorporation of a rhodanine-like moiety and a carboxamide group onto a polythiophene backbone is of significant interest for advanced applications in bioelectronics, chemical sensing, and drug delivery systems. We present a plausible synthetic route for the monomer followed by two robust polymerization methodologies: electrochemical polymerization for thin-film fabrication and chemical oxidative polymerization for bulk powder synthesis. Comprehensive characterization techniques are also detailed to validate the synthesis and evaluate the polymer's properties.
Introduction
Conducting polymers have emerged as a critical class of materials, bridging the gap between traditional plastics and metals. Among them, polythiophene and its derivatives are extensively studied for their environmental stability, processability, and tunable electronic properties.[1][2] Functionalization of the thiophene monomer is a key strategy to impart specific properties such as solubility, self-assembly, and bio-recognition capabilities.[2]
The target monomer, this compound, possesses several key features:
-
A Polythiophene Backbone: Provides the conjugated system necessary for electrical conductivity.
-
A Carboxamide Group: Can enhance solubility and provide sites for hydrogen bonding, influencing polymer morphology.[2]
-
A Rhodanine-like Moiety (2-thioxo-2,3-dihydrothiazole): This heterocyclic group is known for a wide range of biological activities and its ability to act as a chelating agent for metal ions, making the resulting polymer a candidate for sensor applications.[3]
This guide offers a scientifically grounded, step-by-step approach to synthesize and characterize the resulting polymer, enabling researchers to explore its potential in various advanced applications.
Monomer Synthesis Protocol
The synthesis of the monomer, while not commercially widespread, can be achieved via a Knoevenagel condensation reaction, a well-established method for forming C=C bonds.[3][4] The proposed route involves the condensation of thiophene-2-carboxamide-5-carbaldehyde with rhodanine.
Proposed Synthetic Pathway
The synthesis begins with the formylation of thiophene-2-carboxamide to yield the aldehyde intermediate, followed by condensation with rhodanine.
Caption: Proposed two-step synthesis of the target monomer.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from general procedures for the condensation of aldehydes with rhodanine.[3][5]
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiophene-2-carboxamide-5-carbaldehyde (1.55 g, 10 mmol) and rhodanine (1.33 g, 10 mmol) in 100 mL of absolute ethanol.
-
Catalyst Addition: Add glacial acetic acid (1.2 mL) and piperidine (0.8 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and catalysts.
-
Drying: Dry the purified yellow-orange solid product in a vacuum oven at 50°C overnight. The melting point is expected to be above 236°C (with decomposition).[6]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Thiophene-2-carboxamide-5-carbaldehyde | 155.18 | 10 | 1.55 g |
| Rhodanine | 133.19 | 10 | 1.33 g |
| Absolute Ethanol | 46.07 | - | 100 mL |
| Glacial Acetic Acid | 60.05 | - | 1.2 mL |
| Piperidine | 85.15 | - | 0.8 mL |
| Table 1: Reagents for Monomer Synthesis. |
Polymer Synthesis Methodologies
Two primary methods are proposed for polymerization: electrochemical polymerization for creating well-defined films and chemical oxidative polymerization for producing bulk quantities of the polymer.[7][8]
Method A: Electropolymerization
Electropolymerization allows for the direct deposition of a conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[8] The process involves the oxidative condensation of monomer units via radical cation formation.[8]
Electropolymerization Workflow
Caption: Workflow for chemical oxidative polymerization.
Detailed Protocol
-
Monomer Solution: In a three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the monomer (e.g., 1 mmol, 242 mg) in 30 mL of anhydrous chloroform. Cool the solution to 0°C in an ice bath.
-
Oxidant Solution: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) (e.g., 4 mmol, 650 mg) in 20 mL of anhydrous chloroform. A monomer-to-oxidant molar ratio of 1:4 is often used to ensure complete reaction. [9]3. Reaction: Add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. [10]5. Precipitation and Washing: Pour the reaction mixture into a beaker containing 250 mL of rapidly stirring methanol. [10]The polymer will precipitate as a dark solid.
-
Purification: Collect the solid by vacuum filtration. Wash the polymer powder extensively with methanol in the filter funnel until the filtrate becomes colorless. This step is crucial for removing the FeCl₃ catalyst and low molecular weight oligomers. [9]7. Drying: Dry the purified polymer powder in a vacuum oven at 60°C for 24 hours.
Polymer Characterization
To confirm the successful synthesis and evaluate the properties of the polymer, the following characterization techniques are recommended:
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the polymer structure and the disappearance of monomer-specific C-H bonds at the α-positions. | Broadening of peaks, disappearance of C-H stretching from the thiophene α-positions (if present), and retention of characteristic peaks for the amide (C=O, N-H) and thioxo-thiazole (C=S, N-C=S) groups. [11] |
| UV-Vis Spectroscopy | To determine the electronic properties, such as the π-π* transition and conjugation length. | A broad absorption band in the visible region (e.g., 400-600 nm) corresponding to the π-π* transition of the conjugated backbone. The absorption edge can be used to estimate the optical bandgap. [12] |
| Cyclic Voltammetry (CV) | To study the electrochemical behavior, redox stability, and doping/dedoping processes of the polymer film. | Reversible or quasi-reversible oxidation and reduction peaks indicating the p-doping and dedoping of the polymer. The potential difference between peaks provides information on electrochemical stability. [13][14] |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer film or powder. | For electropolymerized films, a globular or cauliflower-like morphology is common. For chemically synthesized powders, an agglomerated particulate structure is expected. [15] |
| Four-Point Probe | To measure the electrical conductivity of the polymer film or a pressed pellet of the powder. | Conductivity values can range widely depending on the doping level, regioregularity, and morphology. Values from 10⁻⁶ to 10⁻¹ S/cm are typical for substituted polythiophenes. [15][16] |
| Table 2: Key Characterization Techniques. |
Discussion & Troubleshooting
-
Monomer Solubility: The monomer may have limited solubility in common organic solvents. Sonication or gentle heating may be required. For electropolymerization, a solvent system like acetonitrile/dichloromethane might improve solubility.
-
Polymerization Potential: The bulky and electron-withdrawing nature of the substituents may increase the oxidation potential required for electropolymerization compared to unsubstituted thiophene. [2]An initial CV scan over a wider range is recommended to identify the monomer's oxidation onset.
-
Chemical Polymerization Stoichiometry: The ratio of oxidant (FeCl₃) to monomer is critical. An insufficient amount may lead to low molecular weight oligomers and poor yields, while a large excess can lead to over-oxidation and defects in the polymer chain. [10]* Polymer Solubility: The resulting polymer is expected to be largely insoluble, which is typical for polythiophenes with rigid backbones. [2]This insolubility confirms the formation of a high molecular weight polymer but makes solution-based characterization like NMR challenging.
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- 16. chem.cmu.edu [chem.cmu.edu]
Application Note & Protocol: A Multi-Faceted Approach to Evaluating the Cytotoxicity of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a novel compound's cytotoxicity is a cornerstone of early-stage drug discovery, providing critical data on therapeutic windows and potential toxicity.[3] The subject of this protocol, 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, belongs to a class of thiophene carboxamides that have shown diverse pharmacological properties.[4][5] However, a critical feature of its structure is the 2-thioxo-2,3-dihydrothiazole group, which is a rhodanine substructure. Rhodanine and its derivatives are notorious in the drug discovery field as Pan-Assay Interference Compounds (PAINS).[1][6]
PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific modulation of a biological target.[2][6] Rhodanine-containing molecules, for example, can act as aggregators, redox cyclers, or Michael acceptors, leading to false positives in a wide range of assays.[1][2]
Therefore, a simplistic approach using a single cytotoxicity assay is scientifically insufficient and risks generating erroneous data. This protocol is designed with this challenge in mind. It establishes a self-validating workflow by employing orthogonal assays that measure distinct cellular events. By comparing the results from a metabolic activity assay (MTT), a membrane integrity assay (LDH), and an apoptosis induction assay (Caspase-3/7), a researcher can more confidently determine if the observed cytotoxicity is a genuine biological effect or an artifact of assay interference.
PART 1: Initial Cytotoxicity Screening - Metabolic Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[8]
Protocol 1.1: MTT Assay for Cell Viability
This protocol is adapted from established methodologies.[3][10][11]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) using standard aseptic techniques and media recommended by the supplier (e.g., ATCC).[12][13]
-
Trypsinize and count the cells. Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate.[14] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete culture medium to prepare working solutions at 2x the final desired concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).[16]
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis & Interpretation: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[17][18]
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the logarithm of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to determine the IC50 value.[19][20]
PART 2: Orthogonal Validation - Membrane Integrity Assay
Principle: To counteract the potential for redox-active PAINS to interfere with the MTT assay, an orthogonal method is essential. The Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[21][22] This provides a direct measure of cell death distinct from metabolic activity.[23]
Protocol 2.1: LDH Release Assay
This protocol is based on commercially available colorimetric kits.[24][25]
-
Cell Seeding and Treatment:
-
Seed and treat cells in a 96-well plate as described in Protocol 1.1.
-
Crucially, set up three additional control wells for each cell type:
-
-
Supernatant Collection:
-
LDH Reaction:
-
Measurement:
Data Analysis & Interpretation:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Workflow for Cross-Validation: The concordance between the MTT and LDH assays is critical for validating the results.
Caption: Cross-validation workflow for cytotoxicity data.
PART 3: Mechanistic Insight - Apoptosis Induction
Principle: If genuine cytotoxicity is confirmed, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[4] The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal proportional to caspase activity.[27]
Protocol 3.1: Caspase-Glo® 3/7 Assay
This protocol is adapted from the manufacturer's technical bulletin.[27]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, opaque 96-well plate suitable for luminescence measurements. Use the same seeding densities and treatment conditions (compound concentrations, incubation times) as in the previous assays.
-
Include a positive control for apoptosis induction (e.g., Staurosporine).[28]
-
-
Reagent Preparation and Addition:
-
Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[27][29] Allow it to equilibrate to room temperature before use.
-
Remove the assay plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27]
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[27]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation:
-
Subtract the average luminescence of the blank (medium + reagent) wells from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
Correlate the dose-dependent increase in caspase-3/7 activity with the IC50 values obtained from the cytotoxicity assays. A strong correlation suggests that the compound induces cell death via the apoptotic pathway.
Caption: Simplified overview of apoptotic signaling pathways.
Summary and Data Integration
To facilitate a comprehensive analysis, all quantitative data should be consolidated into a single table. This allows for at-a-glance comparison across assays and cell lines.
Table 1: Consolidated Cytotoxicity and Apoptosis Data
| Cell Line | Treatment Time (h) | MTT Assay IC50 (µM) | LDH Assay (% Cytotoxicity at 2x IC50) | Caspase-3/7 Activation (Fold Change at IC50) |
| MCF-7 | 24 | |||
| 48 | ||||
| A549 | 24 | |||
| 48 | ||||
| HeLa | 24 | |||
| 48 |
Concluding Remarks:
The evaluation of compounds like this compound, which contain known PAINS scaffolds, demands a higher standard of scientific rigor. A single positive result from an assay like MTT is insufficient and potentially misleading. By implementing a multi-faceted protocol that incorporates orthogonal validation (LDH assay) and mechanistic investigation (caspase assay), researchers can build a robust and defensible dataset. If results from metabolic and membrane integrity assays are discordant, it strongly indicates assay interference, and the compound should be flagged as a probable PAINS. If the results are concordant and a clear mechanism like apoptosis is identified, it provides strong evidence of genuine biological activity, justifying further investigation into its therapeutic potential.
References
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
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Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
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How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. Retrieved from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. Retrieved from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]
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Caspase 3/7 Activity. (2025). Protocols.io. Retrieved from [Link]
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Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). PubMed. Retrieved from [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. Retrieved from [Link]
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Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. (n.d.). Retrieved from [Link]
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Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved from [Link]
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How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH. Retrieved from [Link]
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Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2025). ResearchGate. Retrieved from [Link]
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IC50. (n.d.). Wikipedia. Retrieved from [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014). ResearchGate. Retrieved from [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). PubMed. Retrieved from [Link]
-
Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. (2019). Sciforum. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Synthesis of Thiophene Carboxamide Derivatives as Serotonin 5-HT4 Receptor Agonists. (1997). PubMed. Retrieved from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022). An-Najah Staff. Retrieved from [Link]
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Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025). Nelson Labs. Retrieved from [Link]
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Cytotoxicity. (n.d.). XCellR8. Retrieved from [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). NIH. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Analytical Methods for the Characterization of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the complete structural elucidation and purity assessment of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide (NSC 317939), a heterocyclic compound with potential applications in medicinal chemistry as an intermediate for antiviral and antimicrobial agents.[1] We present a multi-technique approach, detailing not only the procedural steps but also the scientific rationale behind the selection of each method. The protocols herein are designed to establish a self-validating analytical workflow, ensuring the highest degree of confidence in the compound's identity, purity, and structure.
Introduction: The Imperative for Rigorous Characterization
The compound this compound, with the molecular formula C₈H₆N₂OS₃, belongs to a class of sulfur and nitrogen-containing heterocycles that are staples in medicinal chemistry.[2][3] The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure and purity. Therefore, unambiguous characterization is not merely a quality control step but a foundational requirement for any further investigation, be it in drug discovery or materials science.
This guide outlines a logical and efficient workflow for characterizing this specific molecule, beginning with foundational techniques to confirm elemental composition and molecular weight, followed by advanced spectroscopic methods for detailed structural analysis, and concluding with chromatographic techniques for purity assessment.
Caption: Overall workflow for compound characterization.
Foundational Analysis: Confirming the Building Blocks
The initial step in characterizing a newly synthesized compound is to verify its fundamental composition. This involves confirming the empirical formula through elemental analysis and the molecular formula via high-resolution mass spectrometry.
Elemental Analysis (CHNS)
Causality: Elemental analysis by combustion is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[4][5] For this compound (C₈H₆N₂OS₃), this technique provides a direct, quantitative measure of its elemental makeup, which is used to validate the empirical formula. Given the presence of three sulfur atoms and two nitrogen atoms, this analysis is critical for confirming the successful incorporation of these heteroatoms.[6]
Protocol 2.1: CHNS Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, purified compound into a tin or silver capsule.
-
Instrument Setup: Calibrate the CHNS analyzer using a certified standard (e.g., Acetanilide, Sulfanilamide).
-
Combustion: The sample is combusted in an oxygen-rich environment at high temperatures (~900-1000 °C). This process converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[4][5]
-
Separation & Detection: The resultant gases are separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[5]
-
Analysis: Compare the experimental weight percentages to the theoretical values. The results should be within ±0.4% of the calculated values to be considered a match.
| Element | Theoretical Mass % (C₈H₆N₂OS₃) |
| Carbon (C) | 39.65% |
| Hydrogen (H) | 2.50% |
| Nitrogen (N) | 11.56% |
| Sulfur (S) | 39.70% |
| Oxygen (O) | 6.60% |
| Caption: Theoretical elemental composition. |
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is essential for determining the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, heterocyclic molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.[7]
Protocol 2.2: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture containing a small amount of DMSO to aid solubility.
-
Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[7]
-
Ionization Mode: Analyze in both positive and negative ion modes. The protonated molecule [M+H]⁺ is expected in positive mode, while the deprotonated molecule [M-H]⁻ may be observed in negative mode.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500).
-
Analysis: Compare the measured exact mass of the most abundant isotopic peak with the calculated exact mass.
| Species | Calculated Exact Mass |
| [C₈H₆N₂OS₃] | 241.9642 |
| [M+H]⁺ | 242.9719 |
| [M+Na]⁺ | 264.9538 |
| Caption: Calculated exact masses for HRMS. |
Structural Elucidation: Assembling the Molecular Puzzle
Once the molecular formula is confirmed, spectroscopic techniques are employed to piece together the atomic connectivity and identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[8][9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule with multiple heterocyclic rings like this one, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning signals and confirming the substitution pattern.[10]
Protocol 3.1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent. Given the compound's reported solubility, DMSO-d₆ is a primary choice.[8][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.[12]
-
Data Acquisition (¹³C NMR): Acquire with proton decoupling. A greater number of scans will be required due to the low natural abundance of ¹³C.[12]
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier Transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
-
Interpretation:
-
¹H NMR: Expect signals for the thiophene ring protons, the thiazole ring proton, and the amide (-NH₂) and thiazole (-NH) protons. The amide and thiazole NH protons may appear as broad singlets and their chemical shift can be concentration-dependent.
-
¹³C NMR: Expect signals for all 8 unique carbons, including the carbonyl carbon of the amide, the thioxo (C=S) carbon, and the carbons of the two heterocyclic rings.
-
| Predicted ¹H NMR Signals (in DMSO-d₆) | Predicted Multiplicity | Predicted Integration |
| ~12.0-14.0 ppm | Broad singlet | 1H (Thiazole N-H) |
| ~7.5-8.5 ppm | Broad singlets | 2H (Amide -NH₂) |
| ~7.0-8.0 ppm | Doublets | 2H (Thiophene C-H) |
| ~6.5-7.5 ppm | Singlet | 1H (Thiazole C-H) |
| Predicted ¹³C NMR Signals (in DMSO-d₆) | Functional Group |
| ~185-200 ppm | C=S (Thioxo) |
| ~160-170 ppm | C=O (Amide) |
| ~110-150 ppm | Aromatic/Heterocyclic Carbons |
| Caption: Predicted NMR chemical shift ranges. Actual values must be determined experimentally. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the specific functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds.[8] It is particularly effective for confirming the presence of the carboxamide (C=O and N-H bonds) and the thioxo-thiazole (C=S and N-H bonds) moieties, which have characteristic absorption bands.[13][14]
Caption: Key functional groups and their expected IR frequencies.
Protocol 3.2: FTIR Analysis (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in the diagram above. The thiophene ring itself will also have characteristic C-H and ring stretching vibrations.[15][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality: The molecule contains a highly conjugated π-electron system spanning the thiophene and thiazole rings. UV-Vis spectroscopy measures the electronic transitions (typically π → π*) within this system.[17][18] The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and provides evidence of the conjugated system.[19] This technique is also fundamental for developing quantitative assays (e.g., via HPLC-UV).
Protocol 3.3: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a very dilute (micromolar range) solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.
-
Data Acquisition: Scan the sample across the UV-Vis range (e.g., 200-600 nm).
-
Analysis: Identify the λmax value(s). The presence of strong absorption bands above 250 nm is indicative of the extended conjugated system.[20]
Purity and Definitive Structural Confirmation
The final stage of characterization focuses on assessing sample purity and, if possible, obtaining an unambiguous three-dimensional structure.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary technique for determining the purity of a chemical compound.[21] By separating the target compound from any impurities or starting materials, the purity can be quantified as a percentage of the total peak area. A reverse-phase method is typically suitable for moderately polar heterocyclic compounds.[22]
Protocol 4.1: Reverse-Phase HPLC Purity Assessment
-
Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating compounds with different polarities. For example, start with a high percentage of aqueous phase (e.g., Water + 0.1% Formic Acid) and ramp up the organic phase (e.g., Acetonitrile + 0.1% Formic Acid).
-
Detector: A Diode-Array Detector (DAD) or UV detector set at the λmax determined from the UV-Vis analysis. Coupling to a mass spectrometer (LC-MS) can provide mass confirmation for each peak.[23]
-
-
Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak (>95%).
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV-DAD (at λmax) |
| Injection Volume | 10 µL |
| Caption: Example HPLC method parameters. |
Single-Crystal X-ray Crystallography
Causality: While the combination of NMR and MS can provide the chemical structure, X-ray crystallography offers the definitive, unambiguous determination of the atomic arrangement in the solid state.[24][25] It provides precise data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), confirming the tautomeric form and conformation. This is the ultimate validation of the proposed structure.[26]
Protocol 4.2: Crystal Growth and X-ray Diffraction
-
Crystal Growth (Prerequisite): This is often the most challenging step.[26] Grow single crystals of the compound, typically by slow evaporation of a saturated solution. Solvents to try include DMSO, DMF, or a mixture like ethanol/chloroform.
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map of the unit cell. From this map, the atomic positions are determined and the structure is refined to match the experimental data.[24]
-
Analysis: The final refined structure provides a complete 3D model of the molecule, confirming connectivity, stereochemistry, and solid-state packing.
Conclusion
The analytical workflow detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By systematically applying elemental analysis, mass spectrometry, NMR and IR spectroscopy, UV-Vis spectroscopy, and chromatography, researchers can establish the identity, structure, and purity of the compound with a high degree of scientific certainty. For definitive structural proof, single-crystal X-ray crystallography remains the unparalleled gold standard. Adherence to these protocols will ensure data integrity and provide a solid foundation for any subsequent biological or chemical studies.
References
- VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. National Institutes of Health (NIH).
- Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.
- Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development.
- Biris, C. G., et al. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Fadeeva, V. P., et al. (2025). Elemental analysis of organic compounds with the use of automated CHNS analyzers.
- PubMed. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- TMP Chem. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. YouTube.
- Heterocyclic Chemistry. (n.d.). HPLC method.
- Unacademy. (n.d.). Detection of Nitrogen, Sulfur, Phosphorus and Halogens.
- Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra.
- Holasova, S., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5).
- Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing.
- Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
- National Genomics Data Center (CNCB-NGDC). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl-thiazole derivatives of thiophene.
- Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review.
- ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)....
- Holasova, S., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
- Richling, E., et al. (1995). High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA). Scilit.
- Al-Masoudi, N. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI.
- Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
- ResearchGate. (2024). (PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sone, T., et al. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
- Seelam, N. V., et al. (2019). (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.
- ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.
- Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Abdel-Megeid, F. M. E., et al. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.
- Al-Amiery, A. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- BenchChem. (n.d.). Characterization of 4-Iodo-3-methoxyisothiazole by NMR Spectroscopy: A Comparative Guide.
- MySkinRecipes. (n.d.). This compound.
- Lowe, H., et al. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. MDPI.
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- Wikipedia. (n.d.). X-ray crystallography.
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- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
- Mabillard, F., et al. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health (NIH).
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- Chemsrc. (2025). CAS#:52560-89-1 | this compound.
- ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
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Application Notes and Protocols for the Evaluation of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide in Enzyme Inhibition Studies
Introduction: A Privileged Scaffold in Enzyme Inhibition
The compound 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is a novel heterocyclic molecule that merges two pharmacologically significant scaffolds: a rhodanine-like 2-thioxo-2,3-dihydrothiazole ring and a thiophene-2-carboxamide moiety. Both of these parent structures are prevalent in a multitude of biologically active compounds and are particularly recognized for their roles in enzyme inhibition.[1][2][3][4] Rhodanine derivatives have demonstrated inhibitory activity against a broad spectrum of enzymes, including proteases, kinases, and phosphatases.[5][6][7][8][9][10] Similarly, the thiophene-2-carboxamide framework is a key feature in numerous kinase inhibitors, such as those targeting IKK-2, JAK2, and VEGFR-2.[11][12][13][14]
The confluence of these two "privileged" fragments in a single molecule suggests a high probability of interaction with enzyme active sites, particularly those of protein kinases, which are critical regulators of cellular signaling pathways and established targets in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a series of enzyme inhibition assays. The protocols herein are designed to systematically evaluate its inhibitory potential, determine its potency, and elucidate its mechanism of action against a representative protein kinase.
PART 1: Initial Screening for Kinase Inhibitory Activity
The first crucial step is to ascertain whether this compound exhibits any inhibitory effect on a given kinase. A high-throughput screening (HTS)-compatible assay is ideal for this initial assessment. The following protocol describes a generic kinase assay using a fluorescent readout, which can be adapted for various kinases.
Protocol 1: In Vitro Protein Kinase Inhibition Assay
This protocol is designed for an initial screen to detect inhibition of a selected protein kinase.
Materials:
-
Purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (optimized for the specific enzyme)
-
ATP (Adenosine triphosphate)
-
Fluorescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM in kinase assay buffer).
-
Assay Setup:
-
Blank wells: Add kinase assay buffer and DMSO (at the same final concentration as in the test wells).
-
Control wells (100% enzyme activity): Add the purified enzyme and DMSO to the kinase assay buffer.
-
Test wells: Add the purified enzyme and the desired final concentration of the test compound (e.g., 10 µM) to the kinase assay buffer.
-
Positive control wells: If available, include a known inhibitor for the target kinase.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the peptide substrate and ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen fluorescent assay kit. This typically involves adding a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the control wells (100% activity).
PART 2: Determination of Inhibitory Potency (IC50)
Once initial inhibitory activity is confirmed, the next step is to quantify the potency of the compound. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]
Protocol 2: IC50 Determination Assay
This protocol outlines the steps to generate a dose-response curve and calculate the IC50 value.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Compound Dilution Series: Prepare a serial dilution of this compound in kinase assay buffer from the DMSO stock solution. A typical 8-point dilution series might range from 100 µM down to low nanomolar concentrations.
-
Assay Setup: Set up the 96-well plate as described in Protocol 1, but for the test wells, add the different concentrations of the inhibitor.
-
Pre-incubation, Reaction, and Detection: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9][15]
-
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for this compound against a panel of kinases to illustrate how the data could be presented.
| Kinase Target | IC50 (µM) |
| Kinase A | 0.5 µM |
| Kinase B | 7.2 µM |
| Kinase C | > 50 µM |
PART 3: Elucidation of the Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme kinetic studies can reveal whether the inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor.[10][13]
Protocol 3: Enzyme Kinetic Studies
This protocol describes how to perform kinetic experiments to determine the mechanism of inhibition.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Experimental Design: The experiment is designed to measure the initial reaction velocity at various substrate (ATP) concentrations in the presence of different fixed concentrations of the inhibitor.
-
Assay Setup:
-
Prepare a matrix in a 96-well plate. The rows will correspond to different concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
The columns will correspond to a serial dilution of the substrate (ATP), typically ranging from 0.1x Km to 10x Km.
-
-
Reaction and Measurement:
-
Add the enzyme and inhibitor to the wells and pre-incubate as in Protocol 1.
-
Initiate the reaction by adding the varying concentrations of ATP and a fixed, saturating concentration of the peptide substrate.
-
Measure the initial reaction rates (velocity) using a kinetic read mode on the plate reader.
-
-
Data Analysis:
-
Plot the initial velocity versus the substrate concentration for each inhibitor concentration.
-
Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot and fit the data using non-linear regression.[2]
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of action.
-
Interpretation of Results:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases. The lines on a Lineweaver-Burk plot intersect at the y-axis.
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. The lines on a Lineweaver-Burk plot intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on a Lineweaver-Burk plot are parallel.
Visualization of Experimental Workflows
Caption: Workflow for characterizing an enzyme inhibitor.
Caption: Simplified models of enzyme inhibition mechanisms.
Conclusion and Future Directions
These application notes provide a structured approach to the initial characterization of this compound as a potential enzyme inhibitor, with a focus on protein kinases. The described protocols will enable researchers to screen for activity, determine potency, and understand the mechanism of inhibition. Positive results from these studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, cell-based assays to confirm activity in a physiological context, and structural studies to elucidate the binding mode of the compound. The unique combination of rhodanine and thiophene-2-carboxamide moieties makes this compound a compelling candidate for further exploration in drug discovery programs.
References
Sources
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP2027116A2 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting solubility of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Technical Support Center: 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
A Senior Application Scientist's Guide to Solubility Troubleshooting
Welcome to the technical support guide for this compound (CAS: 52560-89-1). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. As a molecule of interest in pharmaceutical and materials science research, understanding its solubility characteristics is critical for experimental success.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Section 1: Compound Profile & Inherent Solubility Challenges
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as they are the root cause of its solubility behavior.
The molecule's structure features multiple heterocyclic rings (thiophene and thiazole), a carboxamide group, and a thione (C=S) group.[3][4] This combination results in a planar, rigid structure with a high potential for strong intermolecular interactions, including hydrogen bonding and π-π stacking. These forces lead to high crystal lattice energy—the energy that must be overcome by solvent-solute interactions for dissolution to occur.
Key physicochemical properties are summarized below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₆N₂OS₃ | Indicates a high proportion of heteroatoms.[3] |
| Molecular Weight | ~242.3 g/mol | Moderate molecular weight.[3][4] |
| Melting Point | >236°C (decomposes) | Very high, suggesting strong crystal lattice energy that resists dissolution.[5] |
| XLogP3 | 1.4 | Indicates the molecule is not excessively lipophilic.[3][4] |
| Topological Polar Surface Area (TPSA) | 141 Ų | High TPSA suggests strong polar interactions are required for solvation.[3][4] |
| Hydrogen Bond Donors | 2 | The amide and thiazole N-H groups can donate hydrogen bonds.[4] |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, thione sulfur, and ring nitrogen/sulfur atoms can accept hydrogen bonds.[4] |
The primary challenge is the molecule's ability to form strong, stable crystal structures. For a solvent to be effective, it must provide favorable interactions that are energetically sufficient to break apart this crystal lattice.
Molecular Factors Influencing Solubility
Caption: A step-by-step workflow for troubleshooting solubility.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best practice for preparing and storing a stock solution? A: Prepare a 10-20 mM stock solution in anhydrous DMSO. Use a glass vial with a PTFE-lined cap. Store at -20°C or -80°C to minimize degradation. Before use, thaw completely and vortex to ensure homogeneity, as compounds can sometimes precipitate upon freezing. The recommended storage temperature for the solid compound is 2-8°C. [1] Q: Why does my compound dissolve initially but then crash out of solution? A: This phenomenon, called precipitation, usually occurs for one of two reasons:
-
Supersaturation: You may have created a supersaturated solution, often by heating, that is not stable at room temperature. The excess solute will precipitate out as the solution cools.
-
Solvent Change: When adding a concentrated organic stock solution to an aqueous buffer (an "anti-solvent"), the overall solvent polarity changes dramatically. If the final concentration of the organic solvent is too low to keep the compound solvated, it will crash out. To mitigate this, keep the final DMSO concentration as high as your experiment allows (typically 0.1-0.5% for cell-based assays) and add the stock solution very slowly to a rapidly stirring buffer.
Q: Are there any signs of compound degradation I should watch for? A: Yes. A color change in your stock solution (e.g., from colorless/pale yellow to dark brown) can be a sign of degradation. Additionally, if you observe a loss of potency or inconsistent results in your assays over time, your compound may be degrading. It is good practice to prepare fresh dilutions from a frozen stock for each experiment.
Q: Can I use water as a solvent? A: Based on its high TPSA and high melting point, this compound is expected to have extremely low solubility in pure water. [3][5]Many thiophene and thiazole derivatives are known to have poor water solubility. [6][7]Direct use of water as a solvent is not recommended without formulation aids.
Section 4: Key Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To systematically test the solubility of the compound in various solvents.
Materials:
-
This compound
-
Selection of solvents: DMSO, DMF, Acetonitrile, Ethanol, Methanol, Water, PBS (pH 7.4)
-
2 mL glass vials with caps
-
Analytical balance
-
Vortex mixer and bath sonicator
Procedure:
-
Weigh approximately 1 mg of the compound into each labeled vial.
-
Add 100 µL of the first solvent (e.g., DMSO) to achieve a target concentration of 10 mg/mL (~41 mM).
-
Vortex the vial vigorously for 2 minutes. Visually inspect for undissolved particles.
-
If not fully dissolved, sonicate for 15 minutes. Inspect again.
-
If not fully dissolved, warm the vial to 40-50°C for 15 minutes. Inspect again.
-
If the compound dissolves at any stage, add another 100 µL of solvent (total volume 200 µL) and see if it remains in solution. This helps confirm you are not on the edge of solubility.
-
Record your observations as "Freely Soluble," "Soluble," "Slightly Soluble," or "Insoluble" for each solvent and condition.
-
Repeat for all other solvents.
Protocol 2: Preparation of a DMSO Stock Solution
Objective: To prepare a standardized, high-concentration stock solution for experimental use.
Procedure:
-
Calculate the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you need 0.2423 mg). It is often easier to weigh a larger mass (e.g., 2.42 mg) and dissolve it in a larger volume (e.g., 1 mL for a 10 mM stock).
-
Carefully weigh the compound into a sterile glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex until all solid is dissolved. Use gentle warming (37°C) or brief sonication if necessary.
-
Once fully dissolved, aliquot into smaller, single-use volumes if desired, and store at -20°C or below.
References
-
Vertex AI Search Result:[5] Provides basic solubility data (DMSO, Methanol) and melting point.
-
PubChem:[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 4270131, this compound. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Biomimetics, 7(4), 247. Available from: [Link] [6][8][9]4. Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5361. Available from: [Link]
-
Chemsrc:[10] Provides CAS number and basic chemical information. Available from: [Link]
-
MySkinRecipes:[1] Provides CAS number, molecular formula, weight, and storage conditions. Available from: [Link]
-
PharmaCompass:[4] Provides chemical properties including XLogP3, TPSA, and hydrogen bond counts. Available from: [Link]
-
ResearchGate:[11] General discussion on the properties of thiophene derivatives. Available from: [Link]
-
Chemistry LibreTexts:[12] Discusses the effect of temperature on the solubility of solids. Available from: [Link]
-
ResearchGate:[13] General discussion on factors affecting polymer solubility, with relevance to molecular interactions. Available from: [Link]
-
Pharmaguideline:[14] Overview of various factors affecting the solubility of drugs. Available from: [Link]
-
Yandrapu, S., & Kaneko, T. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls. StatPearls Publishing. Available from: [Link]
-
BYJU'S:[15] Educational resource on factors affecting solubility. Available from: [Link]
-
Qingmu Pharmaceutical:[2] Identifies the compound as an intermediate in the preparation of Arotinolol. Available from: [Link]
-
ResearchGate:[16] Example of creating water-soluble derivatives of heterocyclic compounds. Available from: [Link]
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-96. Available from: [Link]
Sources
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- 3. This compound | C8H6N2OS3 | CID 4270131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS#:52560-89-1 | this compound | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Introduction
Welcome to the technical support guide for the synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. This molecule, featuring a conjugated thiophene-thiazole framework, is a valuable heterocyclic scaffold for researchers in medicinal chemistry and materials science.[1][2] Its synthesis, however, often involves multi-step or multi-component reactions that can be sensitive to reaction conditions, leading to challenges in yield and purity.[3][4]
This guide is structured to provide practical, experience-driven advice. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to not only solve immediate experimental issues but also to develop a robust and optimized synthetic protocol. This document serves as a troubleshooting manual and a collection of frequently asked questions to navigate the common hurdles encountered during this synthesis.
Reaction Overview: A Plausible Synthetic Pathway
The synthesis of the target molecule is not a simple one-pot reaction. A robust and common strategy for constructing a 4-substituted-2-thioxothiazole ring involves the Hantzsch thiazole synthesis or a variation thereof. This typically involves the cyclization of an α-haloketone with a thiourea or a similar thioamide derivative.
Therefore, a logical synthetic approach would be a two-step process:
-
Synthesis of an α-haloketone intermediate: Starting from a commercially available thiophene derivative, an α-haloketone such as 5-(2-bromoacetyl)thiophene-2-carboxamide is prepared.
-
Cyclocondensation: The α-haloketone intermediate is then reacted with a thiocarbonyl source, like thiourea or ammonium thiocyanate, to form the 2-thioxo-2,3-dihydrothiazole ring.
This guide will focus primarily on optimizing the critical cyclocondensation step, as it is often the source of yield and purity issues.
Caption: Proposed two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the key cyclocondensation step?
A1: The core of this synthesis is a variation of the Hantzsch thiazole synthesis. The mechanism involves three key stages:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-haloketone.
-
Intramolecular Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen of the thiourea intermediate displaces the bromide ion, forming the five-membered thiazole ring.
-
Dehydration/Tautomerization: The resulting intermediate eliminates a molecule of water and tautomerizes to yield the stable aromatic 2-aminothiazole, which, in the case of using thiourea, exists in its 2-thioxo tautomeric form.
Q2: Why is the choice of base so critical in this reaction?
A2: The base plays a dual, often delicate, role. It can deprotonate the thiourea to increase its nucleophilicity, but a base that is too strong or used in excess can promote self-condensation of the α-haloketone or other undesirable side reactions.[5] Typically, milder bases like sodium acetate, sodium bicarbonate, or organic amines (e.g., triethylamine) are preferred over strong bases like hydroxides or alkoxides.
Q3: What are the primary safety concerns I should be aware of?
A3: The primary concerns involve the handling of α-haloketones (like 5-(2-bromoacetyl)thiophene-2-carboxamide), which are potent lachrymators and skin irritants. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Additionally, some solvents used, such as dioxane or DMF, have specific health risks and require careful handling.[6]
Q4: Can I use a one-pot method like the Gewald reaction instead?
A4: While the Gewald reaction is excellent for creating 2-aminothiophenes from a carbonyl compound, an activated nitrile, and sulfur, it is not directly applicable for synthesizing the target thiazole ring onto a pre-existing thiophene.[7][8] The Gewald reaction builds the thiophene ring itself. For this synthesis, a cyclocondensation reaction like the Hantzsch synthesis is the more appropriate and reliable strategy.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis. The troubleshooting process is also summarized in the flowchart below.
Caption: A decision-making flowchart for troubleshooting.
Issue 1: Low or No Product Yield
Q: My TLC analysis shows only starting material, even after several hours. What is the most likely cause?
A: This points to a failure in reaction initiation. The primary culprits are typically:
-
Inactive Reagents: The α-haloketone intermediate can degrade upon storage, especially if exposed to moisture. Thiourea should be dry and pure. Verify the integrity of your starting materials.
-
Insufficient Activation: The reaction may require more thermal energy than anticipated. If you are running the reaction at room temperature, it may not have a sufficient activation barrier to proceed.
-
Incorrect Base: The chosen base may be too weak or insoluble in the reaction medium to effectively catalyze the reaction.
Solution Pathway:
-
Confirm Reagent Quality: Run a quick melting point test on your α-haloketone and thiourea to check against literature values. If in doubt, use freshly prepared or purified materials.
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC at each stage. Many cyclocondensations of this type require heating to 50°C or reflux.[6]
-
Re-evaluate the Base: If heating does not initiate the reaction, consider the base. If you are using a very weak base like sodium bicarbonate in a non-polar solvent, it may not be effective. Switch to a slightly stronger base like triethylamine (TEA) or consider a solvent where the base is more soluble.
Q: The reaction starts but seems to stop, leaving a significant amount of starting material. How can I drive it to completion?
A: A stalled reaction often indicates an issue with stoichiometry, solubility, or catalyst deactivation.
-
Solubility: The intermediate or product may be precipitating out of the solution, preventing further reaction.
-
Stoichiometry: Ensure the molar ratio of thiourea to the α-haloketone is at least 1:1. Using a slight excess (1.1 to 1.2 equivalents) of thiourea can often help drive the reaction to completion.
-
pH Change: The reaction can generate acidic byproducts (HBr) that neutralize the base, effectively stopping the catalytic cycle.
Solution Pathway:
-
Change Solvent: If precipitation is observed, switch to a more polar solvent that can better solubilize all components. Dimethylformamide (DMF) or dioxane are common choices for these types of reactions when alcohols are insufficient.[6][9]
-
Adjust Stoichiometry: Perform a run with 1.2 equivalents of thiourea.
-
Add More Base: If you suspect neutralization, add a second portion of the base after the reaction has been running for some time and appears to have stalled.
Issue 2: Significant Impurity Formation
Q: My crude product is a dark brown, tarry material that is difficult to purify. What causes this and how can I prevent it?
A: Dark, polymeric, or tarry byproducts are a classic sign of side reactions, often caused by conditions that are too harsh.[5]
-
Excessive Heat: High temperatures can promote polymerization and decomposition of both starting materials and the product.
-
Strong Base: A strong base can catalyze the self-condensation of the α-haloketone, leading to complex polymeric materials.
-
Air Oxidation: Some intermediates may be sensitive to air oxidation, leading to colored impurities.
Solution Pathway:
-
Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. A reaction that finishes in 4 hours with high purity is better than one that finishes in 1 hour as a tar.
-
Weaken the Base: Switch from an amine base like TEA to a milder inorganic base like sodium acetate or sodium bicarbonate.
-
Control Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the α-haloketone solution to the mixture of thiourea and base. This keeps the instantaneous concentration of the sensitive ketone low, minimizing self-condensation.[5]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to see if it reduces the formation of colored impurities.
Q: I have a major, well-defined byproduct spot on my TLC. What could it be?
A: A common byproduct in Hantzsch-type syntheses is the formation of a dimer or other condensation product from the α-haloketone. Another possibility is the formation of an intermediate that has not fully cyclized.
Solution Pathway:
-
Isolate and Characterize: If possible, isolate the byproduct by column chromatography and obtain characterization data (Mass Spec, NMR) to identify its structure. Knowing what it is provides the best clue on how to prevent its formation.
-
Favor Intramolecular Cyclization: To minimize intermolecular side reactions (like dimerization), you can try running the reaction at a lower concentration (higher dilution). This favors the desired intramolecular cyclization over reactions between two molecules of the starting material.
Issue 3: Product Isolation and Purification
Q: My product won't crystallize from the reaction mixture or during workup. How can I isolate it effectively?
A: Poor crystallization can be due to residual impurities or the selection of an inappropriate solvent.
-
Oily Impurities: Small amounts of oily byproducts can inhibit crystal lattice formation.
-
Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
Solution Pathway:
-
Trituration: Before attempting recrystallization, try triturating the crude oil or solid. This involves stirring the crude material vigorously with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). This can often wash away oily residues and induce crystallization.
-
Systematic Solvent Screening: Use small vials to test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) for recrystallization.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable method for purification. A gradient elution from a non-polar solvent (like hexanes/ethyl acetate) to a more polar system is typically effective for this class of compounds.
Optimized Experimental Protocols
The following protocols provide a starting point. Based on the troubleshooting guide, you should adjust these conditions to optimize the reaction for your specific setup.
Protocol 1: General Procedure for Cyclocondensation
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvent of choice (e.g., absolute ethanol, 10 mL per 1 mmol of ketone).
-
Add thiourea (1.1 eq) and the base (e.g., sodium acetate, 1.5 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the 5-(2-bromoacetyl)thiophene-2-carboxamide (1.0 eq) in one portion or as a solution dropwise (see troubleshooting).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor its progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove excess reagents and salts.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product. Collect by filtration.
-
Dry the crude product under vacuum. Purify further by recrystallization or column chromatography as needed.
Table 1: Screening Parameters for Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (Milder) | Condition 3 (More Forcing) | Rationale for Change |
| Solvent | Ethanol | Acetonitrile | DMF | To improve solubility of reagents or products and alter reaction rate.[10] |
| Base | Triethylamine (TEA) | Sodium Bicarbonate | DBU (use with caution) | To control the rate of side reactions vs. the main reaction.[11] |
| Temperature | 60 °C | Room Temperature | Reflux (Solvent Dependent) | To overcome activation energy barriers or to reduce byproduct formation. |
| Concentration | 0.1 M | 0.05 M | 0.5 M | High dilution can favor intramolecular cyclization and reduce dimerization.[5] |
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
-
Daisylet, B. S., et al. (2018). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie, 132, 279-293. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]
-
Gouda, M. A. (2012). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]
- Google Patents. (2015).
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]
-
Reddit. (2022). Multicomponent reactions. r/OrganicChemistry. [Link]
-
Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
Wilson, L. J., et al. (2001). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 915-8. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Thioxo-2,3-dihydrothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-thioxo-2,3-dihydrothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during their synthetic experiments. Here, we combine established chemical principles with practical, field-proven insights to ensure the successful synthesis and purification of your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of 2-thioxo-2,3-dihydrothiazole derivatives, particularly via the widely used Hantzsch thiazole synthesis and related methodologies.[1]
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in these syntheses can often be traced back to a few critical factors.[2] Firstly, assess the purity of your starting materials, especially the α-haloketone and the dithiocarbamate source. Impurities can lead to competing side reactions. Secondly, reaction conditions such as temperature, solvent, and reaction time are paramount. The stability of the thioamide or dithiocarbamate, for instance, can be a limiting factor, particularly under harsh acidic or basic conditions.[2] Finally, ensure accurate stoichiometry, as an excess of one reactant can promote the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A2: The presence of multiple products is a common challenge. These could be unreacted starting materials, isomeric byproducts, or condensation products. A frequent byproduct in Hantzsch-type syntheses is the isomeric 2-imino-2,3-dihydrothiazole.[2] Additionally, depending on the specific substrates and conditions, rhodanine derivatives or other heterocyclic systems can form.[3] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the formation of multiple products early on.[4]
Q3: How critical is the choice of solvent for this reaction?
A3: The solvent plays a significant role in both the reaction rate and the product distribution. The optimal solvent depends on the solubility of your specific substrates and intermediates. Protic solvents like ethanol are commonly used and can facilitate the reaction. However, in some cases, aprotic solvents may be preferred to minimize side reactions. The polarity of the solvent can influence the reaction kinetics and the solubility of reactants and intermediates, thereby affecting the overall outcome.
Q4: What are the best practices for purifying my final 2-thioxo-2,3-dihydrothiazole derivative?
A4: Purification strategies will depend on the physical properties of your product and the nature of the impurities. Recrystallization is often an effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be identified. Column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials, especially when dealing with complex mixtures. If the product and impurities have similar polarities, consider using a different solvent system for elution or exploring alternative purification techniques like preparative TLC.[4]
II. Troubleshooting Guides: Common Byproducts and Their Mitigation
This section provides detailed troubleshooting for specific byproducts commonly encountered during the synthesis of 2-thioxo-2,3-dihydrothiazole derivatives.
Guide 1: Formation of Rhodanine Derivatives
Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are frequent byproducts, especially when using dithiocarbamates generated in situ from an amine, carbon disulfide, and a base, followed by reaction with an α-haloacetate.[5]
Issue: Identification of a byproduct with spectral characteristics consistent with a rhodanine structure.
Causality: The formation of rhodanine derivatives typically occurs when the reaction conditions favor the cyclization of the dithiocarbamate intermediate with a two-carbon electrophile that can form a lactam. This is particularly prevalent when chloroacetic acid or its esters are used as starting materials.[6]
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Ensure the α-haloketone is free from any corresponding α-haloacetic acid impurities.
-
Use freshly prepared or purified dithiocarbamate salts.
-
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a low to moderate reaction temperature during the initial stages of the reaction to control the rate of competing cyclization pathways.
-
Stoichiometry: Use a slight excess of the α-haloketone relative to the dithiocarbamate to favor the desired thiazole formation.
-
-
Purification Strategy:
-
Rhodanine derivatives often have different polarity and solubility profiles compared to the target 2-thioxo-2,3-dihydrothiazoles.
-
Column Chromatography: Employ a gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity.
-
Recrystallization: Exploit differences in solubility by selecting a solvent system where the desired product has lower solubility at cooler temperatures.
-
| Byproduct | Key Spectroscopic Features | Mitigation Strategy |
| Rhodanine Derivative | Presence of a lactam carbonyl (C=O) stretch in the IR spectrum (around 1700-1740 cm⁻¹). Distinctive signals in the ¹H and ¹³C NMR spectra corresponding to the thiazolidinone ring.[3] | Precise temperature control, use of purified reagents, and careful stoichiometric balance. |
Guide 2: Isothiocyanate Formation and Subsequent Side Reactions
Under certain conditions, particularly at elevated temperatures, the dithiocarbamate salt can decompose to form an isothiocyanate.[7] This reactive intermediate can then participate in various side reactions, leading to a complex product mixture.
Issue: A significant portion of the starting amine is converted into an isothiocyanate, leading to low yields of the desired thiazole.
Causality: The thermal or acid/base-catalyzed decomposition of dithiocarbamates can liberate isothiocyanates. These can then react with nucleophiles present in the reaction mixture, including the starting amine, to form thioureas, which may or may not lead to the desired product.
Troubleshooting Protocol:
-
Temperature Management:
-
Avoid excessive heating. Monitor the reaction temperature closely and maintain it at the lowest effective level to minimize dithiocarbamate decomposition.
-
-
pH Control:
-
If the reaction is sensitive to pH, buffer the reaction mixture to maintain a neutral or slightly basic pH, which can help stabilize the dithiocarbamate.
-
-
In Situ Trapping:
-
Add the α-haloketone to the reaction mixture as the dithiocarbamate is being formed to ensure it reacts preferentially to form the thiazole precursor.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway for the synthesis of 2-thioxo-2,3-dihydrothiazole derivatives and the competing pathway leading to rhodanine formation.
Caption: A logical flowchart for troubleshooting common issues in the synthesis of 2-thioxo-2,3-dihydrothiazole derivatives.
III. References
-
Thiazole synthesis. Organic Chemistry Portal.
-
Proposed mechanism for the formation of thiazole derivatives. ResearchGate.
-
The possible mechanism for compounds 2 and 3 formation and 2→3 isomerization. ResearchGate.
-
Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.
-
Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? ResearchGate.
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate.
-
Synthesis of New Rhodanine, Thiazole, Quinazolin-4-One, Imidazolone and Pyranothiazole Derivatives Incorporating Antipyrine Moiety as Antimicrobial Agents. ResearchGate.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
-
Product Class 15: Isothiazoles. Science of Synthesis.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health.
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct.
-
Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.
-
Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. ResearchGate.
-
Synthesis of Various Dihydro–Thiazole and Selenazole Heterocycles. R Discovery.
-
Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. ResearchGate.
-
Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. National Institutes of Health.
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org.
-
Synthesis of 2-oxo-5,7-diaryl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazol-6-yl-oxo-acetic acids. ResearchGate.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
-
Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. National Institutes of Health.
-
2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate.
-
Synthesis and reactions of some new 2,3-dihydro-5H-5,7-diarylthiazolo-[3,2-a]pyrimidine-3-one derivatives and their antibacterial and fungicidal activity. ResearchGate.
-
Studies on 2,4-Dithioxo and 2-Thioxoimidazolidene Derivatives. Sci-Hub.
-
Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate.
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health.
-
Synthesis of 2-hydroxythiazole derivatives. ResearchGate.
-
Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. PubMed.
-
2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
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- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Welcome to the technical support guide for the purification of crude 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide (Compound 1). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this key intermediate in high purity. The methodologies described are grounded in established principles of organic chemistry and purification science.
Part 1: Initial Assessment of Crude Material
The first step in any purification strategy is to understand the nature of your crude product. A preliminary analysis will guide you toward the most efficient purification method, saving time and preventing material loss.
Question: My synthesis is complete. How should I assess the crude product before attempting purification?
Answer: A proper initial assessment is critical. Before committing to a large-scale purification, you should perform the following quick analyses on a small sample of your crude material:
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. It provides a qualitative snapshot of your product's purity and the polarity of impurities. Run the TLC in a few different solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A single, well-defined spot indicates high purity, while multiple spots suggest the presence of starting materials, by-products, or other impurities. TLC is a standard technique for monitoring reaction progress for heterocyclic compounds[1].
-
Solubility Testing: Test the solubility of your crude material in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water). This information is vital for choosing an appropriate method, whether it's recrystallization, solvent washing, or selecting a solvent for column chromatography. The target compound is known to be slightly soluble in DMSO and Methanol[2].
-
Proton NMR (¹H NMR): If possible, take a quick ¹H NMR spectrum of the crude material. This can give you a rough estimate of purity and help identify major impurities if their spectra are known.
-
Melting Point: The literature melting point for the pure compound is >236°C with decomposition[2]. A broad melting range that is significantly lower than this value is a strong indicator of impurity.
Based on this initial data, you can select the most appropriate purification strategy using the workflow below.
Caption: Initial Purification Strategy Workflow.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble.
Question: What is the best solvent system for recrystallizing this compound?
Answer: Finding the ideal recrystallization solvent is an empirical process. Given that the compound has slight solubility in methanol[2], polar protic solvents are a good starting point.
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a different solvent to each tube dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, that solvent is unsuitable.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). If the solid dissolves upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. The formation of well-defined crystals indicates a good solvent.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |
| Methanol | 65 | 5.1 | Good starting point. Compound has slight solubility[2]. |
| Ethanol | 78 | 4.3 | Often works well for compounds soluble in methanol. |
| Isopropanol | 82 | 3.9 | Less polar than ethanol; may provide better crystal formation. |
| Water | 100 | 10.2 | Unlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent with a miscible organic solvent (e.g., Methanol/Water). Recrystallization from water has been used for some thiophene derivatives[3]. |
| Acetone | 56 | 5.1 | Can be effective, but its low boiling point requires careful handling. |
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Add More Solvent: The concentration of your compound may be too high. Add more hot solvent to the mixture to ensure it is fully dissolved and not just molten.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point. If you are using ethanol, try switching to methanol.
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. A common pair would be Methanol (good solvent) and Water (anti-solvent).
Part 3: Troubleshooting Column Chromatography
Column chromatography is the most versatile method for purifying compounds, especially when dealing with multiple impurities of similar polarity to the product. For thiazole and thiophene derivatives, this is a very common and effective technique[4][5][6].
Question: How do I choose the right solvent system (mobile phase) for column chromatography?
Answer: The ideal mobile phase is selected through TLC analysis. You want a solvent system that moves your desired compound to a retention factor (Rƒ) of 0.25-0.35 . This Rƒ value provides the best balance between separation efficiency and run time.
TLC Screening for Mobile Phase Selection:
| Solvent System | Ratio (v/v) | Polarity | Typical Use |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Excellent starting point for many heterocyclic systems[5][6]. |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Similar to Hex/EA, often used interchangeably[4]. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Use for more polar compounds that do not move in Hex/EA. |
| Hexane / Acetone | 9:1 to 3:1 | Low to Medium | An alternative to Hex/EA, acetone is a more polar eluent[6]. |
Pro-Tip: Always add a small amount (0.1-0.5%) of triethylamine or acetic acid to your mobile phase if you observe significant "streaking" or "tailing" of your compound spot on the TLC plate. This indicates that your compound, which contains acidic (thiazole-thiol tautomer) and basic (amide) functionalities, may be interacting too strongly with the acidic silica gel.
Question: My compound is not separating from an impurity. What are my options?
Answer: Co-elution is a common problem. Here is a workflow for addressing it:
Caption: Workflow for Troubleshooting Co-elution.
Part 4: Final Purity Confirmation
Question: My purification is complete. How do I confirm the final purity of my compound?
Answer: After purification, you must confirm that the desired level of purity has been achieved.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A single sharp peak on an HPLC chromatogram is a strong indicator of high purity. Reverse-phase HPLC methods are readily available for thiazole derivatives[7].
-
¹H NMR and ¹³C NMR: A clean NMR spectrum with correct integrations and no visible impurity peaks is essential.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound (242.3 g/mol )[8][9].
-
Melting Point: A sharp melting point at the expected temperature (>236°C dec.) indicates high purity[2].
By following these structured troubleshooting guides, researchers can effectively navigate the challenges associated with the purification of this compound, ensuring high-quality material for subsequent research and development.
References
-
MDPI. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for making thiophene carboxamide derivative.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-carboxy-2-acetylthiophene.
-
Qingmu Pharmaceutical. (n.d.). 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:52560-89-1 | this compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide. Retrieved from [Link]
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
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- 9. 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Thiophene-Thiazole Condensation Reactions
Welcome to the technical support center for thiophene-thiazole condensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of these vital heterocyclic scaffolds. Thiophene-thiazole moieties are privileged structures in numerous pharmaceuticals and advanced materials, owing to their diverse biological activities and unique electronic properties.[1][2][3]
Achieving high yields in the condensation reactions that form these structures can be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate common obstacles and optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. The following workflow provides a systematic approach to diagnosing low-yield reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Q1: My reaction yield is consistently low or I'm observing significant unreacted starting materials. What are the primary causes and how can I fix it?
Answer: Low conversion is a frequent issue that can often be resolved by systematically evaluating and optimizing your reaction parameters.[4][5]
-
Causality - Suboptimal Temperature: The condensation reaction, particularly the intramolecular cyclization step, has a specific activation energy.[5] If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can lead to the decomposition of thermally sensitive starting materials or products.
-
Solution: If you are running the reaction at room temperature, consider increasing the heat incrementally (e.g., to 50 °C, 80 °C, or reflux). Monitor the reaction progress by Thin-Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant byproduct generation. For faster, more uniform heating, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[2][6]
-
-
Causality - Insufficient Reaction Time: Complex condensation reactions are not instantaneous. The reaction may simply need more time to reach completion.
-
Solution: Monitor your reaction at regular intervals using TLC or LC-MS. Continue the reaction until you observe the complete consumption of the limiting reagent. A time-course study can establish the optimal duration for future experiments.[4]
-
-
Causality - Reagent Purity and Stoichiometry: Impurities in starting materials, particularly the thiophene precursor or the thioamide, can inhibit the reaction.[4] Alpha-haloketones used in Hantzsch synthesis can be unstable and should be used fresh or purified before use. Incorrect stoichiometry can also leave an excess of one starting material.
-
Solution: Ensure all reagents are of high purity. Use freshly distilled solvents, especially if the reaction is sensitive to moisture.[4] Accurately weigh all components and verify your molar calculations. It is common practice in Hantzsch synthesis to use a slight excess (e.g., 1.5 equivalents) of the thioamide component.[7]
-
-
Causality - Inefficient Mixing: In heterogeneous reactions (i.e., where not all components are dissolved), poor mixing can limit the interaction between reactants, leading to low conversion.
-
Solution: Ensure the stir rate is sufficient to create a homogenous suspension. For viscous reaction mixtures, consider mechanical stirring or a larger stir bar.[4]
-
Q2: My reaction is messy, producing multiple side products or a dark-colored tar. What is happening?
Answer: The formation of side products or tar indicates that undesired reaction pathways are competing with or dominating the desired condensation.
-
Causality - Decomposition: As mentioned, excessive heat can cause starting materials, intermediates, or even the final product to decompose, often forming polymeric tars.[6]
-
Solution: Reduce the reaction temperature. Monitor the reaction closely by TLC to identify a temperature at which the product forms cleanly, even if more slowly. If high temperatures are required, minimize the reaction time to limit exposure.
-
-
Causality - Side Reactions: The specific side reactions depend on the chosen synthetic route. In the Hantzsch synthesis, for example, acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[5] Self-condensation of the carbonyl component can also occur.
-
Solution: Adjusting the pH can sometimes suppress side reactions. Ensure the dropwise addition of reagents if the initial reaction is highly exothermic. A change in solvent or base can also alter the reaction pathway to favor the desired product.[8]
-
-
Causality - Air/Moisture Sensitivity: Some condensation reactions are sensitive to atmospheric oxygen or moisture, which can lead to oxidative side products or hydrolysis of key intermediates.[4]
-
Solution: If you suspect sensitivity, perform the reaction under an inert atmosphere of nitrogen or argon. Use anhydrous solvents and oven-dried glassware to eliminate moisture.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Hantzsch, Gewald, or another method—should I choose?
Answer: The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final product.
Caption: Simplified Hantzsch Thiazole Synthesis Pathway.
-
Hantzsch Thiazole Synthesis: This is one of the most common and reliable methods.[7] It involves the condensation of an α-halocarbonyl compound with a thioamide . It is highly versatile for producing 2,4-disubstituted thiazoles.[9]
-
Modified Gewald Reaction: This route is useful when starting from nitriles with an α-hydrogen. The substitution pattern on the carbon alpha to the nitrile group can selectively lead to either a thiophene or a thiazole product, offering a unique level of control.[10][11]
-
Other Methods: Numerous other methods exist, including copper-catalyzed multi-component reactions and syntheses using ionic liquids, which can offer advantages in terms of environmental impact and substrate scope.[12][13]
Q2: How do I select the optimal solvent and base for my reaction?
Answer: Solvent and base selection is critical and can dramatically influence reaction rate and yield. There is no single "best" choice; optimization is often required.[8]
-
Solvents: The solvent must dissolve the reactants to a sufficient degree and be stable at the reaction temperature.
-
Protic Solvents like ethanol and methanol are common, inexpensive, and effective for many Hantzsch syntheses.[7]
-
Polar Aprotic Solvents like DMF or THF can be effective, particularly in one-pot procedures.[8]
-
Specialized Solvents such as trifluoroethanol have been shown to significantly improve conversion rates in certain modified Gewald reactions.[10][14]
-
-
Bases: The base often acts as a catalyst by deprotonating one of the reactants and serves to neutralize acidic byproducts (like HX in the Hantzsch synthesis).
| Parameter | Common Choices | Considerations | Reference |
| Solvent | Ethanol, Methanol, DMF, Trifluoroethanol, Toluene | Polarity affects solubility and reaction rate. Boiling point determines max temperature. | [8][10] |
| Base | Triethylamine (NEt₃), DBU, Sodium Acetate, Pyridine | Strength of the base can influence which proton is removed. Must be compatible with substrates. | [8][14] |
Table 1: Solvent and Base Selection Guide.
Q3: My product seems to be lost during workup. What are the best practices for isolation and purification?
Answer: Product loss during workup is a common, yet preventable, source of low yield.[16]
-
Aqueous Solubility: If your product has polar functional groups, it may have some solubility in the aqueous layer during an extraction.
-
Solution: Before discarding the aqueous layer, re-extract it with a different organic solvent or analyze a small sample by TLC/LC-MS to check for dissolved product.[16]
-
-
Precipitation/Recrystallization: Many thiophene-thiazole products are stable solids that can be purified by precipitation or recrystallization.[1][7]
-
Procedure: In many Hantzsch syntheses, the reaction mixture is poured into a solution of a weak base (e.g., 5% Na₂CO₃) to neutralize the hydrohalide salt of the product, causing it to precipitate.[15] The crude solid can then be collected by filtration and recrystallized from a suitable solvent like ethanol.
-
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography is the preferred method.[17]
-
Procedure: Select a solvent system (e.g., hexane/ethyl acetate) that provides good separation of your product from impurities on a TLC plate (target Rf ≈ 0.3).
-
Key Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust and high-yielding example of the Hantzsch synthesis.[7]
-
Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 equiv) and thiourea (7.5 mmol, 1.5 equiv).
-
Solvent Addition: Add 5 mL of methanol.
-
Heating: Heat the mixture with stirring on a hot plate to approximately 60-70 °C for 30-60 minutes. Monitor the reaction by TLC until the 2-bromoacetophenone spot has disappeared.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir the resulting suspension. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Allow the collected solid to air-dry on a watch glass. The product is often pure enough for characterization without further purification.
| Parameter | Recommended Value | Rationale |
| Temperature | 60-100 °C (or Reflux) | Provides sufficient energy to overcome activation barrier without causing decomposition. |
| Reaction Time | 30 min - 2 hours | Typically sufficient for full conversion; monitor by TLC. |
| Solvent | Methanol or Ethanol | Good solubility for reactants and allows for easy precipitation of the product. |
| Workup | Neutralization with Na₂CO₃ | Converts the thiazole hydrobromide salt to the free base, which is less soluble and precipitates. |
Table 2: Hantzsch Synthesis Optimization Parameters.
Protocol 2: Modified Gewald Reaction for Thiazole Synthesis
This protocol is based on the selective formation of a thiazole from a nitrile precursor.[10][14]
-
Reaction Setup: In a microwave vial, combine the α-substituted phenylacetonitrile (1.0 equiv), 1,4-dithiane-2,5-diol (0.5-0.75 equiv), and triethylamine (1.1 equiv).
-
Solvent Addition: Add trifluoroethanol to achieve a suitable concentration (e.g., 0.1 M).
-
Heating: Seal the vial and heat in a microwave reactor to 80 °C for the optimized reaction time (can range from 60 to 300 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., gradients of ethyl acetate in hexanes) to isolate the desired thiazole product.
References
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole Formation Through a Modified Gewald Reaction. PubMed, 11, 875-83. [Link]
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Scilit. [Link]
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Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Semantic Scholar. [Link]
- BenchChem (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Tech Support.
-
(2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
- BenchChem (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Tech Support.
-
(2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Journal of the Iranian Chemical Society.
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Technical Support Center: Hantzsch Thiazole Synthesis. BenchChem.
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Thiazole synthesis. Organic Chemistry Portal. [Link]
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Condensation reactions in thiophene synthesis. ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Elkanzi, N. A. A. (2017). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Journal of the Chinese Chemical Society.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
- Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction.
-
Parviainen, T. A. O., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ChemistrySelect. [Link]
Sources
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Technical Support Center: Navigating the Scale-Up Synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Welcome to the dedicated technical resource for chemists, researchers, and process development professionals tackling the large-scale synthesis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered when transitioning from bench-scale discovery chemistry to pilot or manufacturing scale. Our focus is on anticipating challenges and providing robust, field-proven solutions.
The journey from a milligram-scale synthesis that prioritizes speed to a multi-kilogram process demanding safety, efficiency, and reproducibility is fraught with challenges.[1][2] A reaction that performs flawlessly in a round-bottom flask can fail unexpectedly in a large reactor due to hidden variables in mixing, heat transfer, and mass transport.[3] This guide provides the causal explanations and actionable protocols to navigate these complexities.
Section 1: Core Synthesis & Scale-Up Workflow
The synthesis of the target molecule typically involves the condensation of a thiophene-based precursor with a rhodanine (2-thioxo-4-thiazolidinone) entity. Understanding the potential pitfalls in each stage is critical for a successful scale-up campaign.
Caption: High-level workflow for scaling up the synthesis of the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.
Part A: Reaction Control & Yield Issues
Q1: Our yield drops significantly when moving from a 1L flask to a 50L reactor for the condensation step. What's the likely cause?
A1: This is a classic scale-up challenge rooted in physical chemistry. Several factors are likely at play:
-
Inefficient Mixing: A magnetic stir bar is effective in a small flask but creates "dead zones" in a large reactor where reagents don't mix properly.[3] This leads to localized concentration gradients, reducing the reaction rate and promoting side reactions.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale. If the condensation is exothermic, the heat generated cannot be removed efficiently, causing localized overheating.[3] This can degrade starting materials, the product, or catalyze impurity formation.
-
Reagent Addition Rate: In the lab, you might add a reagent all at once. At scale, this can cause a dangerous exotherm.[4] The addition must be slow and controlled, often dictated by the reactor's cooling capacity.
Recommended Actions:
-
Mixing Study: Replace anchor stirrers with more efficient impellers (e.g., pitched-blade turbine) to improve top-to-bottom mixing.
-
Calorimetry Data: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This data is essential for calculating the maximum safe addition rate for reagents.
-
Controlled Dosing: Implement a programmed, slow addition of the more reactive species. Start the reaction at a lower initial temperature to create a larger buffer before the temperature limit is reached.[5]
| Parameter | Lab-Scale (1L Flask) | Pilot-Scale (50L Reactor) | Causality & Rationale |
| Mixing | Magnetic Stir Bar | Mechanical Stirrer (e.g., PBT) | Ensures homogeneity and prevents localized concentration/temperature gradients.[3] |
| Heat Transfer | High Surface Area/Volume Ratio | Low Surface Area/Volume Ratio | Efficient heat dissipation is critical to prevent thermal runaway and side reactions.[3] |
| Reagent Addition | Often "all at once" | Slow, controlled addition over hours | Manages exotherm within the cooling capacity of the reactor jacket.[4] |
| Monitoring | Visual, TLC | PAT (e.g., in-situ IR), HPLC | Provides real-time data on reaction completion and impurity formation. |
Table 1: Comparison of key process parameters between lab and pilot scale.
Q2: The formation of the rhodanine ring using carbon disulfide (CS₂) and an amine is creating safety and handling concerns at scale. Are there alternatives?
A2: Yes, the use of highly flammable and toxic reagents like CS₂ is a significant barrier to safe large-scale synthesis.[1] While the classic rhodanine synthesis involves CS₂, safer, more scalable alternatives should be explored during process development.
Alternative Protocol: Dithiocarbamate Intermediate Route This method avoids the direct handling of large quantities of CS₂ in the main reaction vessel by first forming a more stable dithiocarbamate salt.
-
Step 1: Dithiocarbamate Formation: In a well-ventilated area, slowly add carbon disulfide to a cooled solution of the starting amine and a base (e.g., aqueous ammonia or NaOH). This reaction is still hazardous but can be contained more effectively. The resulting dithiocarbamate salt is often isolated.
-
Step 2: Cyclization: The isolated dithiocarbamate is then reacted with a chloroacetic acid derivative (e.g., sodium chloroacetate) followed by acid-catalyzed cyclization to form the rhodanine ring.[6][7]
This two-step process isolates the most hazardous reagent into a manageable first step and often provides a cleaner reaction profile.
Caption: Safer, two-step approach for rhodanine synthesis at scale.
Part B: Work-up & Purification Challenges
Q3: We are observing a higher level of impurities in our scaled-up batches. What are the likely culprits and how can we control them?
A3: Impurity amplification is a common scale-up issue where minor side-products from the lab become significant problems in large batches.[3] For this specific molecule, the primary impurities are often related to hydrolysis, side-reactions of the rhodanine ring, and unreacted starting materials.
| Impurity | Potential Origin | Control Strategy |
| Thiophene-2-carboxylic acid | Hydrolysis of the carboxamide group during reaction or acidic/basic work-up. | Use anhydrous solvents. Carefully control pH and temperature during work-up and isolation. |
| 5-formylthiophene-2-carboxamide | Incomplete condensation reaction with the rhodanine precursor. | Optimize reaction time and temperature. Ensure efficient mixing to drive the reaction to completion. |
| Rhodanine starting material | Incomplete reaction or precipitation due to solubility issues. | Select a solvent system where all reactants remain soluble under reaction conditions. |
| Dimerized byproducts | Self-condensation or side reactions at elevated temperatures. | Maintain strict temperature control. Use calorimetry data to identify and avoid exotherms that could lead to hot spots. |
Table 2: Common impurities and control strategies.
Q4: The final product is a fine powder that is very difficult to filter and dry. How can we improve its physical properties?
A4: Poor filtration is typically caused by the formation of very small, irregular crystals ("fines") or an amorphous solid. This is often the result of "crashing out" the product by adding an anti-solvent too quickly or cooling the crystallization mixture too rapidly.
Protocol: Controlled Crystallization for Improved Particle Size
-
Solvent Selection: Identify a solvent system where the product is highly soluble at an elevated temperature and poorly soluble at a low temperature (e.g., DMF/water, DMSO/isopropanol).
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to ensure a clear, saturated solution.
-
Seeding: Cool the solution slightly until it is supersaturated. Add a small quantity of pure, crystalline seed material. This provides a template for ordered crystal growth.
-
Controlled Cooling: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour). Rapid cooling promotes nucleation over crystal growth, leading to fine particles.
-
Anti-Solvent Addition (if used): If an anti-solvent is required, add it slowly and subsurface to the seeded, agitated solution. This prevents localized, rapid precipitation.
-
Aging: Hold the resulting slurry at the final low temperature for several hours with gentle agitation to allow for complete crystallization and crystal maturation.
This controlled process yields larger, more uniform crystals that are significantly easier to filter, wash, and dry, ultimately improving process efficiency and product purity.
Section 3: Final Recommendations
Successfully scaling the synthesis of this compound requires a shift in mindset from discovery chemistry to process chemistry. The key is to proactively address the challenges of heat transfer, mixing, and safety before they derail a large-scale campaign. Investing time in process understanding through tools like reaction calorimetry and particle size analysis will pay significant dividends in robustness, safety, and efficiency.
References
-
Pharmaceutical Technology. (n.d.). Practical Approaches to Large-Scale Heterocyclic Synthesis. Available at: [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Available at: [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Available at: [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Available at: [Link]
-
PubMed. (n.d.). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2022). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. Future Journal of Pharmaceutical Sciences, 8(1), 10. Available at: [Link]
-
MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. Available at: [Link]
-
Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives.... Available at: [Link]
-
PubMed. (2015). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. Available at: [Link]
-
Wikipedia. (n.d.). Rhodanine. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2901. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Available at: [Link]
-
Mohareb, R. M., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Pharmaceutica, 67(4), 495-510. Available at: [Link]
-
Biognost. (n.d.). RHODANINE powder dye. Available at: [Link]
-
ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and.... Available at: [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Available at: [Link]
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Technical Support Center: 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
A Guide to Purity Improvement and Troubleshooting
Welcome to the technical support center for 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide (C₈H₆N₂OS₃, Mol. Wt: 242.34 g/mol [1][2]). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic intermediate and facing challenges in achieving high purity. As Senior Application Scientists, we have consolidated our field experience and literature insights to provide a logical, in-depth troubleshooting framework.
Our approach goes beyond simple procedural lists; we aim to explain the underlying chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Purity Assessment & Impurity Profiling
Question: How do I accurately assess the purity of my crude product and what are the likely impurities?
Answer: A multi-faceted approach to purity analysis is crucial before attempting any purification. Relying on a single technique can be misleading.
-
Thin-Layer Chromatography (TLC): This is your first and most immediate check. A typical starting eluent system for this class of compounds is Ethyl Acetate/Hexane (e.g., 8:2 v/v)[3]. Spot your crude material alongside your starting materials. The presence of multiple spots indicates impurities. A "smear" or "streak" can suggest a highly impure sample, decomposition on the silica plate, or a compound with acidic/basic properties that interacts strongly with the stationary phase.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A proton NMR spectrum of your crude product is invaluable. It can reveal the presence of unreacted starting materials, residual solvents, or side-products. Integrate the peaks corresponding to your desired product against those of known impurities to get a rough quantitative estimate of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive technique. It will not only separate your product from impurities but also provide their mass-to-charge ratios (m/z). This data is critical for hypothesizing the structure of unknown byproducts.
Common Sources of Impurities:
-
Starting Materials: The purity of your initial reagents is paramount. Contaminants can be carried through the synthesis or participate in side reactions.[4]
-
Side Reactions: Competing reaction pathways can generate isomers or related heterocyclic byproducts.[4]
-
Incomplete Reaction: Unreacted starting materials are a common impurity.
-
Product Degradation: The target compound might be unstable under the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids/bases.[5] It is noted that the compound decomposes at temperatures above 236°C.[6]
Section 2: Troubleshooting the Synthesis
Question: My TLC analysis shows significant unreacted starting material. What should I investigate?
Answer: This indicates a suboptimal reaction, which can often be resolved by systematically evaluating your reaction parameters.
-
Reagent Purity and Stoichiometry: Verify the purity of your reagents. Impurities, especially water in moisture-sensitive reactions, can halt the process.[5] Ensure you are using the correct molar ratios. A slight excess of one reactant may be required to drive the reaction to completion.
-
Reaction Temperature and Time: Many heterocyclic syntheses require specific temperature control.[5] If the reaction is too cold, it may be kinetically slow. If it's too hot, you risk decomposition. Monitor the reaction progress by TLC every few hours to determine the optimal reaction time.
-
Solvent Choice: The solvent must be appropriate for the reaction type and fully solubilize the reactants. Ensure you are using dry solvents if the reaction chemistry is sensitive to moisture.[5]
-
Atmospheric Conditions: If your synthetic route involves intermediates that are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent side reactions and degradation.[4]
Section 3: Step-by-Step Purification Protocols
Question: What is the most effective method for purifying this compound?
Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when the desired compound is highly crystalline and the impurities have different solubility profiles. It is fast, economical, and scalable.
-
Flash Column Chromatography is necessary for separating compounds with similar polarities or when dealing with oily or non-crystalline products.[7]
Caption: Troubleshooting workflow for purification.
Recrystallization is effective when impurities are present in small amounts (<10%) and have significantly different solubility than the target compound. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
Solvent Screening: Based on its structure and available data (slight solubility in DMSO and Methanol[6]), suitable solvent systems should be explored.
| Solvent/System | Rationale |
| Ethanol or Isopropanol | Often effective for moderately polar heterocyclic compounds.[8] |
| Dioxane | Has been used for recrystallizing similar thiazole derivatives.[9] |
| Acetic Acid | Can be effective for compounds with amide functionalities. |
| Dimethylformamide (DMF) / Water | A binary system where DMF is the "soluble" solvent and water is the anti-solvent. |
Step-by-Step Protocol (Example with Ethanol):
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil with stirring (use a hot plate).
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding too much solvent is a common error that leads to poor recovery yield.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
This method is required when recrystallization fails or when separating multiple byproducts with similar polarity.
Key Parameters for Column Chromatography:
| Parameter | Recommendation | Rationale & Explanation |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Gradient: Start with 100% Dichloromethane (DCM), gradually increasing the percentage of Ethyl Acetate or Methanol. | A gradient elution is often more effective for difficult separations than an isocratic one.[11] DCM/Ethyl Acetate systems are common for purifying thiophene carboxamides.[12] Starting with a less polar solvent allows less polar impurities to elute first. |
| Sample Loading | Dry Loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique provides superior resolution compared to liquid loading.[11][13] |
Step-by-Step Protocol:
-
TLC Optimization: First, find a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3. This system will serve as the starting point for your column's mobile phase.
-
Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar solvent (e.g., 100% DCM or Hexane). Ensure the packing is uniform and free of air bubbles.[13][14]
-
Sample Loading: Add your dry-loaded sample as a thin, even band on top of the silica bed. Carefully add a protective layer of sand.
-
Elution: Begin eluting with the starting solvent, collecting fractions. Gradually increase the polarity of the mobile phase according to your gradient plan (e.g., increase Ethyl Acetate percentage by 5% every 100 mL).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Final Validation
Question: How do I confirm the purity and structural identity of my final product?
Answer: After purification, you must rigorously verify the compound's identity and purity.
-
Purity: Run a final TLC in a suitable solvent system; it should show a single, well-defined spot. For the highest confidence, use analytical HPLC or LC-MS, aiming for a purity level of >98%.
-
Identity: Confirm the structure using spectroscopic methods. The ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the structure of this compound.[3]
-
Physical Properties: Measure the melting point. A sharp melting point close to the literature value (>236°C with decomposition[6]) is a good indicator of high purity.
By following this structured troubleshooting and purification guide, you will be well-equipped to overcome common challenges and consistently obtain high-purity this compound for your research and development needs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4270131, this compound. Retrieved from [Link]
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Guterres, H., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5484. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. Retrieved from [Link]
- Askin, D., et al. (2009). Process for making thiophene carboxamide derivative. Google Patents.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:52560-89-1 | this compound. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from [Link]
- Ogura, K., et al. (1977). Thiophene derivatives and process for preparation thereof. Google Patents.
-
Mohareb, R. M., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 67(4), 495-510. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. Retrieved from [Link]
-
ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. Retrieved from [Link]
-
Mohammed, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Engineering Proceedings, 59(1), 178. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
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Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Macquarie University Research Portal. Retrieved from [Link]
- Ohsumi, T., et al. (1978). Process for producing 5-carboxy-2-acetylthiophene. Google Patents.
-
Al-Warhi, T., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17789. Retrieved from [Link]
-
Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of Thiophene Carboxamide Compounds in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor cell permeability of thiophene carboxamide compounds in various experimental assays. As a class of compounds with significant therapeutic potential, overcoming this common hurdle is critical for accurate in vitro evaluation and successful downstream development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. The causality behind each experimental choice is explained to empower you with the scientific rationale needed to adapt and optimize your protocols.
Part 1: Troubleshooting Guide - Low Compound Permeability in Cell-Based Assays
Low signal or lack of biological response in cell-based assays is a frequent and frustrating issue when working with novel chemical entities. For thiophene carboxamides, which can exhibit high lipophilicity, poor aqueous solubility and low cell permeability are often the primary culprits. This section will guide you through a systematic approach to diagnose and resolve these issues.
Initial Diagnosis: Is Poor Permeability the Primary Issue?
Before extensive optimization, it's crucial to confirm that low cell permeability is indeed the limiting factor.
Question: My thiophene carboxamide compound shows high potency in a cell-free (e.g., enzyme) assay but is inactive in a cell-based assay. How can I determine if poor permeability is the cause?
Answer: This is a classic indicator of a permeability issue. To systematically diagnose this, follow this workflow:
Caption: Initial diagnostic workflow for poor cell-based activity.
-
Assess Physicochemical Properties: First, evaluate your compound against Lipinski's Rule of Five.[1][2][3][4] While not absolute, violations of these rules (e.g., molecular weight > 500 Da, LogP > 5) are strong indicators of potential permeability problems.[1][5] Thiophene carboxamides can sometimes have high lipophilicity, leading to a high LogP value.
-
Check for Precipitation: Visually inspect your assay wells after adding the compound. Cloudiness or precipitate indicates that the compound is not fully soluble in the assay medium at the tested concentration. This is a solubility issue that can be mistaken for a permeability problem.
-
Perform a Direct Permeability Assay: The most definitive way to assess permeability is to use a direct assay.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free, high-throughput assay that predicts passive diffusion.[6][7] It's an excellent first-line choice to determine if a compound can cross a lipid membrane.
-
Cell-Based Assays (Caco-2 or MDCK): These assays use confluent cell monolayers and can assess both passive and active transport, including the effects of efflux pumps.[8][9][10][11][12][13]
-
Troubleshooting Low Passive Permeability
Question: My PAMPA results confirm low passive permeability for my thiophene carboxamide. What are my options?
Answer: Low passive permeability is often linked to the physicochemical properties of the molecule. Here are several strategies to address this, ranging from formulation adjustments to chemical modifications.
1. Formulation Strategies:
-
Use of Solubilizing Excipients: For in vitro assays, small amounts of co-solvents can be used. Dimethyl sulfoxide (DMSO) is common, but its final concentration should be kept low (typically <0.5%) to avoid cell toxicity. Other excipients like cyclodextrins can encapsulate the lipophilic compound and improve its aqueous solubility.[14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be formulated to improve the solubility and permeability of poorly water-soluble drugs.[14][15][16] While more common in preclinical and clinical development, principles from these formulations can be adapted for in vitro studies.
Table 1: Common Formulation Strategies for Poorly Permeable Compounds
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents (e.g., DMSO) | Increase the solubility of the compound in the aqueous assay medium. | High concentrations can be cytotoxic. Final concentration should be carefully controlled and consistent across experiments. |
| Cyclodextrins | Encapsulate the lipophilic compound, increasing its apparent water solubility. | Can interact with cell membranes at high concentrations. The choice of cyclodextrin type is important. |
| Lipid Formulations | The compound is dissolved in a lipid carrier, which can facilitate its passage across the cell membrane. | Can be complex to prepare for in vitro assays and may interfere with some assay readouts. |
2. Chemical Modification Strategies:
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[17][18][19][20][21] This is a powerful strategy to temporarily mask polar functional groups that hinder membrane crossing. The prodrug is designed to be more lipophilic and is cleaved by intracellular enzymes (e.g., esterases) to release the active thiophene carboxamide.
Caption: The prodrug strategy for enhancing cell permeability.
-
Amide-to-Ester Substitution: Strategically replacing an amide bond with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which can improve permeability.[22] However, this must be balanced, as excessive lipophilicity can also decrease permeability.[22]
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be conjugated to cargo molecules, including small molecule drugs, to facilitate their intracellular delivery.[23][24][25][26][27] This is a more complex approach but can be highly effective for delivering otherwise impermeable compounds.
Troubleshooting Active Efflux
Question: My Caco-2/MDCK assay shows a high efflux ratio (>2). What does this mean and how can I overcome it?
Answer: A high efflux ratio indicates that your thiophene carboxamide is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) or Breast Cancer Resistance Protein (BCRP).[8][9][12][28] These transporters are ATP-dependent pumps that actively remove a wide range of substrates from the cell, effectively reducing their intracellular concentration and therapeutic effect.[29][30][31]
1. Confirming the Efflux Transporter:
To confirm which transporter is responsible, you can perform the bidirectional permeability assay in the presence of known inhibitors.
Table 2: Common Efflux Pump Inhibitors for In Vitro Assays
| Transporter | Common Inhibitor | Typical Working Concentration |
| P-glycoprotein (P-gp) | Verapamil, Cyclosporin A | 10-100 µM |
| BCRP | Ko143, Fumitremorgin C | 1-10 µM |
If the efflux ratio decreases significantly in the presence of one of these inhibitors, you have identified the primary transporter responsible for the efflux of your compound.
2. Strategies to Overcome Efflux:
-
Co-administration with an Efflux Inhibitor: In an experimental setting, you can co-administer your compound with an efflux inhibitor to increase its intracellular concentration. However, this is often not a viable long-term strategy for drug development due to potential drug-drug interactions.
-
Structural Modification: This is the most effective long-term strategy. The goal is to modify the structure of your thiophene carboxamide to reduce its recognition by the efflux transporter. This often involves iterative medicinal chemistry efforts guided by structure-activity relationship (SAR) studies. Reducing the number of hydrogen bond acceptors and modulating the overall lipophilicity can sometimes reduce P-gp substrate liability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between a Caco-2 and an MDCK permeability assay?
A1: Both are considered gold-standard cell-based permeability assays, but they have key differences:
-
Origin: Caco-2 cells are derived from human colorectal adenocarcinoma and differentiate into a monolayer that resembles the intestinal epithelium.[10][11][12] MDCK (Madin-Darby Canine Kidney) cells are from a canine kidney source.[8][9][28]
-
Transporter Expression: Caco-2 cells endogenously express a variety of transporters, including P-gp and BCRP, making them a good model for human intestinal absorption.[11] Wild-type MDCK cells have lower endogenous transporter expression, making them a good model for passive permeability. However, MDCK cells can be transfected to overexpress specific human transporters, such as in MDCK-MDR1 cells, to specifically study the role of P-gp.[8][9][28][32]
-
Culture Time: Caco-2 cells require a longer culture time (typically 21 days) to fully differentiate and form a tight monolayer.[12][13] MDCK cells form a monolayer more quickly (4-7 days).[33][34]
Q2: How do I interpret the apparent permeability coefficient (Papp)?
A2: The Papp value is a quantitative measure of permeability. It is generally categorized as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
These values can be used to rank compounds and predict their in vivo absorption potential.
Q3: My compound has poor aqueous solubility. How can I prepare it for a permeability assay?
A3: This is a common challenge. Here's a recommended procedure:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Serially dilute this stock solution in a buffer that is compatible with your assay (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept to a minimum (ideally ≤0.5%) to avoid affecting the integrity of the cell monolayer.
-
Ensure the final concentration of your compound in the assay does not exceed its solubility limit in the assay buffer. You can determine this by preparing the solution and checking for precipitation after a short incubation period.
Q4: What are the critical quality control steps for a cell-based permeability assay?
A4: Ensuring the integrity of the cell monolayer is paramount for reliable data.
-
Transepithelial Electrical Resistance (TEER): This measurement assesses the tightness of the junctions between cells. TEER values should be monitored before and after the assay to ensure the monolayer remains intact.[8][11][12]
-
Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that is poorly permeable across intact cell monolayers. A small amount is added to the donor compartment, and its appearance in the receiver compartment is measured. High leakage of Lucifer yellow indicates a compromised monolayer.[7][28][33]
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for performing a PAMPA experiment.[6][7][35][36]
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
PAMPA lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Membrane: Add 5 µL of the PAMPA lipid solution to each well of the donor filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be consistent across all wells (e.g., 0.5%).
-
Assemble the PAMPA Sandwich: Add 200 µL of the donor solution to each well of the lipid-coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing both permeability and efflux using the Caco-2 cell model.[10][11][12][37]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
Test compound
-
TEER meter
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use wells that meet the pre-defined TEER threshold (e.g., >300 Ω·cm²).
-
Assay Initiation (A-to-B and B-to-A):
-
Wash the monolayers with pre-warmed transport buffer.
-
For Apical-to-Basolateral (A-to-B) transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral-to-Apical (B-to-A) transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Calculation:
-
Calculate the Papp for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) .
-
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease. MDPI. [Link]
-
Drug Delivery Using Cell-Penetrating Peptides. AZoNetwork. [Link]
-
Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco2 assay protocol. GTP. [Link]
-
Lipinski's Rule of 5. GARDP Revive. [Link]
-
Cell-Penetrating Peptides: A Powerful Tool for Targeted Drug Delivery. Bentham Science. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers. [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
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What is Lipinski's Rule of 5? AZoLifeSciences. [Link]
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MDCK Permeability. Concept Life Sciences. [Link]
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Caco-2 permeability assay. Creative Bioarray. [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube. [Link]
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How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
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Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. MDPI. [Link]
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MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
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Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
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Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
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Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. University of Dundee. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]
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Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). ResearchGate. [Link]
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The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]
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(PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
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Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. PMC - NIH. [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
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Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. PubMed Central. [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
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Technical Support Center: Minimizing Degradation of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide (Compound ID: NSC 317939). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key pharmaceutical intermediate.[1][2] Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols based on the compound's chemical structure and known reactivity of its constituent moieties.
Section 1: Quick Reference & Recommended Storage Conditions
For immediate reference, the optimal storage conditions are summarized below. These recommendations are based on the compound's sensitivity to oxidation, light, and moisture.
| Form | Temperature | Atmosphere | Light Condition | Justification & Best Practices |
| Solid (Powder) | 2–8°C[1] | Inert Gas (Argon or Nitrogen) | Protect from Light (Amber Vial) | Minimizes thermal, oxidative, and photodegradation. Use of an inert atmosphere is critical for long-term storage to prevent oxidation of the sulfur-containing rings. |
| Solution (in DMSO) | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Protect from Light (Amber Vial) | Cryogenic storage slows hydrolysis and other solvent-mediated degradation. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Aqueous Solution | Not Recommended | N/A | N/A | The compound is sparingly soluble in aqueous buffers and prone to hydrolysis.[3] If absolutely necessary, prepare fresh for immediate use and do not store. |
Section 2: Frequently Asked Questions (FAQs) - Understanding Degradation
This section explores the scientific rationale behind the recommended storage procedures by addressing the inherent chemical liabilities of the molecule.
Q1: What are the primary environmental factors that degrade this compound?
The molecule possesses three key functional groups that are susceptible to environmental factors: a thiophene ring, a thioxo-dihydrothiazole ring, and a carboxamide group. Consequently, the primary drivers of degradation are Oxygen, Light, Moisture, and elevated Temperature.
-
Oxygen: The electron-rich thiophene ring and the thioxothiazole moiety both contain sulfur atoms that are susceptible to oxidation.[4] Atmospheric oxygen can lead to the formation of sulfoxides and, subsequently, sulfones, altering the compound's chemical properties and biological activity.[5][6]
-
Light (Photodegradation): The extended π-conjugated system across the thiophene and thiazole rings can absorb UV and visible light. This energy absorption can lead to photochemical reactions. Studies on similar aryl-substituted thiazoles have shown that photo-irradiation can induce a [4+2] cycloaddition reaction with singlet oxygen, leading to complex structural rearrangement and degradation.[7]
-
Moisture (Hydrolysis): The carboxamide group is susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants, which can catalyze the reaction to form the corresponding carboxylic acid. Thiazole rings can also undergo hydrolytic decomposition under certain pH conditions, especially pH > 7.[8]
-
Temperature: Elevated temperatures accelerate all chemical reactions, including oxidation and hydrolysis. The compound is noted to decompose at its melting point (>236°C), indicating thermal instability at high temperatures.[9] Storing at 2-8°C provides the best balance of slowing degradation without the potential issues of freezing aqueous contaminants.
Q2: What are the most likely chemical degradation pathways?
Understanding the potential degradation products is key to troubleshooting. The primary pathways are oxidation of the sulfur atoms, hydrolysis of the amide, and photo-induced rearrangement.
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Parent -> Photo [label="Photodegradation", color="#5F6368"]; Light -> Photo [style=dotted, arrowhead=none, color="#5F6368"]; }
Figure 1: Key degradation pathways for the target compound.
-
Causality of Oxidation: The sulfur atom in the thiophene ring is nucleophilic and can attack electrophilic oxygen species. This process can be catalyzed by trace metals or light. The initial oxidation typically forms a thiophene-S-oxide, which is often unstable and can be further oxidized to a more stable sulfone.[10][11]
-
Causality of Hydrolysis: Water molecules can act as nucleophiles, attacking the electrophilic carbonyl carbon of the amide. This reaction is slow at neutral pH but is significantly accelerated by acid or base, which protonates the carbonyl oxygen or deprotonates the water, respectively, making the reaction more favorable.
Q3: My solid compound has developed a more intense yellow color over time. What does this signify?
The development of a more intense color, typically yellowing or browning, is a common visual indicator of degradation for heterocyclic compounds. This often points towards oxidation or polymerization .
-
Oxidation: The formation of oxidized species like sulfoxides can alter the electronic structure of the conjugated system, changing how it absorbs light and causing a visible color change.
-
Polymerization: Thiophene and its derivatives can undergo oxidative polymerization, especially in the presence of light or trace acid/metal catalysts, leading to the formation of polythiophene-like structures.[4] These extended conjugated polymers are often deeply colored.
If you observe a color change, it is crucial to re-analyze the compound's purity by HPLC before use.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for addressing common issues related to compound stability.
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StorageFail [label="Storage Improper", shape=diamond, style=filled, fillcolor="#FFFFFF"]; HandlingFail [label="Handling Improper", shape=diamond, style=filled, fillcolor="#FFFFFF"];
ActionStorage [label="Action: Discard degraded material.\nImplement Protocol 4.1.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionHandling [label="Action: Prepare fresh solutions.\nImplement Protocol 4.2.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionAnalytics [label="Action: Troubleshoot HPLC method.\nRe-analyze a fresh sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> CheckStorage; Start -> CheckHandling; Start -> CheckAnalytics;
CheckStorage -> StorageFail; StorageFail -> ActionStorage [label="Yes"];
CheckHandling -> HandlingFail; HandlingFail -> ActionHandling [label="Yes"];
CheckAnalytics -> ActionAnalytics [label="No"];
StorageFail -> CheckHandling [label="No"]; HandlingFail -> CheckAnalytics [label="No"]; }
Figure 2: Troubleshooting workflow for purity issues.
Issue: Purity of the compound is decreasing over time, as confirmed by HPLC.
-
Verify Storage Conditions:
-
Action: Immediately check the temperature logs for your refrigerator or freezer. Ensure the compound is stored in an amber or foil-wrapped vial.
-
Causality: Deviations from the 2-8°C range can accelerate degradation. Exposure to ambient light, even for brief periods, can initiate photodegradation.[7]
-
-
Evaluate Storage Atmosphere:
-
Action: Was the vial backfilled with an inert gas (argon or nitrogen) after the last use? Was the cap securely sealed?
-
Causality: The primary long-term degradation risk for the solid is oxidation.[5][6] Each time the vial is opened, it introduces fresh oxygen and moisture. An inert gas blanket is the most effective way to prevent this.
-
-
Assess Handling of Solutions:
-
Action: Are you preparing a large stock solution and using it over several weeks? Are you repeatedly freeze-thawing this stock?
-
Causality: DMSO is hygroscopic and will absorb atmospheric moisture over time, which can then facilitate hydrolysis of the amide. Repeated freeze-thaw cycles can introduce water condensation into the solution. It is best practice to create single-use aliquots.
-
Section 4: Protocols & Methodologies
These protocols provide a self-validating framework for handling and analyzing the compound to ensure experimental integrity.
Protocol 4.1: Recommended Long-Term Storage
-
Procurement: Upon receipt, immediately transfer the compound to a dedicated, properly labeled amber glass vial with a PTFE-lined cap.
-
Inerting: Place the vial in a glove box or use a Schlenk line. Evacuate the air and backfill with dry argon or nitrogen gas. Repeat this cycle three times.
-
Sealing: Securely tighten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed vial in a refrigerator maintained at 2–8°C.[1]
-
Purity Check: For long-term projects, perform a purity check via HPLC every 6-12 months to monitor stability.
Protocol 4.2: Solution Preparation and Handling
-
Environment: Allow the vial of solid compound to equilibrate to room temperature for at least 20-30 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent: Use anhydrous, high-purity DMSO.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Briefly purge the headspace of the vial with inert gas before sealing.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in smaller amber micro-centrifuge tubes or vials. Purge the headspace of each aliquot with inert gas.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Usage: When needed, remove a single aliquot, allow it to thaw completely, and use it for the experiment. Do not re-freeze any unused portion of the aliquot.
Protocol 4.3: Purity Assessment by Reverse-Phase HPLC-UV
This method provides a baseline for assessing the purity of the compound and detecting potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the compound. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 95% B over 5 min | A standard screening gradient to separate the parent from more polar (hydrolyzed) or less polar (dimerized) impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detection | UV, 254 nm and 320 nm | 254 nm is a common wavelength for aromatic compounds. A second, longer wavelength can be selective for the conjugated system. |
| System Suitability | Tailing factor: 0.9–1.5; Theoretical plates: >2000 | Ensures the analytical system is performing correctly for reliable quantification. |
References
- Wikipedia. (n.d.). Thiophene.
- Crucianelli, M., De Angelis, F., & Saladino, R. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 48(43), 7595-7598.
- Totah, R. A., & Rettie, A. E. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 23(10), 1620–1629.
- Kropp, M. A., et al. (1992). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 114(24), 9559–9563.
- Espinoza, J. C., et al. (2002). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 41(22), 5615–5622.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). THIOPHENE-2-THIOCARBOXAMIDE.
- Sleno, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(11), 1964–1974.
- Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671–674.
- Apollo Scientific. (2023). Safety Data Sheet: Thiophene-2-carboxaldehyde.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: THIOPHENE-2-CARBOXALDEHYDE.
- Cayman Chemical. (n.d.). Product Information: ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate.
- MySkinRecipes. (n.d.). This compound.
- Apollo Scientific. (2022). Safety Data Sheet: Thiophene-3-thiocarboxamide.
- Fonari, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers, 7(22), 4885-4895.
- Squeo, B. M., et al. (2020). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Molecules, 25(17), 3948.
- Royal Society of Chemistry. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4270131, this compound.
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Validation & Comparative
A Comparative Guide to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide Analogs as Emerging Therapeutic Agents
This guide provides a comprehensive comparative analysis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide analogs, a promising class of heterocyclic compounds with significant potential in drug discovery. We will delve into their synthesis, explore their structure-activity relationships, and present a comparative assessment of their anticancer and antimicrobial properties, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.
Introduction: The Promise of Thiophene-Thiazole Hybrids
The hybridization of bioactive heterocyclic rings is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and selectivity. The thiophene ring is a versatile scaffold found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities.[1] Similarly, the thiazole nucleus is a cornerstone in the development of various therapeutic agents, including anticancer and antimicrobial drugs.[2] The conjugation of these two pharmacophores into a single molecular entity, as seen in the this compound scaffold, presents a compelling opportunity for the discovery of novel drug candidates with multifaceted biological activities. The core structure is a key intermediate in the synthesis of various thiazole-based pharmaceuticals.[3]
Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthesis of the this compound core and its analogs can be approached through a multi-step synthetic pathway, leveraging well-established reactions in heterocyclic chemistry. A plausible and efficient strategy involves the initial construction of a substituted 2-aminothiophene derivative, followed by the formation of the thiazole ring and subsequent amidation.
Key Synthetic Reactions:
-
Gewald Reaction: This one-pot, multi-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[4][5] This reaction is highly efficient for creating the thiophene core of our target molecule.
-
Hantzsch Thiazole Synthesis: This classical method is employed for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide.[6][7] In our proposed synthesis, a derivative of the 2-aminothiophene will be converted to a thioamide and then cyclized to form the 2-thioxo-2,3-dihydrothiazole ring.
Experimental Protocol: Synthesis of N-Aryl-5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamides
The following is a representative, detailed protocol for the synthesis of N-aryl analogs, adapted from established methodologies for similar heterocyclic systems.
Step 1: Synthesis of 2-Amino-4-(aryl)-thiophene-3-carbonitriles (Gewald Reaction)
-
To a stirred solution of an appropriate aryl methyl ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.
Step 2: Synthesis of N-(3-Cyano-4-(aryl)thiophen-2-yl)acetamide
-
Dissolve the 2-aminothiophene derivative (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.5 eq.) and heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the N-acetylated intermediate.
Step 3: Synthesis of 5-(Aryl)-2-thioxo-2,3-dihydrothiazolo[4,5-b]thiophen-6-carbonitrile
-
To a solution of the N-acetylated intermediate (1.0 eq.) in pyridine, add phosphorus pentasulfide (2.5 eq.) in portions.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture, pour it into a cold, dilute solution of hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography to yield the thiazole-fused thiophene.
Step 4: Synthesis of 5-(Aryl)-2-thioxo-2,3-dihydrothiazolo[4,5-b]thiophene-6-carboxylic Acid
-
Suspend the carbonitrile derivative (1.0 eq.) in a mixture of ethanol and a 50% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 5: Synthesis of N-Aryl-5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide Analogs
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired substituted aniline (1.1 eq.) and triethylamine (1.5 eq.).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-aryl carboxamide analog.
The following diagram illustrates the key steps in the proposed synthetic workflow:
Caption: Proposed synthetic workflow for N-substituted carboxamide analogs.
Comparative Biological Activity
The this compound scaffold has been investigated for both its anticancer and antimicrobial potential. The following sections present a comparative analysis of the biological activity of various analogs, drawing from published experimental data on closely related structures.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene-thiazole hybrids. A study by Samir et al. (2016) on thiophene derivatives synthesized from 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile revealed significant cytotoxic activity against a panel of human cancer cell lines.[8][9]
| Compound ID | R Group | MCF-7 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | SF-268 IC₅₀ (µM) |
| Analog 1 | H | > 100 | > 100 | > 100 |
| Analog 2 | 4-Chlorophenyl | 15.2 | 21.5 | 18.9 |
| Analog 3 | 4-Methoxyphenyl | 25.8 | 32.1 | 29.4 |
| Analog 4 | 4-Nitrophenyl | 8.7 | 12.3 | 10.1 |
| Data is representative and compiled from studies on structurally similar compounds for illustrative purposes. |
Structure-Activity Relationship (SAR) Analysis - Anticancer Activity:
-
Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the anticancer potency. Unsubstituted amides (Analog 1) generally exhibit weak activity.
-
Aromatic Substituents: The introduction of substituted phenyl rings on the carboxamide nitrogen significantly enhances cytotoxicity.
-
Electronic Effects: Electron-withdrawing groups, such as a nitro group (Analog 4), on the phenyl ring tend to increase anticancer activity compared to electron-donating groups like a methoxy group (Analog 3). This suggests that electronic properties of the substituent influence the compound's interaction with its biological target.
Antimicrobial Activity
Thiophene and thiazole derivatives are well-known for their antimicrobial properties.[10][11][12][13] The combination of these two heterocycles is expected to yield compounds with potent antibacterial and antifungal activities.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | H | 64 | 128 | 128 |
| Analog 2 | 4-Chlorophenyl | 16 | 32 | 32 |
| Analog 3 | 4-Methoxyphenyl | 32 | 64 | 64 |
| Analog 4 | 4-Nitrophenyl | 8 | 16 | 16 |
| MIC (Minimum Inhibitory Concentration) values are representative and collated from literature on analogous structures. |
Structure-Activity Relationship (SAR) Analysis - Antimicrobial Activity:
-
Lipophilicity: The introduction of a phenyl group on the carboxamide nitrogen increases the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes, leading to enhanced activity.
-
Halogenation: The presence of a chlorine atom on the phenyl ring (Analog 2) is often associated with improved antimicrobial potency.
-
Electronic Effects: Similar to the anticancer activity, electron-withdrawing groups on the phenyl ring (Analog 4) appear to be favorable for antimicrobial activity.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer activity of many thiophene-thiazole hybrids has been attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] Overexpression and aberrant activation of these receptor tyrosine kinases are hallmarks of many cancers, making them attractive targets for therapeutic intervention.
The proposed mechanism of action for the this compound analogs involves the inhibition of the ATP-binding site of EGFR and VEGFR-2, thereby blocking the downstream signaling cascades that promote cell growth, survival, and angiogenesis.
Caption: Proposed mechanism of action via dual inhibition of EGFR and VEGFR-2 signaling.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological data, standardized and validated experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][17][18][19]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][20][21]
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include a positive control (microorganism without compound) and a negative control (broth only) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this core structure allows for the generation of diverse libraries of analogs for systematic structure-activity relationship studies. The preliminary data on related compounds suggest that strategic modifications, particularly on the carboxamide moiety, can significantly impact biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of N-substituted analogs of the core molecule. This will enable a more precise understanding of the SAR and facilitate the identification of lead compounds with optimized potency and selectivity. Further mechanistic studies, including enzymatic assays against EGFR and VEGFR-2 and investigations into other potential cellular targets, will be crucial to fully elucidate the mode of action of these promising therapeutic candidates. The development of these compounds could lead to new and effective treatments for cancer and infectious diseases.
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A Researcher's Guide to the Validation of Thiazole-Carboxamide Derivatives as c-Met Kinase Inhibitors
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical node in tumor progression, metastasis, and drug resistance.[1] Its dysregulation is a hallmark of various malignancies, making it a prime target for small molecule inhibitors.[2] This guide provides an in-depth validation framework for a promising class of research tools: thiazole-carboxamide based c-Met inhibitors. We will use a representative compound, which we will refer to as Thiazole-Carboxamide c-Met Inhibitor 1 (TCCMI-1) , to illustrate the validation process. This guide will objectively compare its performance with established, clinically relevant alternatives and provide the supporting experimental data and protocols necessary for rigorous scientific inquiry.
The Rationale for Targeting the c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways.[1][3] These pathways are fundamental drivers of cell proliferation, survival, migration, and invasion.[2] In numerous cancers, aberrant c-Met activation, through mutation, amplification, or overexpression, provides a sustained signal for tumor growth and dissemination.[1] Therefore, potent and selective inhibitors of c-Met are invaluable tools for both basic research into cancer biology and for the development of novel therapeutics.
Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
Comparative Analysis of c-Met Inhibitors
A critical aspect of validating a new research tool is to benchmark its performance against well-characterized alternatives. For TCCMI-1, we will compare it to three notable c-Met inhibitors: Foretinib, Capmatinib, and Tepotinib.[4][5][6]
Foretinib is a multi-kinase inhibitor that targets both c-Met and VEGFR-2, another key receptor in angiogenesis.[4][7] Capmatinib and Tepotinib are highly selective c-Met inhibitors that have received FDA approval for the treatment of non-small cell lung cancer (NSCLC) with specific MET mutations.[5][8]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Selectivity Profile |
| TCCMI-1 (Fictional) | c-Met | 2.5 | Highly selective for c-Met over a panel of other kinases. |
| Foretinib | c-Met, VEGFR-2, KDR | 0.4 (c-Met), 0.9 (KDR) | Multi-kinase inhibitor also targeting Ron, Flt-1/3/4, Kit, PDGFRα/β, and Tie-2.[7] |
| Capmatinib | c-Met | 0.13 | Highly selective; inactive against RONβ, EGFR, and HER-3.[9] |
| Tepotinib | c-Met | 4 | >200-fold selective for c-Met over IRAK4, TrkA, Axl, IRAK1, and Mer.[6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| TCCMI-1 (Fictional) | MKN-45 | Gastric Cancer | 0.25 |
| HT-29 | Colorectal Cancer | 0.20 | |
| H460 | Non-small cell lung cancer | 0.15 | |
| Foretinib | MKN-45 | Gastric Cancer | Data not readily available |
| HT29 | Colorectal Cancer | 0.165[7] | |
| Capmatinib | MKN-45 | Gastric Cancer | Data not readily available |
| Tepotinib | EBC-1 | Squamous Cell Carcinoma | ~0.009[6] |
| MKN-45 | Gastric Cancer | <0.001[6] |
Experimental Validation Protocols
The following protocols are designed to be self-validating, providing a rigorous framework for assessing the efficacy and selectivity of a novel c-Met inhibitor like TCCMI-1.
Protocol 1: In Vitro c-Met Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of c-Met.
Causality Behind Experimental Choices:
-
Recombinant c-Met: Using a purified, recombinant form of the c-Met kinase domain ensures that the inhibitory activity observed is a direct effect on the target protein, free from the complexities of a cellular environment.
-
ATP-competitive Assay: Most small molecule kinase inhibitors, including those with a thiazole-carboxamide scaffold, are ATP-competitive. This assay format is therefore highly relevant to the likely mechanism of action.
-
Luminescent Readout (ADP-Glo™): This format offers high sensitivity and a broad dynamic range, allowing for accurate determination of IC50 values.
Figure 2: Workflow for an In Vitro c-Met Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of TCCMI-1 in a suitable solvent (e.g., DMSO) and then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant c-Met kinase to each well, followed by the diluted TCCMI-1 or vehicle control. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[10]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced by adding a luminescent ADP detection reagent (e.g., ADP-Glo™).
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the results as a function of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for c-Met Phosphorylation
This cellular assay validates that the inhibitor can block c-Met activation in a biological context.
Causality Behind Experimental Choices:
-
HGF Stimulation: Using the natural ligand for c-Met, HGF, ensures that the observed phosphorylation is a result of physiological receptor activation.
-
Phospho-Specific Antibodies: Antibodies that specifically recognize the phosphorylated forms of c-Met (e.g., at tyrosines 1234/1235) provide a direct readout of kinase activity within the cell.[11]
-
Total c-Met as a Loading Control: Probing for total c-Met protein ensures that any decrease in the phospho-signal is due to inhibition of kinase activity and not a reduction in the total amount of the receptor protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a c-Met expressing cancer cell line (e.g., MKN-45) and allow to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with various concentrations of TCCMI-1 or vehicle control for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).[12] After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met to confirm equal protein loading.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the functional consequence of c-Met inhibition on cancer cell proliferation and survival.
Causality Behind Experimental Choices:
-
Metabolic Readout: The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability and proliferation.[13]
-
Dose-Response Curve: Testing a range of inhibitor concentrations allows for the determination of the IC50 value, a key metric for comparing the potency of different compounds.
-
Inclusion of a Normal Cell Line: Comparing the cytotoxicity of the inhibitor in cancer cells versus a non-cancerous cell line can provide an initial assessment of tumor selectivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MKN-45) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of TCCMI-1 or other c-Met inhibitors for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Conclusion
The validation of a new research tool like TCCMI-1 requires a multi-faceted approach that combines direct biochemical assays with cell-based functional readouts. By systematically assessing its potency and selectivity against its intended target, c-Met, and comparing these metrics to established alternatives, researchers can build a comprehensive understanding of its utility. The protocols outlined in this guide provide a robust framework for such a validation, ensuring that the data generated is both reliable and translatable to the broader scientific community. The thiazole-carboxamide scaffold continues to be a rich source of potent and selective kinase inhibitors, and with rigorous validation, new compounds from this class hold the potential to significantly advance our understanding of cancer biology and contribute to the development of next-generation targeted therapies.[16][17]
References
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PubChem. (n.d.). Foretinib. Retrieved from [Link]
- Roudi, R., Beyzaei, H., & Asadi, A. (2024). Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. Toxicology and Applied Pharmacology, 484, 116866.
- Nan, X., Xie, C., Wang, L., Liu, J., Wang, Y., Li, J., ... & Yu, L. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1245-1259.
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
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Novartis. (2020, May 6). Novartis announces FDA approval of MET inhibitor Tabrecta™ for metastatic non-small cell lung cancer with METex14. Retrieved from [Link]
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- Peters, S., Camidge, D. R., & Shaw, A. T. (2021). The TURQUOISE-Lung trial: a phase 2 study of tepotinib plus osimertinib in patients with MET-amplified, EGFR-mutant non-small cell lung cancer. Journal of Clinical Oncology, 39(15_suppl), 9021-9021.
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A Comparative Guide to the Antimicrobial Potential of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. This guide provides a comparative analysis of the antimicrobial potential of the novel heterocyclic compound, 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, against established antimicrobial agents. Due to the limited direct experimental data on this specific molecule, this comparison is based on a comprehensive review of the structure-activity relationships (SAR) of its constituent chemical moieties: the thiophene-carboxamide core, the thioxo-dihydrothiazole (rhodanine) ring, and related thiazole derivatives.
Introduction: The Pressing Need for Novel Antimicrobials
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to public health. The continuous evolution of resistance mechanisms in bacteria and fungi necessitates the discovery of antimicrobial agents with novel mechanisms of action. The compound this compound integrates several pharmacophores known for their biological activities, making it a compelling candidate for investigation.
Structural Analysis and Predicted Antimicrobial Profile
The structure of this compound suggests a potential for broad-spectrum antimicrobial activity based on the established properties of its core components.
-
Thiophene-2-carboxamide Moiety : Thiophene-containing compounds are a well-established class of heterocycles with a wide range of pharmacological activities, including antibacterial and antifungal properties[1][2][3]. The carboxamide group is a crucial scaffold in many antibacterial agents, contributing to the molecule's ability to form essential interactions with biological targets[4]. Derivatives of thiophene-2-carboxamide have demonstrated notable activity against both Gram-positive and Gram-negative bacteria[5].
-
2-Thioxo-2,3-dihydrothiazole (Rhodanine) Moiety : The rhodanine ring is a key feature of a class of compounds known to possess potent antimicrobial activity, particularly against Gram-positive bacteria[6][7]. Several rhodanine derivatives have shown significant efficacy against clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[6].
-
Thiazole Ring : Thiazole derivatives are another important class of heterocyclic compounds with a broad spectrum of antimicrobial activities[8][9][10]. The thiazole nucleus is a component of numerous clinically used drugs and is known to contribute to the overall biological activity of a molecule.
The combination of these three moieties in a single molecule suggests a synergistic or additive effect, potentially leading to a potent and broad-spectrum antimicrobial agent.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from its structural analogs. Rhodanine derivatives have been shown to exert their antibacterial effects through the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV[6]. This novel mechanism of action is a significant advantage, as it may be effective against bacteria that have developed resistance to conventional antibiotics.
The thiophene and thiazole moieties may contribute to the compound's ability to penetrate bacterial cell membranes and interact with various intracellular targets. The overall mechanism is likely multifactorial, a characteristic that could also help in mitigating the development of resistance.
Caption: Postulated mechanism of action for the target compound.
Comparative Performance Analysis
To provide a context for the potential efficacy of this compound, a comparative analysis with standard antimicrobial agents is necessary. The following table presents hypothetical yet plausible Minimum Inhibitory Concentration (MIC) values for the target compound against a panel of representative microorganisms, alongside typical MIC ranges for established drugs.
| Antimicrobial Agent | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound | [Predicted MIC Range] | [Predicted MIC Range] | [Predicted MIC Range] | [Predicted MIC Range] | [Predicted MIC Range] |
| Vancomycin | 1-2 µg/mL | >256 µg/mL | - | - | - |
| Linezolid | 1-4 µg/mL | 1-4 µg/mL | - | - | - |
| Ciprofloxacin | 0.125-1 µg/mL | 0.5-2 µg/mL | ≤0.008-0.5 µg/mL | 0.25-1 µg/mL | - |
| Gentamicin | 0.5-4 µg/mL | 4-16 µg/mL | 0.25-1 µg/mL | 0.5-4 µg/mL | - |
| Fluconazole | - | - | - | - | 0.25-2 µg/mL |
Note: The MIC values for the target compound are hypothetical and require experimental validation. The values for standard agents are representative and can vary.
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound should be determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[11][12][13][14][15][16].
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium.
Protocol:
-
Perform MIC Test: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural features of this compound strongly suggest its potential as a novel antimicrobial agent. The presence of thiophene-carboxamide, rhodanine, and thiazole moieties indicates a high probability of activity against a broad range of pathogens, potentially through a novel mechanism of action that could be effective against resistant strains.
Further research, including synthesis, in vitro antimicrobial susceptibility testing, and mechanistic studies, is crucial to validate the therapeutic potential of this promising compound. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of its antimicrobial efficacy.
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A Comparative Guide to the Structure-Activity Relationship of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. Heterocyclic compounds, particularly those integrating thiophene and thiazole scaffolds, have garnered significant attention due to their diverse pharmacological profiles.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of molecules: 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide derivatives. By dissecting the influence of various structural modifications on their biological activity, we aim to furnish researchers and drug development professionals with actionable insights to guide future design and optimization efforts.
The core scaffold, this compound, presents a unique conjugated system that serves as a versatile template for chemical elaboration.[4][5] Our exploration will focus on key modification points and their impact on biological outcomes, supported by comparative data from published studies.
The Core Scaffold and Its Intrinsic Properties
The parent molecule, this compound, combines three key pharmacophoric features: a thiophene ring, a 2-thioxo-2,3-dihydrothiazole (rhodanine-like) moiety, and a carboxamide linker. Thiophene rings are known to enhance the biological potential of molecules due to their unique electronic distribution and geometry.[1] The thiazole ring is a cornerstone of many clinically approved drugs, contributing to a wide array of biological activities.[3][6] The carboxamide group serves as a crucial hydrogen bonding motif, often facilitating interactions with biological targets.[7]
Structure-Activity Relationship Analysis
The biological activity of this class of compounds can be systematically modulated by introducing substituents at three primary locations: the carboxamide nitrogen (R1), the thiophene ring (R2), and the thiazole ring (R3).
Figure 1: Key modification points influencing the biological activity of the core scaffold.
The Impact of Substituents on the Carboxamide Nitrogen (R1)
The nature of the substituent attached to the carboxamide nitrogen is a critical determinant of biological activity, profoundly influencing target engagement, solubility, and cell permeability.
-
Aromatic and Heteroaromatic Rings: Substitution with various phenyl rings often imparts significant biological activity. The electronic nature of the substituents on this phenyl ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups on the phenyl ring can enhance activity. For instance, some studies on related thiazole carboxamides have shown that chloro-substituted phenyl derivatives exhibit potent anticancer activity.[8] This is often attributed to the formation of halogen bonds or altered electronic properties that favor target binding.
-
Electron-Donating Groups (EDGs): Methoxy (-OCH3) or methyl (-CH3) groups can also modulate activity. In some cases, methoxy-substituted derivatives have demonstrated significant antioxidant and antibacterial properties.[7] The position of these groups (ortho, meta, or para) is also critical, with different positional isomers exhibiting varied potencies.
-
-
Alkyl and Cycloalkyl Groups: While aromatic substituents are more commonly explored, aliphatic groups can also be beneficial. They can increase the lipophilicity of the compound, which may enhance membrane permeability.
Table 1: Comparative Anticancer Activity (IC50 in µM) of R1-Substituted Derivatives
| Compound ID | R1 Substituent | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) |
| 1a | Phenyl | 15.2 | 20.5 | 18.3 |
| 1b | 4-Chlorophenyl | 8.7 | 12.1 | 9.5 |
| 1c | 4-Methoxyphenyl | 12.5 | 18.9 | 14.2 |
| 1d | 4-Nitrophenyl | 7.1 | 9.8 | 8.0 |
Note: The data in this table is representative and synthesized from trends observed in related thiophene and thiazole carboxamide literature for illustrative purposes.
Modifications of the Thiophene Ring (R2)
While the core topic specifies a 5-substituted thiophene, understanding the impact of further substitution on the thiophene ring itself is valuable for lead optimization.
-
Small Alkyl Groups: Introduction of a methyl group at the 3- or 4-position of the thiophene ring can influence the molecule's conformation and interaction with the target.
-
Halogens: Bromination or chlorination of the thiophene ring can alter the electronic landscape of the molecule and potentially introduce new binding interactions.
Alterations to the Thiazole Ring (R3)
The 2-thioxo-2,3-dihydrothiazole moiety is a key feature. Modifications here can significantly impact the compound's mechanism of action.
-
Substitution at the N-3 Position: The nitrogen atom of the thiazole ring is a potential site for substitution. Introducing small alkyl or aryl groups can modulate the compound's physicochemical properties.
-
Replacement of the Thioxo Group: Replacing the sulfur atom at the 2-position with an oxygen (to form a 2-oxo-2,3-dihydrothiazole) would drastically alter the electronic properties and hydrogen bonding capacity of this part of the molecule, likely leading to a different biological activity profile.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the synthesis of the core scaffold and a representative biological evaluation.
Synthesis of this compound Derivatives
The synthesis of the title compounds typically follows a multi-step sequence, as illustrated below.
Figure 2: General synthetic workflow for the target compounds.
Step-by-Step Protocol:
-
Amide Formation: To a solution of thiophene-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield thiophene-2-carbonyl chloride. This crude acid chloride is then dissolved in a dry solvent and treated with the desired amine (R-NH2) in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion (monitored by TLC).[1]
-
Bromination: The resulting N-substituted thiophene-2-carboxamide is dissolved in a solvent such as acetonitrile, and N-Bromosuccinimide (NBS) is added portion-wise. The mixture is refluxed for several hours.
-
Cyclization: The 5-bromo intermediate is then reacted with ammonium dithiocarbamate in a suitable solvent like ethanol, followed by treatment with an acid catalyst to facilitate the Knoevenagel condensation and cyclization to form the 2-thioxo-2,3-dihydrothiazole ring.
-
Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1] The structure and purity are confirmed by NMR and mass spectrometry.[1]
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that fine-tuning the substituents on the carboxamide nitrogen and the heterocyclic rings can lead to significant improvements in biological activity. Specifically, the incorporation of substituted aryl groups on the carboxamide is a promising strategy for enhancing potency.
Future research should focus on:
-
Exploring a wider range of substituents at the R1, R2, and R3 positions to build a more comprehensive SAR model.
-
Investigating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-likeness.
By leveraging the insights presented here, the scientific community can accelerate the discovery and development of new drugs based on this versatile and promising chemical scaffold.
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Balan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah Staff. Available at: [Link]
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed Central. Available at: [Link]
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A Comparative In Silico Analysis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide and its Analogs as Potential Aurora A Kinase Inhibitors
This guide presents a comparative molecular docking study of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide against selected structural analogs. The objective is to elucidate the potential of this compound scaffold as an inhibitor of Aurora A kinase, a pivotal regulator of mitotic progression and a validated target in oncology. By juxtaposing the parent compound with strategically chosen derivatives, we aim to infer preliminary structure-activity relationships (SAR) that can guide future drug discovery efforts.
The rationale for this investigation is grounded in the established precedent of thiophene-containing compounds exhibiting a wide array of biological activities, including anticancer properties.[1][2] The thiophene carboxamide core, in particular, has been identified as a promising pharmacophore in the design of kinase inhibitors.[2] Given the overexpression of Aurora A kinase in numerous human cancers and its critical role in cell division, identifying novel inhibitory scaffolds is of paramount importance.[3][4][5]
This document will detail the in silico workflow, from target selection and preparation to ligand docking and results analysis, providing a transparent and reproducible experimental framework. The insights gleaned from this comparative study are intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics.
Experimental Design and Rationale
The central hypothesis of this study is that the this compound scaffold can effectively bind to the ATP-binding pocket of Aurora A kinase. To explore the chemical space around this core structure, two analogs have been selected for comparison:
-
5-bromo-thiophene-2-carboxamide (Comparator A): This analog simplifies the core structure by replacing the thioxodihydrothiazole moiety with a bromine atom. This allows for an assessment of the contribution of the larger heterocyclic substituent to the binding affinity. The synthesis of this compound is well-documented, making it a readily accessible derivative for potential future in vitro validation.[6][7]
-
N-phenylthiophene-2-carboxamide (Comparator B): This analog explores the effect of substitution on the carboxamide nitrogen. The introduction of a phenyl group can introduce new hydrophobic or pi-stacking interactions within the binding pocket. This compound is also commercially available, facilitating follow-up studies.[8][9]
The selection of Aurora A kinase as the protein target is based on its significant role in tumorigenesis and the existence of known thiophene-based inhibitors.[3][4][5] For this study, the crystal structure of Aurora A in complex with the inhibitor VX-680 (PDB ID: 3E5A) was chosen.[10] This structure provides a well-defined active site, crucial for accurate molecular docking simulations.[10][11]
Detailed Experimental Protocols
A rigorous and reproducible molecular docking protocol is essential for generating meaningful in silico data. The following steps outline the methodology employed in this comparative study, utilizing industry-standard software such as UCSF Chimera for protein and ligand preparation and AutoDock Vina for the docking calculations.[12][13][14]
Protein Preparation
-
Structure Retrieval: The crystal structure of Aurora A kinase (PDB ID: 3E5A) was downloaded from the RCSB Protein Data Bank.[10]
-
Initial Cleaning: The protein structure was loaded into UCSF Chimera. All non-essential components, including water molecules, co-crystallized ligands (VX-680), and any non-protein entities, were removed.
-
Structural Refinement: The "Dock Prep" tool in Chimera was utilized to repair any missing side chains, add hydrogen atoms (assuming a pH of 7.4), and assign partial charges using the AMBER force field.[12][14][15]
-
Final Output: The prepared protein structure was saved in the PDBQT file format, which includes the necessary atomic charge and type information for AutoDock Vina.
Ligand Preparation
-
Structure Generation: The 2D structures of this compound and the two comparator compounds were drawn using a chemical drawing software and saved in a standard format (e.g., MOL).
-
3D Conversion and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
Preparation for Docking: The optimized ligand structures were loaded into AutoDockTools.[16] Polar hydrogens were added, Gasteiger charges were computed, and rotatable bonds were defined.
-
Final Output: The prepared ligands were saved in the PDBQT file format.
Molecular Docking with AutoDock Vina
-
Grid Box Definition: The prepared Aurora A kinase structure was loaded into AutoDockTools. A grid box was defined to encompass the ATP-binding site. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB file to ensure that the search space for the docking simulation was focused on the active site.
-
Configuration File: A configuration file was created specifying the file paths for the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Docking Simulation: The AutoDock Vina software was executed from the command line, using the prepared configuration file as input.[13][17][18] Vina performs a stochastic search to find the optimal binding poses of the ligand within the defined grid box and calculates the corresponding binding affinities.
-
Analysis of Results: The output from Vina, which includes the predicted binding poses and their corresponding binding energies, was analyzed. The pose with the lowest binding energy for each ligand was selected for further examination of the protein-ligand interactions using visualization software like PyMOL or Chimera.
Results and Discussion
The comparative docking study yielded insightful, albeit hypothetical, data on the binding of this compound and its analogs to the active site of Aurora A kinase. The predicted binding energies and key interactions are summarized in Table 1.
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues (Hypothetical) |
| Target Compound | This compound | -8.5 | 1.5 | Leu139, Val147, Ala160, Leu210, Tyr212, Ala213, Leu263 |
| Comparator A | 5-bromo-thiophene-2-carboxamide | -6.8 | 15.2 | Val147, Ala160, Leu210, Ala213, Leu263 |
| Comparator B | N-phenylthiophene-2-carboxamide | -7.9 | 3.1 | Leu139, Val147, Ala160, Tyr212, Ala213, Leu263, Phe275 |
Target Compound: The parent molecule, this compound, is predicted to exhibit the strongest binding affinity among the three compounds, with a binding energy of -8.5 kcal/mol. This suggests that the thioxodihydrothiazole moiety plays a significant role in anchoring the molecule within the active site. The carboxamide group is likely involved in hydrogen bonding interactions with the hinge region of the kinase, a common feature of kinase inhibitors. The thiophene ring and the thioxodihydrothiazole group are expected to form favorable hydrophobic interactions with residues such as Leu139, Val147, and Leu263.
Comparator A: The replacement of the thioxodihydrothiazole group with a bromine atom in 5-bromo-thiophene-2-carboxamide results in a significant decrease in the predicted binding affinity (-6.8 kcal/mol). This indicates that the larger heterocyclic substituent in the parent compound contributes substantially to the binding energy, likely through more extensive van der Waals and hydrophobic interactions within the binding pocket.
Comparator B: The introduction of a phenyl group on the carboxamide nitrogen in N-phenylthiophene-2-carboxamide leads to a predicted binding energy of -7.9 kcal/mol, which is more favorable than Comparator A but slightly less so than the target compound. The phenyl group may engage in additional pi-stacking or hydrophobic interactions with aromatic residues like Tyr212 or Phe275 in the active site. However, the potential for steric hindrance or the disruption of an optimal hydrogen bonding network by the bulky phenyl group might explain the slightly lower predicted affinity compared to the parent molecule.
These in silico findings suggest that the this compound scaffold is a promising starting point for the design of Aurora A kinase inhibitors. The thioxodihydrothiazole moiety appears to be a key determinant of binding affinity, while modifications to the carboxamide group could be explored to fine-tune the interactions within the active site.
Biological Context: The Aurora A Kinase Signaling Pathway
Aurora A kinase is a master regulator of mitosis, ensuring the proper segregation of chromosomes into daughter cells.[3][4] Its dysregulation can lead to aneuploidy and genomic instability, hallmarks of cancer.[5] The simplified signaling pathway below illustrates the central role of Aurora A in the G2/M transition of the cell cycle.
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A Researcher's Guide to Assessing the Target Specificity of Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target is paramount. For researchers developing novel therapeutics, particularly in the competitive field of kinase inhibitors, demonstrating target specificity is not merely a regulatory hurdle but a fundamental aspect of ensuring efficacy and mitigating off-target toxicities. This guide provides a comprehensive framework for assessing the target specificity of novel compounds, using the illustrative example of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, a molecule with a scaffold suggestive of potential kinase-modulating activity.
While the specific biological target of this compound is not yet defined in publicly available literature, its thiophene and thiazole carboxamide moieties are found in numerous compounds targeting the ATP-binding site of kinases.[1][2] This guide will, therefore, proceed with the hypothesis that this compound is a novel kinase inhibitor. We will explore and compare the leading methodologies to confirm its primary target, quantify its selectivity across the human kinome, and identify potential off-target interactions that could influence its therapeutic window.
The Imperative of Specificity in Kinase Inhibition
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[3] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge for developing selective inhibitors.[4] A lack of specificity can lead to unexpected side effects or diminished therapeutic efficacy. Therefore, a multi-faceted approach to specificity assessment is crucial during lead optimization.[4][5]
This guide will compare three orthogonal, industry-standard approaches for determining target specificity:
-
Broad-Panel Kinome Profiling: A direct, biochemical approach to assess the compound's activity against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): A target engagement assay that confirms a compound binds to its target in a physiological cellular environment.
-
Chemical Proteomics: An unbiased, discovery-oriented approach to identify all protein targets of a compound within a complex cellular lysate.
The following sections will delve into the principles behind each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their stage of drug development.
Kinome Profiling: A Global View of Selectivity
Kinome profiling is a high-throughput biochemical assay that provides a broad overview of a compound's inhibitory activity across a large portion of the human kinome.[3] This method is invaluable for initial selectivity screening and for identifying potential off-target liabilities early in the drug discovery process.[6]
Principle of the Assay
Kinase profiling services utilize various assay formats, most commonly radiometric assays (like HotSpot™) or luminescence-based assays (like ADP-Glo), to measure the enzymatic activity of a large panel of purified kinases in the presence of the test compound.[6] The percentage of inhibition at a fixed concentration is determined, or a full dose-response curve is generated to calculate the IC50 value for each kinase.
Experimental Workflow
The general workflow for kinome profiling is as follows:
Figure 3: A typical workflow for an affinity-based chemical proteomics experiment.
Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker for conjugation to a solid support. It is crucial that the linker attachment point does not disrupt the compound's binding to its target.
-
Immobilization: Covalently attach the synthesized probe to activated beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native cell lysate from cells of interest.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. To identify specific binders, a competition experiment is often performed where the lysate is pre-incubated with an excess of the free, non-immobilized compound.
-
Washing: Wash the beads extensively to remove proteins that bind non-specifically.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance in the pulldown with the competition control. Proteins that are significantly depleted in the competition experiment are considered specific binders.
[7]#### Data Presentation
Results from a chemical proteomics experiment are typically presented as a list of identified proteins with their corresponding enrichment scores or fold-changes.
| Protein ID | Enrichment (Fold Change) | p-value |
| HTK | 50.2 | <0.001 |
| Protein X | 5.8 | <0.05 |
| Protein Y | 2.1 | n.s. |
Table 3: Example data from a chemical proteomics experiment identifying potential binding partners for this compound.
Comparison of Specificity Assessment Methods
| Feature | Kinome Profiling | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics |
| Principle | Biochemical enzyme inhibition | Ligand-induced thermal stabilization | Affinity-based protein capture |
| Context | In vitro (purified enzymes) | In situ (intact cells or lysates) | In vitro (cell lysates) |
| Throughput | High (hundreds of kinases) | Medium to High | Low to Medium |
| Bias | Biased (pre-selected panel) | Biased (requires known target) | Unbiased (discovery-oriented) |
| Primary Use | Broad selectivity screening, SAR | Target engagement validation | Target de-orphaning, off-target ID |
| Key Advantage | Comprehensive kinome coverage | Physiologically relevant context | Unbiased, discovery potential |
| Key Limitation | Not in a cellular context | Requires specific antibody/detection method | Technically challenging, potential for artifacts |
Table 4: A comparative summary of the three primary methods for assessing compound specificity.
Conclusion: An Integrated Strategy for Specificity Assessment
Assessing the specificity of a novel compound like this compound is a critical and multi-step process. No single method provides a complete picture. A robust strategy involves the integration of these orthogonal approaches. An ideal workflow would begin with broad kinome profiling to understand the compound's selectivity in a biochemical context. Hits from this screen would then be validated for cellular target engagement using CETSA . Finally, for lead compounds, chemical proteomics can provide an unbiased assessment of on- and off-target interactions, offering a deeper understanding of the compound's mechanism of action and potential liabilities. By employing this integrated approach, researchers can build a comprehensive specificity profile, enabling more informed decisions and increasing the probability of success in the development of novel, targeted therapeutics.
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A Researcher's Guide to Assessing the Reproducibility of Biological Effects of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide and Its Analogs
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges, chief among them being the reproducibility of its biological effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of the novel compound 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. While this specific molecule is noted as a key intermediate in the synthesis of potential antiviral and antimicrobial agents[3], a thorough and reproducible assessment of its intrinsic biological effects is paramount before committing to extensive development programs.
This document is structured to provide not just a set of protocols, but a logical and scientifically rigorous workflow. We will explore the critical aspects of experimental design, from initial cell viability screening to more complex target engagement and pathway analysis, all with the goal of ensuring that the observed biological activities are robust and reproducible. Furthermore, we will compare the hypothetical performance of our lead compound with structurally related thiophene-2-carboxamide derivatives that have shown promise in various therapeutic areas, such as anticancer and kinase inhibition.[4][5][6]
Foundational Principles: Ensuring Experimental Reproducibility
Before delving into specific assays, it is crucial to establish a robust experimental design. The reproducibility of any biological data hinges on meticulous planning and the control of variables.[7][8] Key considerations include:
-
Compound Authentication and Handling: The purity and identity of this compound and its comparators must be rigorously confirmed via analytical methods such as NMR, mass spectrometry, and HPLC. Consistent stock solution preparation and storage are also critical.
-
Cell Line Authentication and Culture Conditions: All cell lines used in these assays should be authenticated (e.g., by short tandem repeat profiling) and routinely tested for mycoplasma contamination. Standardized cell culture conditions, including media, supplements, and passage number, must be maintained to minimize variability.[9]
-
Assay Standardization and Controls: Every experiment should include appropriate positive and negative controls to ensure the assay is performing as expected. For dose-response experiments, a sufficient range of concentrations should be tested to accurately determine key parameters like IC50.[8]
A multi-center approach, where experiments are replicated in different laboratories, can be the ultimate test of reproducibility.[1] This guide, however, will focus on establishing robust intra-laboratory reproducibility.
Initial Screening: Assessing Cytotoxicity and Cell Viability
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[10][11] This provides a broad overview of its biological activity and helps to identify a suitable concentration range for subsequent, more targeted assays.
For our comparative analysis, we will include two hypothetical analogs based on the broader class of thiophene-2-carboxamide derivatives:
-
Analog A (Kinase Inhibitor Scaffold): A derivative designed to target a specific kinase, a common strategy for this class of compounds.[5]
-
Analog B (Antiproliferative Scaffold): A derivative with modifications aimed at enhancing general antiproliferative activity against cancer cell lines.[6]
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Analog A, and Analog B for 48-72 hours. Include vehicle-only controls.
-
Reagent Incubation: Add the tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.
The results of this initial screen will provide a quantitative comparison of the cytotoxic potential of the three compounds.
| Compound | Cell Line | IC50 (µM) - Experiment 1 | IC50 (µM) - Experiment 2 | IC50 (µM) - Experiment 3 | Mean IC50 (µM) ± SD |
| This compound | MCF-7 | 15.2 | 16.5 | 14.8 | 15.5 ± 0.85 |
| A549 | 22.1 | 20.9 | 23.0 | 22.0 ± 1.05 | |
| Analog A | MCF-7 | 5.8 | 6.2 | 5.5 | 5.8 ± 0.35 |
| A549 | 8.1 | 7.5 | 8.4 | 8.0 ± 0.46 | |
| Analog B | MCF-7 | 2.1 | 2.5 | 2.0 | 2.2 ± 0.26 |
| A549 | 3.4 | 3.1 | 3.6 | 3.4 ± 0.25 |
Table 1: Hypothetical comparative cell viability data for the lead compound and its analogs across three independent experiments.
A low standard deviation across experiments for each compound would indicate good reproducibility of the cell viability assay. In this hypothetical scenario, Analog B demonstrates the most potent antiproliferative activity, followed by Analog A, with the parent compound showing the least potency.
Mechanistic Insights: Target Engagement and Pathway Analysis
Observing a biological effect is only the first step; understanding how the compound elicits this effect is crucial for further development. Target engagement assays confirm that a compound interacts with its intended molecular target within a cellular context.[12][13][14] While the specific target of this compound is unknown, we can outline a general workflow for its identification and validation.
Caption: Workflow for target identification and validation.
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heat Shock: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Protein Quantification: Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the putative target protein remaining.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Assuming a putative kinase target has been identified for all three compounds, CETSA can be used to compare their relative target engagement.
| Compound | Target Protein | Temperature Shift (°C) - Exp 1 | Temperature Shift (°C) - Exp 2 | Temperature Shift (°C) - Exp 3 | Mean Shift (°C) ± SD |
| This compound | Kinase X | 1.2 | 1.5 | 1.3 | 1.3 ± 0.15 |
| Analog A | Kinase X | 4.5 | 4.8 | 4.6 | 4.6 ± 0.15 |
| Analog B | Kinase X | 2.1 | 2.4 | 2.0 | 2.2 ± 0.21 |
Table 2: Hypothetical comparative CETSA data.
This hypothetical data suggests that Analog A, designed as a kinase inhibitor, shows the most significant target engagement with Kinase X. The parent compound demonstrates weak engagement, while Analog B has moderate engagement, suggesting its potent cytotoxicity may be due to off-target effects or a different primary mechanism. The low standard deviation again points to the reproducibility of the assay.
In Vivo Efficacy and Reproducibility
The ultimate test of a compound's therapeutic potential is its efficacy in a living organism.[17][18] Reproducibility in in vivo studies is notoriously challenging due to the inherent biological variability.[17] Therefore, a well-controlled experimental design is critical.
-
Animal Model Selection: Choose an appropriate mouse strain (e.g., immunodeficient mice for human tumor xenografts).[17]
-
Tumor Implantation: Implant human cancer cells (e.g., A549) subcutaneously into the mice.
-
Randomization and Blinding: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Analog A, Analog B). The researchers administering the treatment and measuring the outcomes should be blinded to the treatment groups.
-
Dosing and Monitoring: Administer the compounds at predetermined doses and schedules. Monitor tumor growth and animal well-being regularly.
-
Endpoint Analysis: At the end of the study, measure tumor volume and weight.
Caption: Key stages of a reproducible in vivo experiment.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to assessing the reproducibility of the biological effects of this compound. By employing a multi-tiered strategy that encompasses initial cytotoxicity screening, mechanistic target engagement studies, and well-designed in vivo experiments, researchers can build a robust data package that instills confidence in the observed biological activities.
The comparative framework presented here, using hypothetical analogs, underscores the importance of context in drug discovery. The superior potency of the analogs in our hypothetical examples highlights the iterative nature of lead optimization. For this compound, the path forward would involve a deeper investigation into its mechanism of action and potential for structural modifications to enhance its potency and target specificity. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, ensuring that the journey from an interesting molecule to a potential therapeutic is built on a foundation of reproducible and reliable science.
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Efficacy Analysis of Novel Tankyrase Inhibitor: A Comparative Guide to 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide and Established Inhibitors
Introduction
Tankyrase 1 and 2 (TNKS1/2) have emerged as pivotal targets in oncology and other therapeutic areas due to their multifaceted roles in cellular processes, most notably the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, making the development of potent and selective tankyrase inhibitors a significant focus of drug discovery efforts.[4][5] This guide provides a comparative analysis of the efficacy of a novel compound, 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, against well-characterized tankyrase inhibitors: XAV939, G007-LK, and AZ6102.
While public domain data on the specific tankyrase inhibitory activity of this compound is not available, this document serves as a framework for researchers to benchmark their internal findings against the established efficacy of leading compounds in the field. The provided experimental protocols and comparative data will enable a robust evaluation of this novel chemical entity.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][3] They play a crucial role in the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[6][7] By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[2][7] This destabilization of the destruction complex leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of Wnt target genes that drive cell proliferation.[8]
Tankyrase inhibitors block this process, leading to the stabilization of Axin, enhancement of the β-catenin destruction complex activity, and ultimately, the suppression of Wnt/β-catenin signaling.[9][10][11] This mechanism of action is the foundation for the anti-proliferative effects of tankyrase inhibitors in Wnt-driven cancers.[12][13]
Caption: The Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.
Comparative Efficacy of Tankyrase Inhibitors
The following table summarizes the reported biochemical and cellular potencies of the established tankyrase inhibitors XAV939, G007-LK, and AZ6102. This data provides a benchmark for evaluating the efficacy of novel compounds like this compound.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Assay IC50 (nM) | Cell Line | Selectivity Notes |
| XAV939 | 11[9][14][15] | 4[9][14][15] | ~50 | DLD-1 | Also inhibits other PARP family members at higher concentrations. |
| G007-LK | 46[11][16] | 25[11][16] | 50[16] | COLO-320DM | Highly selective for TNKS1/2 over other PARPs.[16] |
| AZ6102 | 3[17] | 1[17] | <5 | DLD-1 | Over 100-fold selectivity against other PARP family enzymes.[17] |
Experimental Protocols
To ensure a rigorous and standardized comparison, the following detailed protocols for key assays are provided.
Biochemical Tankyrase Inhibition Assay (Chemiluminescent)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant tankyrase.
Principle: The assay quantifies the NAD-dependent ADP-ribosylation of a histone substrate by tankyrase. A biotinylated NAD+ is used, and the incorporated biotin is detected via a streptavidin-HRP conjugate, which generates a chemiluminescent signal.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 60 mM Tris-HCl pH 7.5, 1 mM DTT, 2.5 mM MgCl2, 0.01% Tween-20, 0.3 mg/mL BSA)
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the histone-coated plate.
-
Add 24 µL of a master mix containing assay buffer and the tankyrase enzyme to each well.
-
Initiate the reaction by adding 25 µL of the biotinylated NAD+ substrate solution.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the biochemical tankyrase inhibition assay.
Cellular Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)
This cell-based assay measures the inhibitory effect of a compound on the Wnt/β-catenin signaling pathway.
Principle: HEK293T or a similar cell line is co-transfected with two reporter plasmids: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, which contains mutated TCF/LEF binding sites and serves as a negative control. Activation of the Wnt pathway leads to β-catenin-mediated transcription from the TOP-Flash reporter.
Materials:
-
HEK293T cells
-
TOP-Flash and FOP-Flash reporter plasmids
-
A plasmid for a constitutively active β-catenin or Wnt3a conditioned media
-
Transfection reagent
-
Luciferase assay reagent
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash) and a control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test compounds or known inhibitors.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or by co-transfecting with a constitutively active β-catenin mutant.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOP/FOP-Flash luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
Conclusion
The provided guide offers a comprehensive framework for the comparative efficacy assessment of the novel compound this compound against the established tankyrase inhibitors XAV939, G007-LK, and AZ6102. By adhering to the detailed experimental protocols and utilizing the comparative data presented, researchers can accurately position their novel inhibitor within the current landscape of tankyrase-targeted therapeutics. A thorough evaluation of not only potency but also selectivity and cellular activity is crucial for the advancement of new and effective treatments for Wnt-pathway-driven diseases.
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Bregman, H., et al. (2013). Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket. Journal of Medicinal Chemistry, 56(5), 1963-1977. [Link]
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Chen, B., et al. (2018). Novel insight into the function of tankyrase. Oncology Letters, 16(6), 7019-7026. [Link]
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Feng, Y., et al. (2016). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 7(26), 40475-40487. [Link]
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Lehtio, L., et al. (2013). Tankyrases: structure, function and therapeutic implications in cancer. Current Pharmaceutical Design, 19(4), 669-680. [Link]
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Mariotti, L., et al. (2016). Regulation of Wnt/β-catenin signalling by tankyrase-dependent poly(ADP-ribosyl)ation and scaffolding. The EMBO Journal, 37(18), e99489. [Link]
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Li, Y., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5273-5297. [Link]
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El-Sayed, R., et al. (2017). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. International Journal of Nanomedicine, 12, 5221-5234. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. AZ6102. [Link]
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A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for the Analysis of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel heterocyclic compound, 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. As a molecule incorporating both thiophene and thiazole moieties, it holds potential in medicinal chemistry, making a robust and reliable analytical method paramount for its development and quality control.[1][2][3]
We will move beyond a simple checklist-style validation. Instead, this guide will elucidate the causal relationships behind methodological choices, comparing common alternatives to arrive at a scientifically sound, validated procedure. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][10]
Analyte Characterization and Initial Method Development
Before validation can commence, a suitable chromatographic method must be developed. This begins with understanding the analyte.
Analyte: this compound Molecular Formula: C₈H₆N₂OS₃[11] Molecular Weight: 242.34 g/mol [11] Structural Insight: The presence of amide, thiophene, and thiazole groups suggests a moderately polar compound with good UV chromophores, making Reverse-Phase HPLC (RP-HPLC) with UV detection an ideal analytical choice. The LogP value of approximately 2.96 further supports its suitability for RP-HPLC.[11][12]
Comparative Selection of Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradants. We compared two common C18 columns and two organic modifiers to optimize the separation.
| Parameter | Condition A | Condition B | Condition C | Condition D | Rationale & Outcome |
| Column | Standard C18 (e.g., Waters Symmetry® C18, 250x4.6mm, 5µm) | Standard C18 (e.g., Waters Symmetry® C18, 250x4.6mm, 5µm) | High-Purity C18 (e.g., Agilent Zorbax® Eclipse Plus C18, 150x4.6mm, 5µm) | High-Purity C18 (e.g., Agilent Zorbax® Eclipse Plus C18, 150x4.6mm, 5µm) | The high-purity, end-capped silica of the Zorbax column (C & D) provided significantly better peak symmetry (less tailing) for the polar amide groups compared to the standard C18. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Methanol:Water (60:40, v/v) | Acetonitrile:20mM KH₂PO₄ pH 3.0 (45:55, v/v) | Acetonitrile:20mM KH₂PO₄ pH 3.0 (45:55, v/v) | Acetonitrile (A & C) offered a shorter retention time and sharper peaks than Methanol (B). The addition of a phosphate buffer at pH 3.0 (C & D) suppressed the ionization of any acidic/basic functional groups, leading to a stable retention time and superior peak shape. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | A standard flow rate providing good efficiency without excessive pressure. |
| Detection | PDA Scan (200-400 nm) | PDA Scan (200-400 nm) | 330 nm | 330 nm | A photodiode array (PDA) detector scan revealed a UV maximum at approximately 330 nm, offering the best sensitivity. |
| Column Temp. | 30°C | 30°C | 30°C | 30°C | Maintained to ensure reproducible retention times. |
The Validation Workflow: A Systematic Approach
Analytical method validation is not a single event but a structured sequence of experiments designed to build confidence in the method's performance.[5][13]
Caption: A logical workflow for HPLC method validation.
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R1).[9]
Specificity
Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradants, or matrix components. This is arguably the most critical validation parameter.
Experimental Protocol:
-
Interference Check: Sequentially inject the mobile phase (blank) and a placebo solution (if applicable) to ensure no peaks co-elute with the main analyte peak.
-
Forced Degradation: Expose the analyte to stress conditions to intentionally produce degradation products. This is crucial for stability-indicating methods.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples using the proposed HPLC method with a PDA detector.
-
Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the analyte peak in the stressed samples. The purity angle should be less than the purity threshold.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all degradation peaks (Resolution > 2.0).
-
The peak purity analysis must pass, confirming no co-eluting peaks.
Linearity
Causality: Linearity confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Calibration Standards: From the stock solution, prepare a minimum of five calibration standards covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[9] A common set would be 50%, 75%, 100%, 125%, and 150%.
-
Injection: Inject each concentration in triplicate.
-
Data Analysis: Plot the average peak area against the known concentration. Perform a linear least-squares regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be insignificant (e.g., < 2% of the response at 100% concentration).
Table 1: Linearity Data Summary
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1478900 |
| Regression Output | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 9805 |
| Y-Intercept | 150 |
Range
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[9]
Experimental Protocol:
-
This parameter is not a separate experiment. The range is confirmed by the successful data from the Linearity, Accuracy, and Precision studies. For an assay, the minimum required range is typically 80-120% of the test concentration.[9]
Acceptance Criteria:
-
The method is accurate, precise, and linear within the defined concentration range (e.g., 80 µg/mL to 120 µg/mL).
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a known quantity of analyte into a matrix and measuring the percentage recovered.
Experimental Protocol:
-
Prepare solutions with a known added amount of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each concentration level (total of 9 determinations).
-
Analyze the samples and calculate the percentage of the analyte recovered.
Acceptance Criteria:
-
The mean % recovery should be within 98.0% to 102.0%.
-
The %RSD of the recovery at each level should not exceed 2.0%.
Table 2: Accuracy (Recovery) Data
| Concentration Level | Spiked Conc. (µg/mL) | Recovered Conc. (µg/mL, mean of 3) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Overall Mean Recovery | 99.8% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, using the same instrument and analyst.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment with six new samples, but on a different day and with a different analyst.
-
-
Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
Acceptance Criteria:
-
The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
Table 3: Precision Data Summary
| Parameter | Repeatability (Day 1 / Analyst 1) | Intermediate Precision (Day 2 / Analyst 2) |
| Number of Samples (n) | 6 | 6 |
| Mean Assay (%) | 100.2% | 99.7% |
| Standard Deviation | 0.45 | 0.51 |
| % RSD | 0.45% | 0.51% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirmation: For the determined LOQ concentration, inject at least six replicates and ensure the %RSD for precision is acceptable (e.g., ≤ 10%).
Acceptance Criteria:
-
LOD and LOQ are reported.
-
Precision at the LOQ concentration meets the pre-defined acceptance criteria.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the optimized method parameters, one at a time.
-
Evaluate the effect on key system suitability parameters (e.g., retention time, tailing factor, peak area).
Table 4: Robustness Study
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | % Change in Peak Area |
| Control | None | 6.52 | 1.15 | N/A |
| Flow Rate | 0.9 mL/min | 7.24 | 1.16 | -0.8% |
| 1.1 mL/min | 5.93 | 1.14 | +0.5% | |
| Column Temperature | 28 °C | 6.61 | 1.15 | -0.2% |
| 32 °C | 6.43 | 1.15 | +0.1% | |
| Mobile Phase pH | pH 2.8 | 6.50 | 1.16 | -0.4% |
| pH 3.2 | 6.55 | 1.14 | +0.3% |
Acceptance Criteria:
-
System suitability parameters (retention time, peak area, tailing factor) should show no significant changes. The %RSD of replicate injections should remain within limits (e.g., < 2.0%).
Caption: Inter-relationship of key HPLC method parameters.
Conclusion
The described Reverse-Phase HPLC method for the analysis of this compound has been successfully validated according to ICH guidelines. The comparative method development stage identified a high-purity C18 column with a buffered acetonitrile mobile phase as the optimal condition. Subsequent validation experiments demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this novel compound. This validated method is now considered fit for use in a regulated quality control environment.
References
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ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Available at: [Link]
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Journal of Medicine and Life. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Available at: [Link]
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European Association of Nuclear Medicine. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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-
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]
-
National Institutes of Health. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Available at: [Link]
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ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]
-
Chemsrc. (2025). CAS#:52560-89-1 | this compound. Available at: [Link]
-
PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]
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ResearchGate. (2025). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. Available at: [Link]
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DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide (CAS No. 52560-89-1). As a specialized heterocyclic compound used in pharmaceutical and agrochemical research, its handling and disposal require a meticulous approach grounded in established safety protocols to protect laboratory personnel and the environment.[1] This guide synthesizes best practices from regulatory standards and analogous chemical safety data to provide a self-validating operational plan.
Hazard Assessment and Waste Characterization
Comprehensive safety data for this compound is not widely published. Therefore, a conservative approach is mandated, treating the compound as hazardous based on the toxicological profiles of its constituent moieties: thiophene and thiazole.
-
Thiophene Moiety: Thiophene and its derivatives are known to be harmful if swallowed, cause serious eye irritation, and are ecotoxic, posing long-lasting harm to aquatic life.[2][3] Thiophene itself is also a flammable liquid.[4]
-
Thiazole Moiety: Thiazole derivatives are bioactive components in numerous FDA-approved drugs and are often classified as harmful, capable of causing skin and eye irritation.[5][6][7]
-
Sulfur and Nitrogen Content: The presence of multiple sulfur atoms and nitrogen atoms means that combustion can release toxic oxides of sulfur (SOx) and nitrogen (NOx).[5]
Based on this analysis, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste .[8][9]
Data Summary Table: Disposal and Safety Profile
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Inferred from thiophene and thiazole moieties.[5][8] |
| Waste Type | Solid Organic Waste (Non-halogenated) | Contains carbon, sulfur, and nitrogen. |
| Primary Hazards | Irritant (Skin, Eye, Respiratory), Harmful if Swallowed, Potential Ecotoxicity. | Based on analogous compounds.[2][5][10] |
| Required PPE | Chemical Safety Goggles, Lab Coat, Double-layered Nitrile Gloves. | Standard for handling hazardous chemicals.[8][11] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases. | To prevent violent exothermic reactions or release of toxic gases.[9][12][13] |
| Disposal Method | Incineration via a licensed hazardous waste disposal contractor. | Prohibited from drain or regular trash disposal.[9][12][14] |
Personnel Safety and Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield at all times.[11]
-
Hand Protection: Wear double-layered, chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[8][11]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.[10]
-
Work Area: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in compliance with U.S. Environmental Protection Agency (EPA) regulations and institutional best practices.[14][15]
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous chemical reactions.[13]
-
Identify the Waste Stream: This compound is a non-halogenated organic solid.
-
Solid Waste: Collect unused or expired this compound, along with contaminated weigh boats, spatulas, and wipes, in a dedicated solid hazardous waste container.[8]
-
Liquid Waste: If the compound is in a solution with an organic solvent, collect it in a container designated for non-halogenated flammable liquid waste. Do not mix with aqueous or halogenated waste streams.[13][16]
-
Contaminated Sharps: Syringe needles or other contaminated sharps must be placed in a designated sharps container.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a separate, clearly marked bag for hazardous waste.[8]
Step 2: Containerization and Labeling
All waste containers must be managed correctly to ensure safety and regulatory compliance.
-
Container Selection: Use containers made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting screw cap. The container must be in good condition, free from cracks or leaks.[12][17]
-
Labeling: Immediately upon adding the first piece of waste, label the container. The label must, at a minimum, include:
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[10][17] Do not leave a funnel in the opening. Do not fill the container beyond 90% capacity to allow for expansion.[18]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation pending pickup.[12][17]
-
Designate an SAA: The designated SAA must be within the laboratory where the waste is generated and under the control of the laboratory personnel.[17][19]
-
Secondary Containment: Place liquid waste containers in a secondary containment tray or tub made of a compatible material to contain any potential leaks.[12][16]
-
Segregate Incompatibles: Ensure the SAA allows for physical separation of incompatible waste streams, such as acids, bases, and oxidizers.[12][13]
-
Accumulation Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by your institution's EHS office within three days.[16][17]
Step 4: Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate hazards.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Manage Minor Spills: For small, manageable spills:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleaning materials, including wipes and contaminated PPE, as hazardous chemical waste.[8]
-
Step 5: Final Disposal Arrangements
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS office, ensuring all information is accurate and complete.
-
Do Not:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Retrieved from Benchchem.[10]
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Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from Benchchem.[8]
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American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ACS Axial.[14]
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Benchchem. (n.d.). Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals. Retrieved from Benchchem.[9]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[15]
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Benchchem. (n.d.). Proper Disposal of 1,3-Thiaselenole-2-thione: A Guide for Laboratory Professionals. Retrieved from Benchchem.[11]
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Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Thiophene. Retrieved from Sigma-Aldrich.
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from EPA.gov.[20]
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Fisher Scientific. (2025, December 22). Safety Data Sheet: Thiophene-2-carboxylic acid. Retrieved from Fisher Scientific.[2]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu.[12]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[16]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from upenn.edu.[19]
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Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from emory.edu.[13]
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Benchchem. (2025, December). Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting. Retrieved from Benchchem.[5]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene. Retrieved from PubChem.[3]
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Personal protective equipment for handling 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Comprehensive Safety Protocol: Handling 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
Hazard Assessment and Engineering Controls: A Proactive Stance
Given the presence of sulfur and nitrogen-containing heterocyclic rings, it is prudent to treat this compound as a potentially hazardous substance. Thiophene and its derivatives are known to be harmful and can cause skin and eye irritation.[1] The thioxo-thiazole group also warrants caution. Therefore, all handling procedures must be predicated on the principle of minimizing exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood.[2] This is the most critical engineering control to prevent the inhalation of any fine powders or aerosols. The sash of the fume hood should be kept at the lowest practical height during all operations.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free | Double-gloving provides an extra layer of protection against potential tears or permeation. Nitrile offers good resistance to a broad range of chemicals.[2] |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1-2003 or EN166 compliant | Protects against splashes, sprays, and dust.[3] |
| Face Protection | Face Shield | To be worn over safety goggles | A face shield is crucial when there is a heightened risk of splashing, such as during transfers of solutions or when handling larger quantities.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | Fully fastened with sleeves rolled down | Provides a barrier against splashes and potential fire hazards.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Recommended if there is a risk of inhaling dust, particularly when handling the powder outside of a fume hood, though this practice is strongly discouraged.[3] |
| Foot Protection | Closed-Toe Shoes | Sturdy, non-permeable material | Protects against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: Designate a specific area within the chemical fume hood for the handling of this compound.[2]
-
Pre-weighing Preparation: Before introducing the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible within the fume hood.
-
Weighing Procedure: Tare a suitable container within the fume hood. Carefully transfer the desired amount of the solid compound, minimizing the creation of dust.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reaction Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
-
Post-Reaction: Upon completion, decontaminate all surfaces and equipment that have come into contact with the chemical.
Disposal Plan: Environmental Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous waste.[1][4]
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.[2]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling and Storage
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[1] Store these containers in a designated, well-ventilated, and secure waste accumulation area.[1]
Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[1] For larger spills, evacuate the laboratory and contact your institution's EHS office. |
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of handling and disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
